molecular formula C6H7NO B149369 N-Phenylhydroxylamine CAS No. 100-65-2

N-Phenylhydroxylamine

Cat. No.: B149369
CAS No.: 100-65-2
M. Wt: 109.13 g/mol
InChI Key: CKRZKMFTZCFYGB-UHFFFAOYSA-N
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Description

N-phenylhydroxylamine appears as tan to brown crystals. (NTP, 1992)
N-phenylhydroxylamine is an N-substituted amine that is a derivative of aniline in which one of the amino hydrogen atoms is replaced with a hydroxy substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylhydroxylamine
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InChI

InChI=1S/C6H7NO/c8-7-6-4-2-1-3-5-6/h1-5,7-8H
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InChI Key

CKRZKMFTZCFYGB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NO
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Molecular Formula

C6H7NO
Record name N-PHENYLHYDROXYLAMINE
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DSSTOX Substance ID

DTXSID3025889
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Molecular Weight

109.13 g/mol
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Physical Description

N-phenylhydroxylamine appears as tan to brown crystals. (NTP, 1992), Solid; [Merck Index] Tan to brown solid; [CAMEO]
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Solubility

Soluble in hot water (NTP, 1992), VERY SOL IN CHLOROFORM; INSOL IN PETROLEUM ETHER; FREELY SOL IN ALCOHOL, CARBON DISULFIDE, DIL MINERAL ACID, ETHER, HOT BENZENE, ACETIC ACID
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Vapor Pressure

0.00795 [mmHg]
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Color/Form

NEEDLES FROM SATURATED SODIUM CHLORIDE SOLN, NEEDLES FROM WATER, BENZENE OR PETROLEUM ETHER SOLN

CAS No.

100-65-2
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Melting Point

181 to 183 °F (NTP, 1992), 82 °C
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Foundational & Exploratory

physical and chemical properties of N-Phenylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-Phenylhydroxylamine (PHA)

Executive Summary N-Phenylhydroxylamine (PHA) is a pivotal organonitrogen intermediate (CAS: 100-65-2) bridging the oxidation states of aniline and nitrobenzene. While widely utilized as a synthetic building block for cupferron and pharmaceutical precursors, its significance extends into toxicology as the primary bioactive metabolite responsible for aromatic amine-induced methemoglobinemia. This guide synthesizes the physiochemical behavior, synthetic protocols, and mechanistic toxicity of PHA for researchers in organic synthesis and drug metabolism.

Part 1: Physiochemical Profile[1]

PHA exists as a metastable solid that exhibits significant sensitivity to light, heat, and oxygen. Its amphoteric nature allows it to function both as a weak base and a weak acid, though it is primarily recognized for its nucleophilicity and reducing power.

Table 1: Key Physical and Chemical Constants

PropertyValue / CharacteristicContextual Note
Molecular Formula C₆H₇NOMW: 109.13 g/mol
Appearance Colorless to pale yellow needlesDarkens rapidly upon air exposure due to oxidation to azoxybenzene/nitrosobenzene.
Melting Point 81–82 °CSharp melting point indicates purity; decomposition often follows melting.
Solubility (H₂O) Low (Cold), Moderate (Hot)Can be recrystallized from hot water; salting out improves yield.
Solubility (Organic) HighSoluble in EtOH, Et₂O, CHCl₃, and benzene.
pKa (Conjugate Acid) ~1.96Significantly less basic than aniline (pKa ~4.6) due to the electronegative oxygen.
Stability LowDisproportionates to aniline and nitrosobenzene; rearranges in acid.[1]

Part 2: Synthetic & Purification Protocols[3]

Protocol: Selective Reduction of Nitrobenzene via Zn/NH₄Cl Primary Application: Laboratory-scale synthesis of PHA.

Principle: The reduction of nitrobenzene is pH-dependent. Strong acids yield aniline; alkaline conditions yield azobenzene. A buffered, slightly acidic medium (NH₄Cl, pH ~5-6) arrests the reduction at the hydroxylamine stage.

Reagents:

  • Nitrobenzene (freshly distilled)[2]

  • Zinc dust (high purity, >85%)

  • Ammonium Chloride (NH₄Cl)

  • Diethyl ether (for extraction)

Step-by-Step Methodology:

  • Preparation: Dissolve 0.5 mol NH₄Cl in 800 mL water in a 2L beaker. Add 0.5 mol nitrobenzene. Cool the emulsion to 5–10°C using an ice-salt bath.

  • Reduction: Add 1.2 equivalents of Zinc dust in small portions over 20 minutes.

    • Critical Control Point: Monitor internal temperature rigorously. It must remain between 15°C and 20°C. If it exceeds 25°C, the reaction drives toward aniline.

  • Reaction Monitoring: Stir vigorously. The reaction is complete when the smell of nitrobenzene dissipates (approx. 15 mins after final Zn addition).

  • Filtration: Filter the hot solution immediately to remove Zinc Oxide (ZnO). Wash the filter cake with warm water.[3]

  • Crystallization (Salting Out): Saturate the filtrate with NaCl (approx. 300g) and cool to 0°C. PHA crystallizes as long needles.

  • Purification: Recrystallize from benzene-petroleum ether to remove traces of salts and azoxybenzene.

  • Storage: Store in amber vials under inert gas (Ar/N₂) at -20°C.

Green Chemistry Alternative: Recent protocols utilize a CO₂/H₂O system to maintain pH without chloride waste, achieving high selectivity (92%) at room temperature [1].

Part 3: Chemical Reactivity & Mechanisms[5]

PHA is chemically versatile, acting as a nucleophile, a reducing agent, and a substrate for acid-catalyzed rearrangement.

The Bamberger Rearrangement

In the presence of strong mineral acids (e.g., H₂SO₄), PHA undergoes an intermolecular rearrangement to form 4-aminophenol. This reaction is driven by the formation of a highly electrophilic nitrenium ion.

Figure 1: Mechanism of the Bamberger Rearrangement The pathway illustrates the protonation of the hydroxyl group, loss of water to form the nitrenium ion, and the subsequent nucleophilic attack by water at the para position.

BambergerRearrangement PHA N-Phenylhydroxylamine Protonated N-Protonated Intermediate (Ph-NH₂⁺-OH) PHA->Protonated + H⁺ Nitrenium Nitrenium Ion (Ph-NH⁺) Protonated->Nitrenium - H₂O (Rate Limiting) Imine Iminium Intermediate Nitrenium->Imine + H₂O (Nucleophilic Attack at Para) Product 4-Aminophenol Imine->Product - H⁺ (Tautomerization)

Caption: Acid-catalyzed conversion of PHA to 4-aminophenol via the nitrenium ion resonance hybrid.

Oxidation and Condensation
  • Oxidation: PHA is readily oxidized by Fehling’s solution or atmospheric oxygen to Nitrosobenzene .[4] This reaction is reversible in biological systems (see Part 4).

  • Condensation: Reaction with nitrosyl chloride or nitrites yields Cupferron (N-nitroso-N-phenylhydroxylamine), a classic chelating agent for metal ions like Fe³⁺ and Cu²⁺.

Part 4: Biological & Toxicological Context[1]

In drug development, PHA is rarely a target molecule but frequently a toxic metabolite of aniline-based drugs (e.g., dapsone, procainamide). Its toxicity is mediated through a "Redox Cycling" mechanism that depletes cellular reducing equivalents and oxidizes hemoglobin.

Mechanism of Methemoglobinemia

PHA enters the erythrocyte and reacts with oxyhemoglobin (Hb-Fe²⁺-O₂). It oxidizes the heme iron to the ferric state (MetHb), rendering it incapable of oxygen transport.[5] PHA is oxidized to nitrosobenzene in the process.[6] Crucially, nitrosobenzene is enzymatically reduced back to PHA by NADPH-dependent diaphorase, establishing a catalytic cycle where one molecule of PHA can oxidize hundreds of hemoglobin molecules.

Figure 2: Erythrocyte Redox Cycling (Hemotoxicity)

RedoxCycling cluster_cycle Erythrocyte Redox Cycle Aniline Aniline Derivatives (Parent Drug) PHA N-Phenylhydroxylamine (Toxic Metabolite) Aniline->PHA CYP450 (Hepatic Oxidation) Nitroso Nitrosobenzene PHA->Nitroso Oxidation Nitroso->PHA NADPH Diaphorase (Enzymatic Reduction) Hb_Fe2 Oxyhemoglobin (Fe²⁺) Hb_Fe3 Methemoglobin (Fe³⁺) Hb_Fe2->Hb_Fe3 Coupled Oxidation

Caption: The catalytic cycle of PHA in red blood cells, driving the accumulation of Methemoglobin.

Carcinogenic Potential

Beyond acute hemotoxicity, PHA can form DNA adducts. Under acidic conditions (e.g., urine), the formation of the nitrenium ion (see Figure 1) can lead to electrophilic attack on guanine residues, potentially initiating mutagenesis [2].

References

  • Selective Reduction of Nitrobenzene: Liu, H., et al. "Selective reduction of nitrobenzene to N-phenylhydroxylamine in a CO2-H2O system." Green Chemistry, 2025.[6]

  • Mechanistic Toxicity: Kiese, M.
  • Bamberger Rearrangement: Sone, T., et al. "Kinetics and mechanistic study of the Bamberger rearrangement." Applied Catalysis A, 2016.

  • Synthesis Protocol: Kamm, O. "β-Phenylhydroxylamine." Organic Syntheses, Coll.[3] Vol. 1, p. 445.

  • Physical Properties: National Toxicology Program (NTP).[7] "N-Phenylhydroxylamine - CAS 100-65-2."[1][8] NIH PubChem.

Sources

An In-depth Technical Guide on the Core Identification and Characterization of N-Phenylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

N-Phenylhydroxylamine (N-PHA) is a molecule of significant interest, acting as a crucial intermediate in organic synthesis and as a key metabolite in the study of various xenobiotics. For professionals in research, particularly within drug development, a comprehensive understanding of its identification, synthesis, and handling is not merely academic but a cornerstone of producing reliable and reproducible data. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis.

Part 1: Core Identification and Physicochemical Landscape

The unambiguous identification of any chemical substance begins with its Chemical Abstracts Service (CAS) number. For N-Phenylhydroxylamine, this universally recognized identifier is 100-65-2 [1][2][3][4][5][6][7]. This number ensures a standardized reference across all scientific literature, databases, and regulatory documentation.

N-PHA is an organic compound with the chemical formula C₆H₇NO and a molecular weight of approximately 109.13 g/mol [1][4]. It typically appears as tan or yellowish to brownish needles or crystalline powder[5]. A critical aspect of N-PHA is its inherent instability; it is prone to oxidation in the air, which can lead to the formation of nitrosobenzene[8][9]. This property necessitates careful storage, preferably in an inert atmosphere and at low temperatures (around -20°C) to maintain its integrity[4][5][6].

Table 1: Core Physicochemical Properties of N-Phenylhydroxylamine

PropertyValueSource(s)
CAS Number 100-65-2[1][2][3][4][5][6][7]
Molecular Formula C₆H₇NO[1][2][4][5]
Molecular Weight 109.13 g/mol [1][4]
Appearance Tan powder or crystals, yellowish to brownish needles[5]
Melting Point 80-84 °C[4][10]
Solubility Soluble in water, ethanol, ether, and chloroform[8][11]
Storage Temperature -20°C[4][5][6]

Part 2: Synthesis of N-Phenylhydroxylamine: A Controlled Reduction Approach

The most common and reliable method for synthesizing N-Phenylhydroxylamine is the selective reduction of nitrobenzene. The key to this synthesis is preventing the over-reduction to aniline. The use of zinc dust in the presence of ammonium chloride provides a controlled reduction environment to achieve a good yield of the desired product[8][9][12][13].

Experimental Protocol for N-PHA Synthesis
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer and an addition funnel.

  • Dispersion: Create a dispersion of zinc dust in a 50% aqueous ethanol solution within the flask[12].

  • Addition of Nitrobenzene: With vigorous stirring, add nitrobenzene to the zinc dispersion[12].

  • Initiation and Control: Slowly add an aqueous solution of ammonium chloride dropwise. This will initiate the exothermic reaction. The rate of addition should be carefully controlled to maintain a manageable reaction temperature[12].

  • Reaction Completion and Workup: Once the reaction subsides, filter the mixture to remove the zinc salts.

  • Precipitation and Isolation: Cool the filtrate in an ice bath to precipitate the N-Phenylhydroxylamine. The product can then be collected by filtration[12].

G Synthesis Workflow of N-Phenylhydroxylamine cluster_reactants Reactants cluster_process Process cluster_product Product Nitrobenzene Nitrobenzene Reduction Controlled Reduction in Aqueous Ethanol Nitrobenzene->Reduction Zinc Zinc Dust Zinc->Reduction NH4Cl Ammonium Chloride Solution NH4Cl->Reduction Filtration Filtration Reduction->Filtration Precipitation Cooling and Precipitation Filtration->Precipitation Isolation Isolation of Crude Product Precipitation->Isolation NPHA N-Phenylhydroxylamine Isolation->NPHA

Caption: A diagram illustrating the key stages in the synthesis of N-Phenylhydroxylamine.

Part 3: Analytical Identification and Characterization

A multi-pronged analytical approach is essential for the definitive identification and purity assessment of N-Phenylhydroxylamine.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This technique is invaluable for identifying the protons in the molecule. In a CDCl₃ solvent, the aromatic protons of the phenyl group will appear in the range of 6.99-7.28 ppm. The protons of the NH and OH groups are also characteristic, though their chemical shifts can be broad and variable depending on concentration and solvent[14][15].

  • ¹³C NMR: The carbon spectrum will show distinct peaks for the aromatic carbons, typically in the range of 114-150 ppm in CDCl₃[14].

Infrared (IR) Spectroscopy:

IR spectroscopy helps in identifying the functional groups present. Key characteristic absorptions for N-PHA include:

  • A broad peak around 3200-3400 cm⁻¹ corresponding to the O-H stretch.

  • A medium intensity peak around 3100-3300 cm⁻¹ for the N-H stretch.

  • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry confirms the molecular weight of the compound. N-Phenylhydroxylamine will show a molecular ion peak (M⁺) at m/z 109, corresponding to its molecular weight[5].

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for assessing the purity of N-PHA and for separating it from potential impurities like aniline and nitrobenzene. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for method development[15][16].

G Analytical Workflow for N-PHA Identification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Interpretation Sample N-PHA Sample NMR NMR (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Structure->Purity

Caption: A logical workflow for the comprehensive analytical identification of N-Phenylhydroxylamine.

Part 4: Safety, Handling, and Applications

N-Phenylhydroxylamine is classified as a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area[2][17]. It is harmful if swallowed and may cause irritation to the skin and eyes[17].

In the realm of drug development and chemical synthesis, N-PHA is a valuable intermediate. It is a precursor for the synthesis of various pharmaceuticals and agrochemicals[8][18][19][20]. Its reactivity also makes it useful in analytical chemistry for the detection of nitroso compounds[8][20].

References

  • KM Pharma Solution Private Limited. (n.d.). MSDS - N-Phenylhydroxylamine. Retrieved from a general search for the MSDS as a direct link is unavailable.
  • ChemSynthesis. (2025). N-phenylhydroxylamine. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Phenylhydroxylamine – Knowledge and References. Retrieved from [Link]

  • Smolecule. (n.d.). Buy N-Phenylhydroxylamine | 100-65-2. Retrieved from a general search as a direct link is unavailable.
  • Wikipedia. (n.d.). N-Phenylhydroxylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenylhydroxylamine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective Synthesis of N-Aryl Hydroxylamines by the Hydrogenation of Nitroaromatics Using Supported Platinum Catalysts. Retrieved from a general search as a direct link is unavailable.
  • Smolecule. (n.d.). Buy N-phenyl hydroxylamine hydrochloride. Retrieved from a general search as a direct link is unavailable.
  • Organic Syntheses. (n.d.). β-PHENYLHYDROXYLAMINE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-Phenylhydroxylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of N-Phenylhydroxylamine

N-Phenylhydroxylamine (C₆H₅NHOH) is a critical organic compound that serves as a linchpin in the redox continuum connecting two fundamental aromatic molecules: aniline (C₆H₅NH₂) and nitrobenzene (C₆H₅NO).[1] Its unique structure, featuring a hydroxyl group appended to a nitrogen atom bonded to a phenyl ring, imparts a rich and versatile reactivity profile. This makes it an invaluable intermediate in a wide array of chemical syntheses, from the production of dyes and specialty chemicals to its crucial role as a building block for complex active pharmaceutical ingredients (APIs).[2][3]

For the medicinal chemist and process developer, understanding the nuances of N-Phenylhydroxylamine is not merely academic. Its inherent instability and propensity for rearrangement demand a sophisticated approach to its synthesis, handling, and subsequent use.[1][4] This guide provides a comprehensive overview of its core properties, validated synthesis protocols, key reaction mechanisms, and critical safety considerations, grounded in authoritative sources to empower researchers in leveraging this potent synthetic tool.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in a laboratory setting. N-Phenylhydroxylamine is typically encountered as yellow to tan crystalline needles which are known to deteriorate upon storage, underscoring the need for proper handling.[1][4][5]

PropertyValueSource(s)
Molecular Formula C₆H₇NO[5][6][7]
Molecular Weight 109.13 g/mol [4][5][7][8]
IUPAC Name N-Hydroxyaniline[1]
CAS Number 100-65-2[4][6][7]
Appearance Tan to brown or yellow crystalline needles[1][5]
Melting Point 80-82 °C (176-178 °F)[1][4]
Solubility Soluble in hot water, alcohol, ether, chloroform, acetic acid. Insoluble in petroleum ether.[4][5][9]
Stability Deteriorates on storage; sensitive to heat, light, and moisture.[4][5][8]

Synthesis of N-Phenylhydroxylamine: A Validated Protocol

The most established and reliable method for the laboratory-scale synthesis of N-Phenylhydroxylamine is the controlled reduction of nitrobenzene. The choice of reducing agent and conditions is paramount to halt the reduction at the hydroxylamine stage, preventing the formation of aniline.

Causality Behind Experimental Choices

The classic synthesis employs zinc dust in the presence of an ammonium chloride solution.[4][10]

  • Zinc Dust: A moderately reactive metal that, in a neutral or slightly acidic medium, provides the necessary electrons for reduction. Its use avoids the over-reduction often seen with stronger reducing systems like Sn/HCl, which typically yield aniline directly.[11]

  • Ammonium Chloride (NH₄Cl): This serves as a proton source and an electrolyte to facilitate the reaction. It maintains a pH that is optimal for the formation of the hydroxylamine without promoting acid-catalyzed side reactions like the Bamberger rearrangement.[1]

Workflow for Zinc-Mediated Reduction of Nitrobenzene

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation P1 Dispersion of Zinc Dust in 50% aq. Ethanol P2 Addition of Nitrobenzene P1->P2 R1 Initiate with dropwise addition of NH4Cl solution P2->R1 R2 Maintain controlled reflux by continuous NH4Cl addition R1->R2 W1 Filter hot solution to remove zinc salts R2->W1 W2 Cool filtrate in ice-salt bath W1->W2 W3 Precipitation of N-Phenylhydroxylamine W2->W3 W4 Collect product via filtration W3->W4

Caption: Experimental workflow for the synthesis of N-Phenylhydroxylamine.

Step-by-Step Experimental Protocol

Adapted from Kamm, O. Org. Synth. 1925, 4, 57.[4]

  • Reaction Setup: In a large, mechanically stirred flask, prepare a dispersion of zinc dust (2.75 gram-atom) in 50% aqueous ethanol. To this stirring mixture, add nitrobenzene (1.27 mol).

  • Initiation: Prepare a concentrated aqueous solution of ammonium chloride. Begin the dropwise addition of the ammonium chloride solution to the nitrobenzene-zinc mixture. The reaction is exothermic and will initiate, with the temperature rising.

  • Controlled Reduction: Continue the addition of the ammonium chloride solution at a rate that maintains a gentle reflux. Vigorous stirring is essential to ensure efficient contact between the reactants.

  • Reaction Completion: Once the addition is complete, the exothermic reaction will subside. Continue stirring for a short period to ensure maximum conversion.

  • Isolation: Filter the hot reaction mixture through a sintered glass funnel to remove the inorganic zinc salts.

  • Precipitation: Transfer the light-green filtrate to a beaker and cool it thoroughly in an ice-salt bath. N-Phenylhydroxylamine will precipitate as light-colored needles.

  • Collection: Collect the crystalline product by vacuum filtration. Due to its instability, the product should be used promptly or converted to a more stable derivative.[4][12]

Chemical Reactivity and Mechanistic Pathways

The utility of N-Phenylhydroxylamine stems from its diverse reactivity, which allows it to serve as a precursor to numerous other functional groups and molecular scaffolds.

The Bamberger Rearrangement

In the presence of strong acids, N-Phenylhydroxylamine readily undergoes the Bamberger rearrangement to form 4-aminophenol.[1] This reaction is a critical consideration in synthetic planning; any downstream steps involving acidic conditions must be carefully designed to avoid this unwanted transformation. The mechanism involves protonation of the hydroxyl group, loss of water to form a transient nitrenium ion, and subsequent nucleophilic attack by water at the para position of the aromatic ring.

Oxidation and Reduction

N-Phenylhydroxylamine occupies a central position in the redox landscape of aromatic nitrogen compounds.

  • Oxidation: Mild oxidation, for instance with a dichromate solution, selectively converts N-Phenylhydroxylamine to nitrosobenzene (C₆H₅NO).[1]

  • Reduction: Further reduction leads to the formation of aniline (C₆H₅NH₂).

Key Synthetic Transformations

cluster_reactions NPH N-Phenylhydroxylamine (C6H5NHOH) Nitroso Nitrosobenzene NPH->Nitroso [O] (e.g., Dichromate) Aminophenol 4-Aminophenol NPH->Aminophenol H+ (Bamberger Rearrangement) Nitrones Diphenylnitrone NPH->Nitrones + Benzaldehyde Cupferron Cupferron NPH->Cupferron + NO+ source

Caption: Major reaction pathways of N-Phenylhydroxylamine.

Formation of Derivatives
  • Nitrones: It readily condenses with aldehydes, such as benzaldehyde, to form nitrones. For example, the reaction with benzaldehyde yields diphenylnitrone, a valuable 1,3-dipolar compound used in cycloaddition reactions.[1]

  • Cupferron: Reaction with a nitrosating agent (a source of NO⁺) produces Cupferron, the ammonium salt of N-nitroso-N-phenylhydroxylamine. Cupferron is a well-known analytical reagent used for the chelation and extraction of metal ions like iron and copper.[1][13]

Applications in Drug Development and Advanced Synthesis

The reactivity of N-Phenylhydroxylamine makes it a strategic starting material for synthesizing complex molecular architectures relevant to the pharmaceutical and materials science industries.

  • Pharmaceutical Intermediate: It is a foundational building block for synthesizing a variety of APIs.[2] Its structure can be incorporated into larger molecules designed to interact with biological targets. The selective hydrogenation of nitroarenes to N-arylhydroxylamines is an important industrial process for generating these key intermediates.[3]

  • Heterocyclic Synthesis: N-Phenylhydroxylamine is a precursor for constructing nitrogen-containing heterocyclic rings. For example, it can be used to synthesize 2-alkylindoles and isoxazolidines through gold-catalyzed reactions or multi-component cycloadditions.[14]

  • Dye and Polymer Industry: It serves as an intermediate in the preparation of azo dyes and as a polymerization inhibitor.[2][3][9]

Protocol for Safe Handling and Storage

The toxicity and instability of N-Phenylhydroxylamine necessitate strict adherence to safety protocols. It is classified as acutely toxic upon oral exposure.[7][15]

Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A properly fastened lab coat. Disposable sleeves are recommended.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved half-face respirator with an organic vapor/HEPA combination cartridge is required.[5]

Step-by-Step Handling Protocol
  • Work Area Preparation: All manipulations of solid N-Phenylhydroxylamine should be performed within a certified chemical fume hood to prevent inhalation of airborne particles.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of the solid using a spatula. Avoid creating dust.

  • Dissolution: Add the solvent to the container with the solid. If necessary, gentle warming can be applied to aid dissolution, but be mindful of the compound's thermal instability.

  • Reaction Quenching and Waste Disposal: Unreacted N-Phenylhydroxylamine should be quenched carefully. All contaminated materials and waste solutions must be disposed of according to institutional and local hazardous waste regulations.

Storage and Stability Management
  • Temperature: Store in a freezer at -20°C to minimize thermal decomposition.[7][8]

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.[5]

  • Light and Moisture: Protect from light and moisture, as both can accelerate degradation.[5][8] The use of amber glass vials is recommended.

This self-validating system of stringent handling and storage protocols is essential to maintain the compound's purity and ensure the safety of laboratory personnel.

Conclusion

N-Phenylhydroxylamine is a compound of significant synthetic potential, bridging the gap between nitroaromatics and anilines. Its molecular formula of C₆H₇NO and molecular weight of 109.13 g/mol belie a complex and fascinating reactivity. While its inherent instability presents challenges, a disciplined approach grounded in a deep understanding of its properties, validated synthetic methods, and rigorous safety protocols allows researchers to harness its power effectively. From creating novel heterocyclic scaffolds for drug discovery to its role in analytical chemistry, N-Phenylhydroxylamine remains a cornerstone intermediate for the modern chemical scientist.

References

  • PubChem. N-Phenylhydroxylamine | C6H7NO | CID 7518. [Link]

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  • YouTube. N-phenyl hydroxylamine is obtained when nitro benzene is reacted with... [Link]

  • A&A Pharmachem. Applications of Phenylhydroxylamine in Chemical Synthesis. [Link]

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  • Scientific Laboratory Supplies. N-Phenylhydroxylamine, >=97.0%. [Link]

  • Taylor & Francis Online. Phenylhydroxylamine – Knowledge and References. [Link]

  • ACS Catalysis. Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine... [Link]

  • Organic Syntheses. n-acetyl-n-phenylhydroxylamine. [Link]

  • NIH National Library of Medicine. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines... [Link]

  • Organic Syntheses. β-PHENYLHYDROXYLAMINE. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-Benzoyl-N-phenylhydroxylamine. [Link]

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The Bamberger Rearrangement of N-Phenylhydroxylamine: A Mechanistic and Practical Guide for Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Serendipitous Discovery with Enduring Synthetic Utility

First documented by Eugen Bamberger in 1894, the Bamberger rearrangement is the acid-catalyzed transformation of N-phenylhydroxylamines into p-aminophenols.[1] This seemingly straightforward reaction has garnered sustained interest within the synthetic community, not only for its mechanistic intricacies that touch upon fundamental concepts of electrophilic aromatic substitution and reactive intermediates but also for its practical applications in the synthesis of valuable precursors for pharmaceuticals, dyes, and polymers.[1][2] Notably, it serves as a key step in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[3][4] This guide provides an in-depth exploration of the Bamberger rearrangement, from its core mechanism and reaction dynamics to practical experimental protocols and its role in modern drug development.

The Core Mechanism: A Tale of Two Pathways

The mechanism of the Bamberger rearrangement has been a subject of study and debate for over a century. The reaction is fundamentally an intermolecular process, a fact established by isotopic labeling studies where N-phenylhydroxylamine in H₂¹⁸O-labeled sulfuric acid yields ¹⁸O-incorporated p-aminophenol.[5] While traditionally explained by the formation of a nitrenium ion intermediate, recent computational studies suggest a more nuanced picture.

The Classical Nitrenium Ion Pathway

The long-accepted mechanism proceeds via the formation of a highly reactive nitrenium ion.[6][7] The key steps are as follows:

  • Protonation: The reaction is initiated by the protonation of the N-phenylhydroxylamine. While N-protonation is thermodynamically favored, it is unproductive. O-protonation, though less favored, is the productive pathway.[7]

  • Formation of the Nitrenium Ion: The O-protonated intermediate readily loses a molecule of water to form a resonance-stabilized nitrenium ion.[5][7] This dehydration step is often considered the rate-determining step of the reaction.[8][9]

  • Nucleophilic Attack: The nitrenium ion is a potent electrophile. A water molecule from the solvent then attacks the para-position of the aromatic ring.

  • Rearomatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the ring, yielding the final p-aminophenol product.

Bamberger_Nitrenium_Mechanism

A Modern Perspective: The Aniline Dication-Like Transition State

While the nitrenium ion model effectively explains many aspects of the Bamberger rearrangement, it has been challenged by recent Density Functional Theory (DFT) calculations.[5] These studies suggest that the formation of a free nitrenium ion in a highly nucleophilic aqueous environment is unlikely.[5] An alternative mechanism has been proposed, particularly in strongly acidic conditions ([H₂SO₄] > 0.5 M), involving a diprotonated N-phenylhydroxylamine species.[5] This leads to an "aniline dication-like" transition state, where the hydroxyl group is transferred to the para position through a hydrogen-bonded water network, followed by proton transfers and deprotonation to yield the product.[1] This newer model helps to explain the high para-selectivity observed when water is the nucleophile.[5]

Experimental Protocols and Methodologies

The successful execution of the Bamberger rearrangement hinges on careful control of reaction parameters. Below are representative protocols for both the classical and a more contemporary, environmentally benign approach.

Protocol 1: Classical Synthesis of p-Aminophenol

This protocol is adapted from established laboratory procedures for the synthesis of p-aminophenol from nitrobenzene, which proceeds via an in-situ generated N-phenylhydroxylamine intermediate.

Step 1: Synthesis of N-Phenylhydroxylamine (Intermediate)

  • In a suitable reaction vessel, combine 10 g of nitrobenzene with a solution of 0.0550 M ammonium chloride.

  • To this mixture, add 12 g of zinc powder portion-wise with vigorous stirring over 30 minutes. The reaction is exothermic, and the temperature should be maintained between 60-65°C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Filter the reaction mixture to remove zinc oxide and any unreacted zinc.

  • The filtrate, containing N-phenylhydroxylamine, can be used directly in the next step or the intermediate can be isolated by saturating the solution with sodium chloride and cooling to 3°C to induce crystallization.

Step 2: Bamberger Rearrangement to p-Aminophenol

  • Prepare a solution of 1.5 M sulfuric acid in a separate reaction vessel equipped with a stirrer and temperature control.

  • Slowly add the N-phenylhydroxylamine (either as the crude filtrate or the isolated solid) to the sulfuric acid solution while maintaining the temperature at 70°C.

  • Stir the mixture continuously for 2 hours at 70°C.

  • After the reaction is complete, cool the mixture and carefully adjust the pH to 8 with an ammonia solution to precipitate the p-aminophenol.

  • The crude product can be collected by filtration and purified by recrystallization.

Analytical Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[3]

Protocol 2: A Greener Approach using a CO₂-H₂O System

This method avoids the use of strong mineral acids, reducing the generation of saline waste during workup.[10]

  • In a high-pressure reactor, charge 0.5 mmol of N-phenylhydroxylamine and 50 mL of deionized water.

  • Seal the reactor and purge with CO₂ three times to remove air.

  • Pressurize the reactor with CO₂ to 4 MPa.

  • Heat the reactor to 100°C and stir the reaction mixture for 1 hour.

  • After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂ pressure.

  • The p-aminophenol product can be isolated from the aqueous solution. A yield of approximately 80% can be expected under these conditions.[10]

Data Presentation: A Comparative Overview of Catalytic Systems

The choice of acid catalyst significantly impacts the selectivity and efficiency of the Bamberger rearrangement. While strong mineral acids are conventional, solid acid catalysts and alternative systems have been explored to improve the environmental footprint and reusability of the catalyst.

Catalyst SystemSubstrateTemperature (°C)Time (h)Yield/Selectivity of p-Aminophenol (%)Reference(s)
H₂SO₄ (1.5 M)N-Phenylhydroxylamine702~47 (yield)
CO₂/H₂O (4 MPa)N-Phenylhydroxylamine100180 (yield)[10]
Pt-Sn/Al₂O₃ in CO₂/H₂ONitrobenzene140-85 (selectivity)[11]
NbOₓ/SiO₂ with H₂SO₄Nitrobenzene--85-88 (selectivity)[11][12]
Beta ZeolitePhenylhydroxylamine80-84 (selectivity)[13]
Sulfated ZirconiaPhenylhydroxylamine80->90 (selectivity)[13]
K10 ClayPhenylhydroxylamine80-17 (selectivity)[13]

Experimental Workflow: From Synthesis to Analysis

A typical workflow for studying the Bamberger rearrangement involves several key stages, from the synthesis of the starting material to the analysis of the final product.

Bamberger_Workflow

Applications in Drug Development

The Bamberger rearrangement provides a valuable synthetic route to aminophenols, which are important structural motifs in a variety of pharmaceutical agents.

Synthesis of Paracetamol (Acetaminophen)

The most prominent application of the Bamberger rearrangement in the pharmaceutical industry is in the production of paracetamol.[2] The overall process typically starts with nitrobenzene, which is reduced to N-phenylhydroxylamine. The subsequent in-situ Bamberger rearrangement yields p-aminophenol, the direct precursor to paracetamol.[4] The final step involves the acetylation of the amino group of p-aminophenol with acetic anhydride.[2]

Synthesis of Fenhexamid

Fenhexamid is a fungicide used in agriculture. The synthesis of this molecule also utilizes the Bamberger rearrangement as a key step.[14] While the full synthetic pathway is proprietary, the core structure of fenhexamid contains a substituted aminophenol moiety that can be accessed through this rearrangement.

Conclusion: A Classic Reaction with Modern Relevance

The Bamberger rearrangement, born from a serendipitous observation, has evolved into a cornerstone of organic synthesis. Its mechanism, which continues to be refined by modern computational methods, offers valuable insights into the behavior of reactive intermediates. For researchers, scientists, and drug development professionals, a thorough understanding of this rearrangement provides a powerful tool for the synthesis of key pharmaceutical building blocks. As the chemical industry increasingly moves towards greener and more sustainable processes, the development of novel catalytic systems for the Bamberger rearrangement, such as the CO₂-H₂O system, ensures its continued relevance and application in the years to come.

References

  • Bamberger, E. (1894). Ueber die Reduction der Nitroverbindungen. Chemische Berichte, 27(2), 1347–1350. [Link]

  • Scribd. (n.d.). Bamberger Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Bamberger rearrangement. Retrieved from [Link]

  • Chemistry : The Mystery of Molecules. (2019, September 11). Bamberger rearrangement: Basic concept and reaction mechanism [Video]. YouTube. [Link]

  • Google Patents. (n.d.). Method for directly synthesizing acetaminophen from nitrobenzene in acetic acid solution at one step.
  • Hughes, D. L., & Zhao, D. (1998). Kinetics and mechanisms of the Bamberger rearrangement. Part 3. Rearrangement of phenylhydroxylamines to p-aminophenols in aqueous sulphuric acid solutions. Journal of the Chemical Society, Perkin Transactions 2, (4), 803-808. [Link]

  • Serna, P., & Gates, B. C. (2018). Preparation of para-Aminophenol from Nitrobenzene through Bamberger Rearrangement Using a Mixture of Heterogeneous and Homogeneous Acid Catalysts. Organic Process Research & Development, 22(3), 328-335. [Link]

  • ResearchGate. (n.d.). Preparation of para -Aminophenol from Nitrobenzene through Bamberger Rearrangement Using a Mixture of Heterogeneous and Homogeneous Acid Catalysts. Retrieved from [Link]

  • Saito, T., & Sakaki, S. (2013). An aniline dication-like transition state in the Bamberger rearrangement. Beilstein Journal of Organic Chemistry, 9, 1073–1082. [Link]

  • ResearchGate. (n.d.). Kinetics and mechanistic study of the Bamberger rearrangement of N-phenylhydroxylamine to 4-aminophenol in acetonitrile-trifluoroacetic acid: A substrate acid complex as para selectivity driver. Retrieved from [Link]

  • ResearchGate. (n.d.). Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System. Retrieved from [Link]

  • de Fonzo, N., Quartarone, G., Ronchin, L., Tortato, C., & Vavasori, A. (n.d.). Kinetics of Bamberger rearrangement of N-phenylhydroxylamine in a reusable homogeneous system: CH3CN-H2O-CF3COOH. IRIS. [Link]

  • Google Patents. (n.d.). Method for preparing p-aminophenol from N-phenylhydroxylamine in pressurized CO2/H2O system.
  • ResearchGate. (n.d.). Bamberger reaction (rearrangement). Retrieved from [Link]

  • Hellenica World. (n.d.). Bamberger rearrangement. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Bamberger rearrangement. Retrieved from [Link]

  • Lecture11 I Bamberger Rearrangement I Name Reactions I Organic Chemistry. (2022, December 26). [Video]. YouTube. [Link]

  • StudyCorgi. (2022, March 6). Paracetamol Synthesis and Reactions. Retrieved from [Link]

  • ACS Publications. (1954). Molecular Rearrangement. Chemical & Engineering News, 32(19), 1904-1905. [Link]

  • De, S. K. (2021). Applied Organic Chemistry: Reaction Mechanisms and Experimental Procedures in Medicinal Chemistry. Wiley-VCH. [Link]

  • Google Patents. (n.d.). Active compound combinations comprising fenhexamid.
  • ResearchGate. (n.d.). Molecular Rearrangements. Retrieved from [Link]

  • Wang, Y., et al. (2024). Recent progress in asymmetric rearrangement reactions mediated by chiral Brønsted acids. Organic Chemistry Frontiers. [Link]

  • Saha, A., et al. (n.d.). Rearrangements in Organic Chemistry. [Link]

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Technical Deep Dive: N-Phenylhydroxylamine Dynamics in Nitrobenzene Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Intermediate

N-Phenylhydroxylamine (PHA) represents the critical bifurcation point in the reduction of nitrobenzene. While often transient in industrial aniline production, its isolation and control are pivotal for two distinct fields: synthetic organic chemistry , where it serves as a precursor to cupferron and specific heterocycles, and pharmaceutical toxicology , where it acts as the primary hemotoxic metabolite of aniline-based drugs.

This guide moves beyond standard textbook definitions to analyze the causality of PHA formation, the thermodynamic vs. kinetic controls required to isolate it, and the specific signaling pathways involved in its toxicity.

Mechanistic Fundamentals: The Haber Landscape

The reduction of nitrobenzene is not a linear path but a complex network of competing reactions, first mapped by Fritz Haber. Understanding the electron transfer stoichiometry is the only way to control selectivity.

The Electrochemical Hierarchy

The reduction proceeds via a series of 2-electron/2-proton transfers. The stability of PHA (


 vs. Ag/AgCl) depends heavily on pH and potential control.
  • Nitro to Nitroso (

    
    ):  Rapid and often irreversible. Nitrosobenzene is highly reactive.
    
  • Nitroso to Hydroxylamine (

    
    ):  This is the critical step. PHA is formed here.
    
  • Hydroxylamine to Aniline (

    
    ):  The "over-reduction" step. To isolate PHA, this step must be kinetically inhibited.
    
Competing Side Reactions
  • Condensation: In basic media, PHA reacts with unreduced nitrosobenzene to form Azoxybenzene (colored impurity).

  • Rearrangement: In acidic media, PHA undergoes the Bamberger rearrangement to p-aminophenol.

Visualization: The Haber Reduction Cycle & Divergent Pathways

HaberCycle Nitrobenzene Nitrobenzene (Ph-NO2) Nitrosobenzene Nitrosobenzene (Ph-NO) Nitrobenzene->Nitrosobenzene +2e-, +2H+ PHA N-Phenylhydroxylamine (Ph-NHOH) Nitrosobenzene->PHA +2e-, +2H+ Aniline Aniline (Ph-NH2) PHA->Aniline +2e-, +2H+ (Over-reduction) Azoxy Azoxybenzene (Condensation) PHA->Azoxy + Ph-NO (Basic pH) Aminophenol p-Aminophenol (Acid Rearrangement) PHA->Aminophenol H+ (Bamberger)

Figure 1: The Haber mechanism illustrates the central position of PHA. Diverging paths (dotted) represent pH-dependent side reactions that reduce yield.

Synthesis & Isolation: The Challenge of Selectivity

Isolating PHA requires arresting the reduction before aniline formation. The most robust laboratory method remains the Zinc-Ammonium Chloride reduction.

Why Zn/NH₄Cl? (Causality)
  • Buffer Capacity: NH₄Cl buffers the solution to pH 5–6. This prevents the basicity required for azoxybenzene formation and the strong acidity required for the Bamberger rearrangement.

  • Surface Kinetics: Zinc dust provides a heterogeneous surface where the reduction potential is sufficient to reduce the nitro group but kinetically slow to reduce the N-O bond of PHA under mild conditions.

Protocol: Selective Synthesis of N-Phenylhydroxylamine

This protocol is self-validating: The temperature spike indicates reaction initiation, and the "salting out" step confirms product formation.

Reagents:

  • Nitrobenzene (freshly distilled): 10.0 g[1]

  • Ammonium Chloride (NH₄Cl): 5.0 g

  • Zinc Dust (High purity, >85%): 15.0 g

  • Water: 160 mL

  • Sodium Chloride (NaCl): ~200 g (for saturation)

Step-by-Step Methodology:

  • Preparation: Dissolve NH₄Cl in water in a 500 mL flask. Add nitrobenzene.[2][3][4][5][6][7] The mixture will be biphasic.

  • Activation: Cool to 15°C . Add Zinc dust in small portions over 1 hour.

    • Critical Control Point: The reaction is exothermic. Temperature must remain < 16°C . If T > 20°C, aniline formation accelerates.

  • Reaction Monitoring: Vigorous stirring is essential to maintain the emulsion. The reaction is complete when the smell of nitrobenzene (almond-like) diminishes significantly and the temperature stops rising upon Zn addition.

  • Filtration: Filter immediately to remove Zinc oxide/unreacted Zinc. Wash the cake with warm water.[7]

  • Isolation (Salting Out): Saturate the filtrate with NaCl. Cool to 0°C. PHA crystallizes as long, light-yellow needles.[7]

  • Purification: Recrystallize from benzene/petroleum ether. MP should be 81°C .

Quantitative Optimization Data

Table 1 summarizes how reaction conditions impact the product profile.

ParameterConditionMajor ProductMechanistic Reason
pH Acidic (< 4)p-AminophenolAcid-catalyzed rearrangement of PHA.
pH Neutral (5-7)N-Phenylhydroxylamine Kinetic trap; stable intermediate window.
pH Basic (> 9)AzoxybenzeneCondensation of PHA with Nitrosobenzene.
Temp < 20°CN-Phenylhydroxylamine Activation energy for N-O cleavage (to aniline) is not met.
Temp > 60°CAnilineThermodynamic sink is reached.[6]

Reactivity: The Bamberger Rearrangement

In drug development, the stability of PHA derivatives is a major concern. Under acidic conditions (e.g., stomach acid or specific metabolic compartments), PHA rearranges to p-aminophenol.

Mechanism[3][4][7][8][9][10][11][12][13][14]
  • Protonation: Occurs on the Oxygen atom (kinetically controlled).

  • Dehydration: Loss of water generates a highly reactive Nitrenium Ion .

  • Nucleophilic Attack: Water attacks the para position of the ring.

Bamberger PHA N-Phenylhydroxylamine Protonated O-Protonated Intermediate (Ph-NH-OH2+) PHA->Protonated +H+ Nitrenium Nitrenium Ion (Ph-NH+) Protonated->Nitrenium -H2O (Rate Determining) Product p-Aminophenol Nitrenium->Product +H2O, -H+

Figure 2: The Bamberger Rearrangement pathway. The formation of the Nitrenium ion is the rate-determining step and responsible for potential DNA alkylation if nucleophiles other than water are present.

Pharmaceutical Context: Toxicity & Metabolism

For researchers in drug metabolism (DMPK), PHA is a "red flag" metabolite. It is the primary driver of Methemoglobinemia associated with aniline derivatives.

The Hemotoxic Redox Cycle

PHA does not simply bind to hemoglobin; it establishes a catalytic cycle that amplifies its toxicity.

  • Oxidation: PHA reacts with Oxyhemoglobin (

    
    ).
    
  • Damage: Hemoglobin is oxidized to Methemoglobin (

    
    ), which cannot carry oxygen. PHA is oxidized to Nitrosobenzene .[2][8]
    
  • Regeneration: Nitrosobenzene is reduced back to PHA by NADPH-dependent diaphorases in the erythrocyte.

  • Cycle: The regenerated PHA attacks another Hemoglobin molecule. One molecule of PHA can oxidize many molecules of Hemoglobin.

ToxicityCycle PHA PHA (Active Toxin) Nitroso Nitrosobenzene PHA->Nitroso Oxidation Nitroso->PHA Enzymatic Reduction (NADPH) Hb_Fe2 Hemoglobin (Fe2+) (Functional) Hb_Fe3 Methemoglobin (Fe3+) (Non-functional) Hb_Fe2->Hb_Fe3 Coupled to PHA Oxidation

Figure 3: The "Futile Cycling" mechanism. The regeneration of PHA from Nitrosobenzene explains why low doses of aniline derivatives can cause significant hypoxia.

References

  • Haber, F. (1898).[4] Über die stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential. Z. Elektrochem. [Foundational Mechanism].

  • Kamm, O. (1925). β-Phenylhydroxylamine. Organic Syntheses, Coll.[7] Vol. 1, p. 445.

  • Sone, T., et al. (1981). Kinetics and mechanisms of the Bamberger rearrangement. Journal of the Chemical Society, Perkin Transactions 2.

  • Kiese, M. (1966). The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines. Pharmacological Reviews.

  • Guidance for Industry. (2020). Assessment of Nitrosamine Impurities in Human Drugs. FDA.

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spectroscopic data (NMR, IR, UV-Vis) of N-Phenylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Spectroscopic Guide: N-Phenylhydroxylamine (PHA) Content Type: Technical Reference & Protocol Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers

Executive Summary & Chemical Context

N-Phenylhydroxylamine (PHA) is a pivotal intermediate in the reduction of nitrobenzene to aniline. Its transient stability and susceptibility to oxidation (forming nitrosobenzene) and rearrangement (Bamberger rearrangement) make accurate spectroscopic characterization critical for reaction monitoring and purity assessment.

This guide provides a validated spectroscopic profile (NMR, IR, UV-Vis) for PHA (


), distinguishing it from its oxidation products and structural isomers.
Property Value
CAS Registry 100-65-2
Formula

MW 109.13 g/mol
Appearance Colorless to pale yellow needles
Melting Point 80–81 °C (Dec.)
Solubility Soluble in EtOH, DMSO,

; sparingly soluble in cold water.

UV-Visible Spectroscopy

Primary Application: Quantitative determination and oxidation monitoring. PHA exhibits distinct absorption bands in the UV region. However, the appearance of a visible band (green color) is a diagnostic indicator of degradation (oxidation to nitrosobenzene).

Spectral Data (Ethanol)
Transition

(nm)

Assignment
Primary Band 2363.8

(Benzene ring E-band)
Secondary Band 2793.0

(Lone pair on N/O conjugation)

Critical Insight: Pure PHA solutions are colorless. If your sample turns green, it indicates the formation of Nitrosobenzene (


), which has a weak 

transition in the visible region (~750 nm) and strong UV absorption.

Infrared Spectroscopy (FT-IR)

Primary Application: Functional group verification (N-OH vs. N-H). The IR spectrum of PHA is characterized by the dual presence of N-H and O-H stretching vibrations, often overlapping in the high-frequency region.

Diagnostic Peaks (KBr Pellet/Nujol)
Frequency (

)
IntensityVibration ModeDiagnostic Note
3250–3400 Broad, Med

Hydrogen-bonded; broadens significantly in solid state.
3100–3200 Sharp, Med

Often appears as a shoulder on the OH band.
3030–3060 Weak

Aromatic C-H stretching.
1600, 1495 Strong

Aromatic ring breathing modes.
1200–1250 Strong


stretch; shifts depending on N-oxidation state.
900–950 Medium

Characteristic of hydroxylamines (distinct from amine C-N).
750, 690 Strong

Monosubstituted benzene (out-of-plane bending).

Nuclear Magnetic Resonance (NMR)

Primary Application: Structural confirmation and purity analysis.[1][2] Solvent choice is critical. In


, labile protons (NH/OH) often broaden or exchange. DMSO-

is the recommended solvent for observing distinct NH and OH signals.
H NMR Data (300 MHz, DMSO- )

The hydroxylamine group is electron-donating, shielding the ortho and para protons relative to benzene.

Shift (

ppm)
MultiplicityIntegralAssignmentCoupling (

Hz)
8.86 s (broad)1HN-OH Deshielded; disappears with

.
8.55 s (broad)1HN-H Labile; disappears with

.
7.18 – 7.24 t / m2HH-meta

6.85 – 6.90 d / m2HH-ortho Upfield due to resonance (+M effect).
6.73 – 6.78 t / m1HH-para Most shielded aromatic proton.

Expert Note: In MeOD (Methanol-


), the NH and OH protons exchange with the solvent and are not observed  (replaced by the HDO peak ~4.8 ppm). Do not use MeOD if you need to quantify the N-OH moiety.
C NMR Data (75 MHz, DMSO- )
Shift (

ppm)
AssignmentElectronic Environment
153.7 C-ipso (C-N)Deshielded by electronegative Nitrogen.
129.0 C-meta Minimal resonance effect.
117.6 C-para Shielded by electron donation.
111.4 C-ortho Strongly shielded by electron donation.

Practical Considerations: Stability & Oxidation

PHA is thermodynamically unstable relative to aniline and nitrobenzene. Researchers must handle it under inert atmospheres (Argon/Nitrogen) to prevent the following degradation pathway.

Degradation Pathway Diagram

The following diagram illustrates the oxidation of PHA to Nitrosobenzene and the subsequent condensation to Azoxybenzene.

PHA_Oxidation PHA N-Phenylhydroxylamine (Colorless) Nitroso Nitrosobenzene (Green) PHA->Nitroso Oxidation [O] (Air/O2) Aniline Aniline (Colorless) PHA->Aniline Reduction [H] Azoxy Azoxybenzene (Yellow/Orange) Nitroso->Azoxy Condensation with PHA

Caption: Spontaneous oxidation pathway of N-Phenylhydroxylamine upon exposure to air.

Handling Protocols
  • Storage: Store solid PHA at -20°C under Argon.

  • Solvent: Use degassed solvents for NMR to prevent in-tube oxidation during long acquisitions.

  • Bamberger Rearrangement: Avoid strong acidic conditions (pH < 4), which convert PHA to 4-aminophenol .

References

  • RSC Advances (2013).Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes. (Source for DMSO-

    
     NMR data). 
    
  • ChemicalBook. N-Phenylhydroxylamine Spectral Data (13C NMR, IR).

  • PubChem. N-Phenylhydroxylamine Compound Summary (UV-Vis Data).

  • Sigma-Aldrich. NMR Chemical Shifts of Common Impurities. (Reference for solvent residual peaks).

Sources

Methodological & Application

Application Note: Selective Synthesis of N-Phenylhydroxylamine via Zinc-Ammonium Chloride Reduction

[1][2]

Executive Summary

This guide details the protocol for synthesizing N-phenylhydroxylamine (PHA) from nitrobenzene using zinc dust in an aqueous ammonium chloride solution.[1][2] Unlike strong acid reductions (e.g., Sn/HCl) that drive reduction all the way to aniline, this method utilizes the buffering capacity of ammonium chloride (pH ~5–6) to arrest the reduction at the hydroxylamine stage. PHA is a critical intermediate in the synthesis of Cupferron (an analytical reagent) and a substrate for the Bamberger rearrangement.

Key Technical Constraint: Temperature control (60–65°C) and pH maintenance are the primary determinants of yield. Deviations result in over-reduction to aniline or condensation to azoxybenzene.

Mechanistic Insight & Thermodynamics

The reduction of nitrobenzene by zinc is a surface-mediated electron transfer process. The reaction proceeds through a nitrosobenzene intermediate.[2]

The Role of Ammonium Chloride (NH₄Cl)

Ammonium chloride is not merely an electrolyte; it acts as a proton source and buffer .

  • Buffering: As zinc oxidizes to Zn²⁺, it consumes protons. Without a buffer, the solution would become highly alkaline (due to OH⁻ generation), promoting the condensation of nitrosobenzene and phenylhydroxylamine to form azoxybenzene (orange/red oil).

  • Selectivity: Strong acids (HCl) protonate the hydroxylamine oxygen, facilitating the loss of water and further reduction to aniline . NH₄Cl is too weak to catalyze this dehydration efficiently, trapping the molecule at the PHA stage.

Reaction Pathway Diagram

The following diagram illustrates the primary reduction pathway versus the competitive side reactions controlled by pH and temperature.

ReactionMechanismNitroNitrobenzene(C6H5NO2)NitrosoNitrosobenzene(Intermediate)Nitro->Nitroso+2e-, +2H+(Zn/NH4Cl)PHAN-Phenylhydroxylamine(Target Product)Nitroso->PHA+2e-, +2H+(Zn/NH4Cl)AzoxyAzoxybenzene(Condensation)Nitroso->AzoxyCondensation(Alkaline pH)AnilineAniline(Over-reduction)PHA->Aniline+2e-, +2H+(Acidic/High Temp)PHA->AzoxyCondensation(Alkaline pH)

Figure 1: Reaction pathway showing the target reduction (Green) and pH-dependent side reactions (Red).

Experimental Protocol

Reagents and Stoichiometry
ReagentMolecular WeightEquiv.[3]Quantity (Scale)Role
Nitrobenzene 123.11 g/mol 1.025.0 g (0.2 mol)Substrate
Zinc Dust 65.38 g/mol ~2.027.0 gReducing Agent (Surface area critical)
Ammonium Chloride 53.49 g/mol ~1.112.5 gBuffer / Electrolyte
Water 18.02 g/mol Solvent400 mLReaction Medium
Sodium Chloride 58.44 g/mol N/A~150 gSalting out agent
Step-by-Step Procedure

Step 1: Preparation of the Reaction Matrix

  • In a 1-liter beaker or Erlenmeyer flask equipped with a thermometer and efficient mechanical stirring, dissolve 12.5 g of Ammonium Chloride in 400 mL of water.

  • Add 25.0 g (approx. 21 mL) of Nitrobenzene.

  • Note: Nitrobenzene is insoluble in water.[2][4] Vigorous stirring is mandatory to create a fine emulsion, ensuring maximal contact between the organic phase and the zinc surface.

Step 2: Controlled Reduction (The Critical Phase)

  • Add the Zinc dust (27.0 g) in small portions (approx. 2–3 g each) over a period of 15–20 minutes.

  • Temperature Control: The reaction is exothermic. Monitor the temperature strictly.

    • Target: 60–65°C.[5][6]

    • Action: If temperature exceeds 65°C, stop addition immediately and apply an ice bath briefly. High temperatures favor aniline formation.

    • Observation: As zinc reacts, the oily nitrobenzene droplets will disappear, and the solution may turn grey/sludgy due to Zinc Oxide (ZnO) formation.

Step 3: Completion and Hot Filtration

  • After the final zinc addition, continue stirring for 15 minutes. The temperature should begin to drop, indicating reaction cessation.

  • Hot Filtration: While the mixture is still hot (approx. 50–60°C), filter it rapidly through a Buchner funnel to remove the solid Zinc Oxide sludge.

  • Why Hot? PHA is soluble in hot water but precipitates in cold. Filtering cold will trap your product in the zinc waste.

  • Wash the zinc oxide cake with ~50 mL of hot water to recover entrained product.

Step 4: Crystallization (Salting Out)

  • Transfer the clear filtrate to a clean beaker.

  • Saturate the solution with Sodium Chloride (approx. 150 g). This "salting out" effect drastically reduces the solubility of the organic product in the aqueous phase.

  • Place the beaker in an ice-salt bath (0°C) for at least 1 hour.

  • Long, light-yellow needles of N-phenylhydroxylamine will crystallize.[5]

Step 5: Isolation

  • Filter the crystals using vacuum filtration.[3]

  • Wash with a small amount of ice-cold benzene-petroleum ether (optional, see safety) or simply dry thoroughly on the filter.

  • Storage: The product is unstable. Use immediately for subsequent steps (e.g., Cupferron synthesis) or store in a dark, tightly sealed bottle.

Workflow Visualization

WorkflowStartStart: Nitrobenzene + NH4Cl (aq)StirVigorous Stirring(Emulsion Formation)Start->StirZnAddAdd Zn Dust (Portionwise)Monitor Temp (60-65°C)Stir->ZnAddCheckTempTemp > 65°C?ZnAdd->CheckTempIceBathApply Ice BathCheckTemp->IceBathYesReactionDoneReaction Complete(Temp drops)CheckTemp->ReactionDoneNo (Complete)IceBath->ZnAddCoolFilterHot Filtration(Remove ZnO)ReactionDone->FilterSaltOutAdd NaCl + Cool to 0°CFilter->SaltOutIsolateCollect Crystals(N-Phenylhydroxylamine)SaltOut->Isolate

Figure 2: Operational workflow emphasizing the critical temperature check loop.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Red/Orange Oil Formation of Azoxybenzene.Solution became too alkaline or too hot. Ensure NH₄Cl is fresh and sufficient. Keep temp < 65°C.
Low Yield Product trapped in ZnO sludge or remained in filtrate.Ensure filtration is done hot . Saturate filtrate completely with NaCl (salting out is vital).
Grey Product Zinc dust contamination.Filter paper failed or filtration was not fine enough. Recrystallize from benzene/petroleum ether (if safety permits) or warm water.
Product turns brown Oxidation by air.PHA is air-sensitive. Dry quickly and store in a sealed container or use immediately.
Slow Reaction Oxidized Zinc dust.Use fresh Zinc dust. If old, activate by washing briefly with dilute HCl, then water, then acetone, and drying.

Safety & Handling (Mandatory)

N-Phenylhydroxylamine and Nitrobenzene pose significant health risks.[2]

  • Toxicity: Nitrobenzene is a blood toxin (causes methemoglobinemia) and is readily absorbed through the skin. PHA is a known skin sensitizer and suspected mutagen.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. Work in a fume hood.

  • First Aid: In case of skin contact, wash immediately with soap and water.[7][8] If cyanosis (blue skin/lips) appears, seek medical attention immediately (suspected methemoglobinemia).

  • Waste: Zinc sludge contains organic residues; dispose of as hazardous solid waste. Filtrate contains ammonium salts and organics; dispose of in aqueous organic waste.

References

  • Kamm, O. ; Marvel, C. S. "β-Phenylhydroxylamine." Organic Syntheses, 1921 , 1, 71; Coll. Vol. 1, 445. [Link]

  • PubChem . "N-Phenylhydroxylamine (Compound)." National Library of Medicine. Accessed Jan 2026. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Application Note & Protocol: A Validated Synthesis of Cupferron from N-Phenylhydroxylamine for Analytical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Cupferron, the ammonium salt of N-nitroso-N-phenylhydroxylamine, is a venerable yet highly relevant chelating agent with foundational applications in analytical chemistry and burgeoning potential in modern drug development. Historically, its utility has been centered on the gravimetric determination and separation of various metal ions, such as copper and iron, owing to its ability to form stable, five-membered chelate rings.[1][2] More recently, the unique chemical scaffold of cupferron has been explored for the synthesis of novel nitric oxide (NO) releasing agents and antimicrobial compounds, highlighting its significance for medicinal chemistry and pharmaceutical research professionals.[3]

This document provides a comprehensive, self-validating protocol for the preparation of high-purity cupferron. It begins with the synthesis of the immediate precursor, N-Phenylhydroxylamine, from nitrobenzene—a critical step given the precursor's limited stability.[4] The core of this guide is a detailed, step-by-step methodology for the nitrosation of N-Phenylhydroxylamine to yield cupferron, optimized for safety, yield, and purity. We delve into the causality behind critical experimental parameters, offer robust methods for purification and characterization, and provide troubleshooting guidance based on established best practices.

Chemical Properties and Critical Safety Mandates

Cupferron is a hazardous substance and must be handled with stringent safety protocols. It is classified as toxic if swallowed, causes serious eye and respiratory irritation, is suspected of causing genetic defects, and may cause cancer. All operations must be conducted in a certified chemical fume hood by personnel trained in handling hazardous materials.

Table 1: Physicochemical Properties of Cupferron

PropertyValueSource(s)
Chemical Name Ammonium N-nitroso-N-phenylhydroxylaminate
Molecular Formula C₆H₉N₃O₂[5]
Molecular Weight 155.15 g/mol
Appearance Creamy-white to light-yellow crystalline solid
Melting Point 163–164 °C (Decomposes)[5]
Solubility Freely soluble in water and alcohol; Insoluble in diethyl ether[5][6]
Hygroscopicity Hygroscopic; readily absorbs moisture from the air[5]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is insufficient, consider double-gloving or thicker gloves), and splash-proof safety goggles at all times.[7]

  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid dust formation. Do not eat, drink, or smoke in the laboratory. Wash hands and exposed skin thoroughly after handling.[7]

  • Spill Response: In case of a spill, evacuate the area. Dampen the solid material with 60-70% ethanol to prevent dust dispersal before carefully transferring it to a sealed container for hazardous waste.[5]

  • Disposal: Dispose of all waste, including crude product, filtrates, and contaminated materials, as hazardous chemical waste in accordance with local, state, and federal regulations.[5]

Principle and Reaction Mechanism

The synthesis of cupferron is achieved through the nitrosation of N-Phenylhydroxylamine. In this reaction, an alkyl nitrite (e.g., n-butyl nitrite) serves as the source for the nitrosonium ion (NO⁺) electrophile. The N-Phenylhydroxylamine acts as the nucleophile, attacking the nitrosonium ion. The subsequent reaction is conducted in the presence of excess ammonia, which deprotonates the intermediate to form the stable ammonium salt, cupferron. The overall balanced equation is:

C₆H₅NHOH + C₄H₉ONO + NH₃ → NH₄[C₆H₅N(O)NO] + C₄H₉OH[5][8]

The reaction is performed at low temperatures (0–5 °C) to manage its exothermic nature and to prevent the thermal degradation of both the N-Phenylhydroxylamine reactant and the cupferron product.[5][9] The presence of a continuous excess of ammonia is the most critical factor for achieving a high yield of a clean, non-discolored product.[9]

Part A: Protocol for N-Phenylhydroxylamine Synthesis (Precursor)

Given that N-Phenylhydroxylamine deteriorates upon storage, it is best practice to synthesize it immediately prior to its use in the cupferron preparation.[4] The following protocol is adapted from Organic Syntheses.[4]

Table 2: Reagents and Materials for N-Phenylhydroxylamine Synthesis

Reagent/MaterialGradeQuantityNotes
NitrobenzeneReagent50.0 g (41.6 mL)Ensure it is not acidic.
Ammonium Chloride (NH₄Cl)ACS25.0 g
Zinc Dust (<10 µm)ACS62.0 gPurity should be ≥85%. Adjust quantity based on purity.
Deionized Water~1 L
Sodium Chloride (NaCl)Rock Salt~300 gFor salting out the product.
A.1: Step-by-Step Protocol
  • Reaction Setup: In a 2 L beaker or flask equipped with a robust mechanical stirrer, combine 25.0 g of ammonium chloride and 800 mL of water. Stir until dissolved.

  • Addition of Reactants: Add 50.0 g of nitrobenzene to the solution. Begin vigorous stirring to create a fine emulsion.

  • Zinc Addition: Over 15-20 minutes, add the 62.0 g of zinc dust in portions. The addition is exothermic, and the temperature will naturally rise to 60-65°C. Monitor the temperature; a slower reaction with a lower temperature will result in a poorer yield.[4]

  • Reaction Completion: After all the zinc has been added, continue vigorous stirring for an additional 15 minutes. The reaction is complete when the temperature ceases to rise.

  • Filtration: Immediately filter the hot reaction mixture by suction filtration to remove the zinc oxide precipitate. Wash the zinc oxide cake with 100 mL of hot water to recover any entrained product.

  • Product Isolation: Transfer the filtrate to a large beaker or pan and place it in an ice-salt bath to cool. Once cooled, saturate the solution with sodium chloride (~300 g) while stirring to precipitate the N-Phenylhydroxylamine.

  • Crystallization: Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete crystallization. The product will appear as long, light-yellow needles.[4]

  • Collection: Collect the crude N-Phenylhydroxylamine by suction filtration. Do not wash the product. The moist, crude product is used directly in the next step.

Part B: Protocol for Cupferron Synthesis

This core protocol is a robust method adapted from Organic Syntheses for the reliable preparation of cupferron.[9]

Table 3: Reagents and Materials for Cupferron Synthesis

Reagent/MaterialGradeQuantityNotes
Moist N-PhenylhydroxylamineAs prepared above~35-40 gWeigh the moist product.
Diethyl Ether (Et₂O)Anhydrous450 mL
n-Butyl NitriteReagent~30 gMust be freshly distilled for best results.[9]
Ammonia (NH₃) GasAnhydrousFrom a compressed gas cylinder with a drying tube.
Ammonium CarbonateACSFor storage as a stabilizer.
B.1: Experimental Workflow

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Cupferron Synthesis A1 1. Dissolve NH4Cl in Water A2 2. Add Nitrobenzene & Zinc Dust A1->A2 A3 3. Reaction at 60-65°C A2->A3 A4 4. Hot Suction Filtration A3->A4 A5 5. Salt out & Isolate N-Phenylhydroxylamine A4->A5 B1 6. Dissolve Precursor in Diethyl Ether A5->B1 Use Moist Precursor Directly B2 7. Cool to 0°C in Ice-Salt Bath B1->B2 B3 8. Saturate with Anhydrous NH3 Gas B2->B3 B4 9. Add n-Butyl Nitrite Dropwise (0-10°C) B3->B4 B5 10. Filter Precipitate B4->B5 B6 11. Wash with Ether & Dry B5->B6 B7 Purification & Storage B6->B7 Crude Cupferron

Caption: Workflow for the two-stage synthesis of cupferron.

B.2: Step-by-Step Protocol
  • Dissolution: Place the entire moist N-Phenylhydroxylamine product from Part A into a 1 L round-bottomed flask equipped with a magnetic stir bar. Add 450 mL of diethyl ether and stir to dissolve. A small amount of insoluble material (water, NaCl) may be present.

  • Setup and Cooling: Filter the ether solution through a dry filter paper into a clean 1 L flask. Equip the flask with an efficient mechanical stirrer and immerse it in an ice-salt bath. Cool the solution to 0°C.[9]

  • Ammonia Saturation: Introduce a rapid stream of dry ammonia gas into the cold ether solution via a gas dispersion tube. Continue the gas flow for approximately 15 minutes to ensure the solution is saturated.

  • Nitrosation Reaction: While continuing to stir vigorously and maintaining the stream of ammonia gas, slowly add freshly distilled n-butyl nitrite dropwise via an addition funnel. The theoretical amount is ~95 g of butyl nitrite per 100 g of dry phenylhydroxylamine; adjust accordingly for your crude starting material. The addition should take about one hour.[9]

  • Temperature Control: This is a critical step. Maintain the internal reaction temperature below 10°C throughout the addition by controlling the drop rate. An appreciable rise in temperature will result in a discolored product and loss of solvent.[9]

  • Precipitation and Completion: A creamy-white precipitate of cupferron will form during the addition. After all the n-butyl nitrite has been added, continue stirring for another 10 minutes to ensure the reaction is complete.

  • Isolation: Filter the precipitated cupferron using a Büchner funnel.

  • Washing and Drying: Wash the filter cake several times with small portions of fresh diethyl ether to remove any soluble impurities and residual butyl alcohol. Spread the product on filter paper in the fume hood until all traces of ether have evaporated. The yield of crude cupferron is typically 85-90% based on the starting N-Phenylhydroxylamine.[9]

Table 4: Summary of Critical Reaction Parameters

ParameterOptimal RangeRationale & Causality
Temperature 0–10 °CPrevents decomposition of the thermally sensitive N-phenylhydroxylamine and cupferron. Controls the exothermic nitrosation reaction to minimize side product formation.[5][9]
Ammonia Continuous ExcessCrucial for forming the final ammonium salt and preventing the formation of acidic byproducts which would lead to a discolored, impure product.[9]
n-Butyl Nitrite Freshly DistilledOld alkyl nitrites can decompose, leading to lower yields and impurities. Fresh distillation ensures high reactivity and purity.[9]
Addition Rate Slow (Dropwise)Allows for effective heat dissipation and temperature control, which is essential for a successful and safe reaction.[9]

Purification and Characterization

The crude product is often sufficiently pure for many applications. However, for high-purity requirements, such as in pharmaceutical contexts, recrystallization is recommended.

Protocol for Recrystallization
  • Dissolve 30 g of crude, powdered cupferron in 120 mL of water pre-heated to 60°C.[6]

  • Add 2 g of powdered activated carbon, stir for 10-15 minutes to decolorize the solution.[6]

  • Perform a hot filtration through a Büchner funnel to remove the activated carbon.

  • Cool the filtrate to 10-15°C, then place it in an ice bath or refrigerator (0°C) overnight to crystallize.[6]

  • Collect the purified crystals by suction filtration. Wash the crystals with a small amount of cold ethanol (10 mL), followed by cold diethyl ether (10 mL).[6][10]

  • Dry the purified product in air or a vacuum desiccator.

Characterization
  • Melting Point: The purified product should exhibit a sharp melting point at 163–164 °C, accompanied by decomposition.[5] A broad or depressed melting point indicates impurities.

  • Spectroscopic Analysis: For structural confirmation, standard techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy should be employed.

Storage and Stability

Cupferron is unstable in light and air and is hygroscopic.[5][6]

  • Storage: Store the dried product in a tightly sealed, amber glass bottle to protect it from light.[11]

  • Stabilizer: To prevent decomposition, place a small amount of solid ammonium carbonate wrapped in filter paper inside the storage bottle.[9][11] This maintains a slight ammonia atmosphere, inhibiting degradation. Store the bottle in a cool, dark, and dry place.[6]

Applications in Research and Drug Development

While its primary role remains in analytical chemistry, the applications of cupferron are expanding.

  • Analytical Chemistry: Cupferron is an effective reagent for the quantitative precipitation and solvent extraction of metals like Fe(III), Cu(II), Ti(IV), and V(V) from acidic solutions. This makes it invaluable for separating these metals from complex matrices in environmental and industrial sample analysis.[12]

  • Drug Discovery & Formulation:

    • NO-Releasing Prodrugs: The N-nitroso-N-phenylhydroxylamine scaffold has been O-alkylated to create more stable derivatives that can function as photo-releasable or pH-controlled nitric oxide (NO) donors, which have therapeutic potential.[13]

    • Antimicrobial Agents: Recent studies have demonstrated that cupferron and its derivatives exhibit potent activity against a range of pathogenic Gram-positive and Gram-negative bacteria, presenting a promising avenue for the development of new antibiotics.[3]

    • Drug Delivery: The chelating properties of cupferron can be leveraged in pharmaceutical formulations to potentially enhance the solubility, stability, or bioavailability of certain metal-dependent active pharmaceutical ingredients (APIs).[12]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete precursor reaction. 2. Insufficient cooling during nitrosation. 3. Decomposed n-butyl nitrite.1. Ensure precursor reaction temperature reaches 60-65°C. 2. Maintain reaction temperature below 10°C at all times. 3. Use only freshly distilled n-butyl nitrite.
Product is Brown or Discolored 1. Insufficient ammonia present during the reaction. 2. Reaction temperature was too high.1. Ensure a rapid, continuous stream of dry ammonia gas throughout the entire n-butyl nitrite addition. This is the most likely cause.[9] 2. Improve cooling efficiency and slow the addition rate of the nitrosating agent.
Product is Oily or Gummy 1. Incomplete reaction. 2. Presence of excess butyl alcohol or other impurities.1. Stir for an additional 10-15 minutes after addition is complete. 2. Ensure thorough washing of the filtered product with fresh diethyl ether. Consider recrystallization for purification.

References

  • Grokipedia. (n.d.). Cupferron.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724103, Cupferron. Retrieved from [Link]

  • Wikipedia. (2023). N-Phenylhydroxylamine. Retrieved from [Link]

  • Look Chemical. (n.d.). High Quality Cupferron CAS 135-20-6. Retrieved from [Link]

  • Marvel, C. S. (1925). Cupferron. Organic Syntheses, 4, 19. DOI: 10.15227/orgsyn.004.0019. Available at [Link]

  • Kamm, O. (1925). β-PHENYLHYDROXYLAMINE. Organic Syntheses, 4, 57. DOI: 10.15227/orgsyn.004.0057. Available at [Link]

  • Idris, M. B., et al. (2021). Synthesis, anti-microbial, toxicity and molecular docking studies of N-nitroso-N-phenylhydroxylamine (cupferron) and its derivatives. Bioorganic & Medicinal Chemistry Letters, 49, 128381. DOI: 10.1016/j.bmcl.2021.128381. Available at [Link]

  • Leston, G. (1968). Process for preparing phenylhydroxylamine and cupferron. U.S. Patent No. 3,413,349. Washington, DC: U.S. Patent and Trademark Office.
  • Taylor & Francis Online. (n.d.). Cupferron – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2023). Cupferron. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Cupferron. Retrieved from [Link]

Sources

Strategic Utilization of N-Phenylhydroxylamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenylhydroxylamine (PHA) represents a potent but underutilized "chameleon" intermediate in heterocyclic chemistry. Possessing dual nucleophilicity (at both nitrogen and oxygen) and a propensity for sigmatropic rearrangements, PHA serves as a critical gateway to nitrogenous heterocycles—specifically isoxazoles , isoxazolidines , and indoles .

This guide moves beyond standard textbook descriptions, providing drug development professionals with robust, field-tested protocols. We address the primary challenge of PHA chemistry—its thermal and oxidative instability—by integrating generation-in-situ strategies with modern catalytic workflows.

Critical Safety & Handling Profile

WARNING: N-Phenylhydroxylamine is a potent hemotoxin.

Before initiating any protocol, personnel must review the following safety constraints. PHA is not merely an irritant; it actively induces methemoglobinemia upon skin absorption or inhalation.

Hazard ClassSpecific RiskMitigation Strategy
Acute Toxicity Methemoglobinemia (interference with O₂ transport).Double-gloving (Nitrile/Laminate).[1] Immediate O₂ therapy if cyanosis occurs.[1]
Instability Disproportionates to nitrosobenzene and aniline; air-sensitive.Store under N₂/Ar at -20°C. Use fresh (within 24h of synthesis).
Thermal Exothermic decomposition > 85°C.Maintain reaction temps < 60°C unless stabilizing solvents are used.

Module A: Reagent Preparation (The Zinc Reduction Method)

Commercially available PHA is often degraded. For reproducible heterocyclic synthesis, fresh preparation is non-negotiable . The standard Zinc/Ammonium Chloride reduction is preferred over catalytic hydrogenation for its selectivity, avoiding over-reduction to aniline.

Protocol A1: High-Purity Synthesis of N-Phenylhydroxylamine

Scale: 100 mmol basis Time: 2.5 Hours

Reagents:

  • Nitrobenzene (12.3 g, 100 mmol)

  • Ammonium Chloride (5.0 g)

  • Zinc Dust (13.0 g, ~200 mmol) – Must be activated/fresh

  • Water (160 mL) / Ethanol (Optional co-solvent for solubility)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer (magnetic stirring is insufficient for Zn slurry) and a thermometer.

  • Solvation: Dissolve NH₄Cl in water and add nitrobenzene. The mixture will be biphasic.

  • Controlled Reduction (Critical Step):

    • Cool the mixture to 15°C .

    • Add Zinc dust in small portions over 45 minutes.

    • Process Control: The internal temperature must not exceed 20°C . Higher temperatures favor aniline formation.

  • Reaction Monitoring: Stir for an additional 20 minutes. The odor of nitrobenzene (almond-like) should diminish significantly.

  • Filtration: Filter the zinc oxide sludge rapidly while cold. Wash the cake with 20 mL warm water.

  • Precipitation:

    • Saturate the filtrate immediately with NaCl (salting out).

    • Cool to 0°C in an ice-salt bath for 1 hour.

    • PHA crystallizes as light yellow/colorless needles.

  • Isolation: Filter, wash with minimal ice-cold benzene or petroleum ether, and dry under vacuum in the dark.

    • Yield Target: 65–75% (m.p. 81°C).

Module B: The Nitrone Gateway (Isoxazolidine Synthesis)

The most frequent application of PHA in drug discovery is the synthesis of isoxazolidines via 1,3-Dipolar Cycloaddition . This route creates three contiguous stereocenters in a single step.

Mechanism: The Nitrone Intercept

PHA condenses with aldehydes to form nitrones (azomethine oxides), which act as 1,3-dipoles. These dipoles trap alkenes (dipolarophiles) to form the isoxazolidine ring.

NitronePath PHA N-Phenylhydroxylamine Nitrone Nitrone Intermediate (1,3-Dipole) PHA->Nitrone -H2O (Condensation) Aldehyde Aldehyde (R-CHO) Aldehyde->Nitrone Isox Isoxazolidine Scaffold Nitrone->Isox [3+2] Cycloaddition Alkene Dipolarophile (Alkene/Alkyne) Alkene->Isox

Figure 1: The Nitrone Gateway. Condensation of PHA with aldehydes generates the active dipole for cycloaddition.

Protocol B1: One-Pot Synthesis of N-Phenylisoxazolidines

Application: Creating core scaffolds for antifungal or antibacterial screening.

Reagents:

  • N-Phenylhydroxylamine (10 mmol)

  • Benzaldehyde (10 mmol)

  • N-Phenylmaleimide (10 mmol) – Highly reactive dipolarophile

  • Solvent: Toluene or Ethanol (Anhydrous)

  • Desiccant: MgSO₄ (anhydrous)

Methodology:

  • Nitrone Formation: In a round-bottom flask, dissolve PHA and benzaldehyde in 50 mL toluene. Add 2g MgSO₄ to trap water (driving equilibrium). Stir at RT for 30 mins.

  • Cycloaddition: Add N-phenylmaleimide directly to the in-situ nitrone solution.

  • Thermal Activation: Reflux the mixture (110°C) for 4–6 hours.

    • Note: Electron-deficient dipolarophiles (like maleimides) react faster; unactivated alkenes may require 12+ hours or microwave assistance.

  • Workup: Filter off MgSO₄. Concentrate the filtrate in vacuo. Recrystallize from ethanol.

Module C: The Indole Construction (Gold Catalysis)

While the Fischer Indole synthesis is classic, it requires harsh acids incompatible with sensitive functional groups. The reaction of PHA with alkynes offers a mild, regioselective alternative via a [3,3]-sigmatropic rearrangement.

Mechanism: The Rearrangement Cascade

This pathway mimics the Fischer mechanism but utilizes the O-nucleophilicity of PHA.

  • Nucleophilic Attack: PHA attacks the activated alkyne (Au-complexed).

  • Rearrangement: The resulting O-alkenyl-N-arylhydroxylamine undergoes a [3,3]-sigmatropic shift.

  • Cyclization: Loss of NH₃/H₂O (depending on substitution) yields the indole.

IndoleMech Start N-Phenylhydroxylamine + Terminal Alkyne Complex Au-Alkyne Complex Start->Complex Au(I) Catalyst Intermediate O-Alkenyl-N-Arylhydroxylamine (Enol Ether) Complex->Intermediate Nucleophilic Attack (O-) Rearrange [3,3]-Sigmatropic Rearrangement Intermediate->Rearrange Rate Limiting Imine Iminoketone Intermediate Rearrange->Imine Re-aromatization Indole 2-Substituted Indole Imine->Indole -H2O / Cyclization

Figure 2: Gold-Catalyzed Indole Synthesis. A mild alternative to the Fischer Indole synthesis utilizing PHA.

Protocol C1: Gold-Catalyzed Synthesis of 2-Alkylindoles

Reference: Based on methodologies developed by Zhang et al. [1, 5].[2] Advantages: Neutral pH, room temperature, high tolerance for functional groups (esters, halides).

Reagents:

  • N-Phenylhydroxylamine (1.0 equiv)[1]

  • Terminal Alkyne (e.g., 1-octyne, phenylacetylene) (1.5 equiv)

  • Catalyst: [JohnPhosAu(MeCN)]SbF₆ (2–5 mol%)

  • Solvent: Dichloroethane (DCE) or Toluene

Methodology:

  • Preparation: In a glovebox or under Argon, charge a vial with the Gold catalyst and solvent (0.1 M concentration relative to PHA).

  • Addition: Add the terminal alkyne, followed immediately by N-Phenylhydroxylamine.

  • Reaction: Stir at Room Temperature for 1–4 hours.

    • Monitoring: TLC will show the disappearance of the polar PHA spot and the appearance of a fluorescent indole spot.

  • Quenching: Filter through a short pad of silica gel to remove the gold catalyst.

  • Purification: Concentrate and purify via flash column chromatography (Hexanes/Ethyl Acetate).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Temperature spike > 20°C.Use crushed ice directly in the bath; add Zn slower.
Red/Brown Product (Protocol A) Azoxybenzene formation.Air exposure during filtration.[1] Work faster; use N₂ blanket.
No Reaction (Protocol B) Nitrone hydrolysis.[1]Ensure anhydrous conditions (MgSO₄ or molecular sieves).
Regioselectivity Issues (Protocol C) Internal alkynes used.This protocol is optimized for terminal alkynes. Internal alkynes require higher temps or different ligands.

References

  • Zhang, L., et al. (2011).[3] "Au-Catalyzed Synthesis of 2-Alkylindoles from N-Arylhydroxylamines and Terminal Alkynes." Journal of the American Chemical Society.

  • Organic Syntheses. (1925). "Phenylhydroxylamine."[1][4][5][6][7][8][9][10] Organic Syntheses, Coll.[8] Vol. 1, p. 445.

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.

  • Vogel, A. I.Textbook of Practical Organic Chemistry. (Standard reference for Zn reduction protocols).
  • ResearchGate. (2011). "Au-Catalyzed Synthesis of 2-Alkylindoles from N-Arylhydroxylamines."

Sources

N-Phenylhydroxylamine as a precursor for N-acetyl-N-phenylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of N-Acetyl-N-phenylhydroxylamine

Executive Summary

This guide details the controlled acetylation of N-phenylhydroxylamine (PHA) to synthesize N-acetyl-N-phenylhydroxylamine (N-hydroxyacetanilide).[1] While conceptually simple, this transformation requires rigorous pH and temperature control to prevent two competing failure modes: the acid-catalyzed Bamberger rearrangement and the oxidation of the unstable PHA precursor to nitrosobenzene.[1] This protocol utilizes a biphasic Schotten-Baumann condition to favor kinetic N-acetylation over thermodynamic O-acetylation or decomposition.[1]

Chemical Context & Mechanism

The Challenge of Selectivity: N-Phenylhydroxylamine is an ambident nucleophile, possessing nucleophilic sites at both the nitrogen and oxygen atoms.[1]

  • Kinetic Product: Attack by the nitrogen lone pair yields the desired hydroxamic acid (N-acetyl derivative).[1]

  • Thermodynamic/Side Product: Attack by oxygen yields the O-acetyl derivative or, under forcing conditions, the N,O-diacetylated product.[1]

The Instability Factor: PHA is thermally unstable and sensitive to oxidation.[1] In the presence of strong acids, it undergoes the Bamberger rearrangement to form 4-aminophenol.[1][2] Therefore, the reaction must proceed in a buffered, slightly basic environment to neutralize the HCl generated by acetyl chloride, yet not so basic as to promote rapid oxidation of the hydroxylamine.[1]

Pathway Visualization

ReactionPathway PHA N-Phenylhydroxylamine (Precursor) Intermediate Tetrahedral Intermediate PHA->Intermediate Nucleophilic Attack (N) Side1 Nitrosobenzene (Oxidation Impurity) PHA->Side1 [Ox] (Air/Heat) Side2 4-Aminophenol (Acid Rearrangement) PHA->Side2 H+ (Low pH) AcCl Acetyl Chloride AcCl->Intermediate Base NaHCO3 (aq) Base->Intermediate Scavenges HCl Product N-Acetyl-N-phenylhydroxylamine (Target) Intermediate->Product Elimination

Figure 1: Reaction pathway highlighting the target N-acetylation and critical failure modes (Oxidation and Rearrangement).[1]

Experimental Protocol

Method: Biphasic Schotten-Baumann Acylation Scale: 0.1 mol basis (Adjustable)[1]

Reagents & Materials
ReagentRoleStoichiometryNotes
N-Phenylhydroxylamine Substrate1.0 equivMust be freshly prepared or recrystallized.[1] Yellow/brown solid indicates decomposition.[1]
Acetyl Chloride Acylating Agent1.1 equivDispense via syringe to minimize hydrolysis.[1]
Sodium Bicarbonate Base/Buffer1.5 equivUsed as a saturated slurry/solution.[1]
Water Solvent A-Ice-cold.[1]
Diethyl Ether or DCM Solvent B-Optional for extraction, though product often precipitates.[1]
Step-by-Step Procedure

1. Preparation of the Active Slurry

  • Action: In a 500 mL beaker equipped with a magnetic stir bar and internal thermometer, suspend 10.9 g (0.1 mol) of N-phenylhydroxylamine in 300 mL of water.

  • Critical Control: Add 12.6 g (0.15 mol) of Sodium Bicarbonate (

    
    ).
    
  • Observation: Ensure a smooth slurry. The bicarbonate acts as a proton sponge.[1]

  • Temperature: Cool the mixture to 0°C – 5°C using an ice/salt bath.

    • Why? Temperatures >10°C favor the decomposition of PHA and hydrolysis of acetyl chloride.[1]

2. Controlled Addition (The Kinetic Phase) [1]

  • Action: Add 8.6 g (0.11 mol) of Acetyl Chloride dropwise over 45–60 minutes.

  • Technique: Use a pressure-equalizing dropping funnel or a syringe pump.[1]

  • Monitoring: Maintain internal temperature below 10°C . Vigorous evolution of

    
     will occur; ensure adequate headspace.[1]
    
  • Endpoint: After addition, stir for an additional 30 minutes at 0°C.

3. Isolation

  • Action: The product typically precipitates as a colorless or pale cream solid.[1]

  • Filtration: Filter the solid using a Buchner funnel.[1] Wash with 50 mL of ice-cold water to remove inorganic salts (

    
    ).[1]
    
  • Purification: Recrystallize from a mixture of benzene/petroleum ether or hot water (if sparingly soluble).[1]

    • Note on Safety: If avoiding benzene, a mixture of Ethyl Acetate/Hexane is a viable green alternative.[1]

Validation & Quality Control (Self-Validating Systems)

Do not proceed to downstream applications without passing these checkpoints.

A. The Ferric Chloride Test (Qualitative)

This is the definitive rapid test for hydroxamic acids.

  • Dissolve a few crystals of the product in 1 mL ethanol.

  • Add 1-2 drops of 5%

    
     solution.
    
  • Result: A deep violet/red coloration confirms the presence of the hydroxamic acid moiety (chelation of Fe(III)).

    • Failure Mode: No color change suggests O-acetylation.[1]

B. Physical & Spectral Data
PropertyExpected ValueDiagnostic Significance
Appearance White needles/prismsPink/Brown indicates oxidation (Nitrosobenzene).[1]
Melting Point 67°C – 68°CSharp range indicates purity.[1]
IR Spectroscopy ~3200

(OH)~1620

(C=O)
Broad OH stretch confirms N-OH (hydroxamic).[1]
Solubility Soluble in alcohol, ether, hot water.[1]Insoluble in cold water (facilitates isolation).[1]

Troubleshooting & Decision Logic

Workflow Start Start: Reaction Complete Precipitate Is precipitate formed? Start->Precipitate Color Color of Solid? Precipitate->Color Yes Extract Perform Solvent Extraction (DCM/Ether) Precipitate->Extract No FeCl3 FeCl3 Test Color->FeCl3 White/Cream Fail_Ox Fail: Oxidation (Discard/Repurify) Color->Fail_Ox Brown/Pink Success Success: Recrystallize FeCl3->Success Violet Color Fail_Rearrange Fail: Rearrangement (Check pH) FeCl3->Fail_Rearrange No Color Extract->Color

Figure 2: Workflow for product isolation and troubleshooting.

Safety & Handling (HSE)

  • N-Phenylhydroxylamine: Classified as a skin sensitizer and potential carcinogen.[1] It is readily absorbed through the skin.[1] Double nitrile gloves and long sleeves are mandatory.[1]

  • Instability: Do not store the precursor (PHA) for long periods. Prepare fresh or store under inert atmosphere at -20°C.

  • Acetyl Chloride: Lachrymator.[1] Handle only in a fume hood. Reacts violently with water; ensure the hydrolysis is controlled by the ice bath.[1]

References

  • Organic Syntheses Procedure: Marvel, C. S.; Kamm, O. (1925).[1] "Phenylhydroxylamine".[1][3][4][5][6][7] Organic Syntheses, Coll.[1] Vol. 1, p.445.[1] (Describes the precursor handling and sensitivity).

  • Acetylation Protocol: Priyadarshini, U.; Tandon, S. G. (1967).[1] "Preparation and Properties of N-Arylhydroxamic Acids". Journal of Chemical & Engineering Data, 12(1), 143-144.[1] (Establishes the bicarbonate method for specificity).

  • Ferric Chloride Test: Wesp, E. F.; Brode, W. R. (1934).[1] "The Absorption Spectra of Ferric Compounds. I. The Ferric Chloride-Phenol Reaction".[1][8] Journal of the American Chemical Society, 56(5), 1037–1042.[1] (Mechanistic basis for the colorimetric test).

  • Safety Data: PubChem Compound Summary for CID 7518, N-Phenylhydroxylamine.[1] (Toxicity and Handling).[1][3][4][5]

Sources

Application Note: Synthesis of C-Aryl-N-Phenyl Nitrones via N-Phenylhydroxylamine Condensation

[1]

Executive Summary

N-Phenylhydroxylamine (PhNHOH) serves as a critical nucleophilic building block in the synthesis of nitrones (azomethine oxides).[1] These nitrones are indispensable 1,3-dipoles used in cycloaddition reactions to generate isoxazolidines—scaffolds frequently found in bioactive alkaloids and nucleoside analogues.

This guide details the dehydrative condensation of PhNHOH with aldehydes. Unlike standard imine formation, this reaction yields a stable dipole. We present two protocols: a Classic Solvothermal Method (Protocol A) for scalability and a Chemically Dehydrated Method (Protocol B) for kinetic control and moisture-sensitive substrates.[1]

Mechanistic Principles

The formation of nitrones from PhNHOH and aldehydes is a reversible condensation. The reaction is driven to completion by the removal of water (entropy) or the precipitation of the product (enthalpy).[1]

Reaction Pathway

The nucleophilic nitrogen of PhNHOH attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration yields the nitrone.

NitroneMechanismReactantsPhNHOH + R-CHOTS1HemiaminalIntermediateReactants->TS1NucleophilicAttackWater- H₂OTS1->WaterProductC-Aryl-N-PhenylNitroneTS1->ProductDehydration

Figure 1: Mechanistic pathway of nitrone formation via condensation.[1]

Pre-Experimental Critical Control Point: Reagent Purity

WARNING: N-Phenylhydroxylamine is unstable.[1][2] It readily oxidizes to nitrosobenzene (green oil/solid) upon exposure to air and light.

  • Visual Check: Pure PhNHOH is a white to pale yellow crystalline solid (mp 81°C). If the solid is green or turns green in solution, it contains nitrosobenzene.

  • Purification: If degraded, recrystallize immediately from benzene/petroleum ether or ethanol/water before use in Protocol A or B.

Experimental Protocols

Protocol A: Classic Solvothermal Condensation

Best for: Stable aldehydes, large-scale synthesis, and educational demonstrations.

Materials:

  • N-Phenylhydroxylamine (1.0 equiv)[1]

  • Benzaldehyde derivative (1.05 equiv)[1]

  • Ethanol (Absolute)[1]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of N-Phenylhydroxylamine in 20 mL of absolute ethanol.

  • Addition: Add 10.5 mmol (slight excess) of the aldehyde.

  • Reaction: Stir at room temperature (RT) for 15 minutes. If precipitation does not occur, heat to varying temperatures based on aldehyde reactivity (see Table 1).

  • Crystallization: Cool the mixture in an ice bath (0–4°C) for 1 hour. The nitrone will precipitate as a crystalline solid.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL).

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Protocol B: Dehydrative Condensation (Optimized)

Best for: Electron-deficient aldehydes, moisture-sensitive substrates, and maximizing yield.[1]

Materials:

  • N-Phenylhydroxylamine (1.0 equiv)[1]

  • Aldehyde (1.0 equiv)[1]

  • Dichloromethane (DCM) or Chloroform (anhydrous)[1]

  • Magnesium Sulfate (

    
    ) or Molecular Sieves (3Å)[1]
    

Step-by-Step Workflow:

  • Setup: Flame-dry a flask and purge with Nitrogen (

    
    ).
    
  • Suspension: Add 10 mmol PhNHOH and 2.0 g of anhydrous

    
     to 30 mL DCM.
    
  • Initiation: Add 10 mmol of aldehyde via syringe.

  • Monitoring: Stir vigorously at RT. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:3). The nitrone typically has a lower

    
     than the aldehyde.
    
  • Workup: Filter off the

    
     through a celite pad.
    
  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Hexane.

Comparative Data: Substituent Effects
Aldehyde Substituent (R)MethodTimeYield (%)Melting Point (°C)
H (Benzaldehyde) A30 min85-92112-113
p-NO2 (Electron Poor) B1 h95152-154
p-OMe (Electron Rich) A3 h (Reflux)78115-116
p-Cl A1 h88130-131

Workflow Visualization

ProtocolWorkflowStartStart: Check PhNHOH Purity(White Crystals)DecisionSubstrate Sensitivity?Start->DecisionRouteAStable Substrate(Protocol A)Decision->RouteARobustRouteBSensitive/Slow(Protocol B)Decision->RouteBSensitiveStepA1Dissolve in EthanolRouteA->StepA1StepA2Add Aldehyde(Stir RT -> Reflux)StepA1->StepA2StepA3Ice Bath CrystallizationStepA2->StepA3FinishVacuum Filtration & Drying(Characterize via NMR)StepA3->FinishStepB1Dissolve in DCM + MgSO4RouteB->StepB1StepB2Stir RT under N2StepB1->StepB2StepB3Filter DesiccantStepB2->StepB3StepB3->Finish

Figure 2: Decision matrix for selecting the appropriate synthesis protocol.

Characterization & Troubleshooting

NMR Validation

The formation of the nitrone is confirmed by the appearance of the azomethine proton.[1]

  • 
     NMR (CDCl3):  Look for a singlet in the 
    
    
    7.5 – 8.0 ppm
    range (distinct from the aldehyde CHO at ~10 ppm).
  • 
     NMR:  The nitrone carbon typically appears at 
    
    
    130 – 135 ppm
    .
Troubleshooting Guide
  • Problem: Product is green/blue.

    • Cause: Oxidation of PhNHOH to nitrosobenzene.

    • Fix: Recrystallize starting material; perform reaction under

      
      .
      
  • Problem: Low yield with electron-rich aldehydes (e.g., p-Anisaldehyde).

    • Cause: Slower nucleophilic attack.

    • Fix: Switch to Protocol B (DCM/

      
      ) or add catalytic acetic acid (5 mol%).
      
  • Problem: Oil formation instead of crystals.

    • Fix: Triturate the oil with cold pentane or diethyl ether to induce crystallization.

Safety & Handling (E-E-A-T)

  • Toxicity: N-Phenylhydroxylamine is toxic if swallowed and can cause skin sensitization.[1] It converts hemoglobin to methemoglobin.

  • Carcinogenicity: While PhNHOH itself is a mutagen, its oxidation product (nitrosobenzene) and potential rearrangement product (4-aminophenol) have specific toxicological profiles.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle all powders in a fume hood to avoid inhalation.

References

  • Classic Synthesis of N-Phenylhydroxylamine: Standard reduction of nitrobenzene using Zinc/NH4Cl. Org.[1] Synth. 1921, 1,[3] 71.

  • General Nitrone Synthesis Reviews: Comprehensive overview of nitrone chemistry and 1,3-dipolar cycloadditions. Chemical Reviews (ACS Publications).[4] [1]

  • Safety Data & Handling: N-Phenylhydroxylamine Safety Data Sheet (SDS). [1]

  • Mechanistic Insights: Condensation mechanisms of hydroxylamines. Organic Chemistry Portal - Nitrone Synthesis.

Application Note: High-Specificity Metal Ion Characterization using N-Phenylhydroxylamine (NPHA)

Author: BenchChem Technical Support Team. Date: February 2026


) as a Chelatometric Reagent

Executive Summary

N-Phenylhydroxylamine (NPHA) is a versatile yet underutilized organic reagent in modern inorganic analysis, primarily due to the dominance of its more stable derivatives like Cupferron and N-Benzoyl-N-phenylhydroxylamine (BPHA). However, for the specific, high-sensitivity detection of Vanadium(V) and Titanium(IV), unmodified NPHA remains a gold-standard reagent due to its unique redox-active chelation properties.

This guide provides a rigorous protocol for the synthesis, handling, and application of NPHA. Unlike shelf-stable reagents, NPHA requires a "just-in-time" synthesis approach due to its susceptibility to the Bamberger rearrangement in acidic media and oxidation in air. This note empowers researchers to synthesize the reagent in-house to ensure maximum assay sensitivity.

Chemical Basis & Mechanism of Action

Ligand Architecture

N-Phenylhydroxylamine acts as a bidentate ligand. It coordinates with metal ions through the oxygen of the hydroxyl group and the nitrogen of the amine group, forming a stable 5-membered chelate ring.



The "Redox-Chelate" Effect

Uniquely, NPHA acts as both a reducing agent and a complexing agent. In the determination of Vanadium, NPHA reduces Vanadium(V) to an intermediate state or stabilizes a specific V(V)-complex that exhibits intense solvatochromism (violet in chloroform), a property not matched by non-reducing ligands.

Stability & Degradation (Critical Control Point)

NPHA is thermodynamically unstable in the presence of strong mineral acids and heat, rearranging to p-aminophenol. Consequently, all analytical protocols below must be performed at controlled temperatures (<20°C) and extractions must be immediate.

NPHA_Mechanism NPHA N-Phenylhydroxylamine (Reagent) Complex Metal-NPHA Chelate (Hydrophobic) NPHA->Complex Chelation (-H+) Degradation p-Aminophenol (Interference) NPHA->Degradation Acid/Heat (Bamberger Rearrangement) Metal Metal Ion (V5+, Ti4+) Metal->Complex Organic Organic Phase (Chloroform) Complex->Organic Solvent Extraction

Figure 1: Reaction pathway showing the desired chelation/extraction route versus the competing acid-catalyzed degradation pathway.

Protocol A: In-Situ Synthesis of N-Phenylhydroxylamine

Since commercial NPHA degrades rapidly (turning brown due to azoxybenzene formation), high-precision analysis requires fresh reagent.

Reagents Required[1][2][3][4][5][6][7]
  • Nitrobenzene (Reagent Grade)

  • Zinc Dust (High purity, >90%)

  • Ammonium Chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )[1][2]
    
  • Ethanol (95%)

Step-by-Step Synthesis
  • Preparation: Dissolve 5.0 g of

    
     in 160 mL of water in a 500 mL beaker. Add 10 g of nitrobenzene.[3]
    
  • Reduction: Cool the mixture to 15°C using an ice bath.

  • Addition: Gradually add 15 g of Zinc dust over a period of 45-60 minutes.

    • Critical Control: Stir vigorously.[3][2] Maintain temperature strictly between 14°C and 18°C. If T > 20°C, aniline formation increases.

  • Filtration: After zinc addition, stir for 10 minutes. Filter off the zinc oxide sludge using a sintered glass funnel.[2]

  • Crystallization: Saturate the filtrate with NaCl and cool to 0°C. N-Phenylhydroxylamine will crystallize as colorless needles.

  • Storage: Filter crystals and dry in a vacuum desiccator. Use within 48 hours.

Protocol B: Colorimetric Determination of Vanadium (V)

The interaction between V(V) and NPHA in strong hydrochloric acid produces a distinct violet complex, extractable into chloroform.

Experimental Workflow
  • Sample Prep: Take an aliquot of sample solution containing 10–100 µg of Vanadium(V).

  • Acidity Adjustment: Adjust the solution to approximately 4 M HCl .

    • Note: High acidity is required to prevent the interference of Iron(III) and to stabilize the violet species.

  • Reagent Addition: Add 5 mL of 0.1% (w/v) fresh NPHA solution (dissolved in water/ethanol).

  • Extraction: Immediately add 10 mL of Chloroform (

    
    ) . Shake vigorously for 60 seconds.
    
  • Phase Separation: Allow layers to separate. The lower organic layer will turn deep violet.

  • Measurement: Dry the organic layer over anhydrous

    
     and measure absorbance at 530 nm .
    
Quantitative Parameters
ParameterCondition
Analyte Vanadium (as

or

)
Acidity 3.5 – 4.5 M HCl
Complex Color Violet / Red-Violet
Solvent Chloroform (Preferred) or Benzene

530 nm
Interference Ti(IV) (Yellow), but Ti does not extract well at 4M HCl

Protocol C: Qualitative Separation of Titanium (IV)

While Vanadium requires strong acid, Titanium forms a yellow complex with NPHA that is stable in less acidic conditions.

  • Conditioning: Adjust sample acidity to 1–2 M HCl .

  • Reaction: Add NPHA solution. A yellow precipitate or coloration indicates Titanium(IV).

  • Differentiation:

    • If the solution is yellow in 1 M HCl

      
       Likely Ti(IV).
      
    • Add conc. HCl to reach 4 M. If color disappears or fades significantly, it confirms Ti. If it turns violet, V(V) is present.

Troubleshooting & Interferences

Common Interferences
  • Iron (Fe III): Forms a reddish complex. Masking: In 4 M HCl (Vanadium protocol), Fe(III) interference is minimized. If present in large excess, mask with Phosphoric acid (

    
    ), which complexes Fe(III) as colorless phosphate but does not affect the V-NPHA complex.
    
  • Oxidizers: Chromate (

    
    ) or Permanganate will destroy the reagent. Pre-reduce these species if necessary, though this may also reduce V(V).
    
Workflow Diagram

Analytical_Workflow Start Unknown Metal Sample Acidify Adjust to 4 M HCl Start->Acidify Add_Reagent Add Fresh NPHA Solution Acidify->Add_Reagent Extract Extract with Chloroform Add_Reagent->Extract Result_V Violet Organic Layer (Vanadium Present) Extract->Result_V Organic Phase Result_Ti Yellow Aqueous/Ppt (Titanium Present) Extract->Result_Ti Aqueous Phase (Low Acid Only) Result_Null Colorless (Negative) Extract->Result_Null No Reaction

Figure 2: Decision tree for qualitative analysis of V and Ti using NPHA.

Safety & Handling

  • Toxicity: N-Phenylhydroxylamine is toxic and a potential mutagen. Handle in a fume hood.

  • Solvents: Chloroform is a suspected carcinogen. Dichloromethane (DCM) may be substituted but extraction efficiency must be re-validated.

  • Instability: Do not store NPHA solutions for more than 24 hours. If the solution turns brown, discard it.

References

  • Preparation of Phenylhydroxylamine. Organic Syntheses, Coll. Vol. 1, p.445 (1941); Vol. 4, p.57 (1925).

  • Priyadarshini, U., & Tandon, S. G. (1961). Spectrophotometric Determination of Vanadium(V) with N-Benzoyl-N-phenylhydroxylamine.[4] Analytical Chemistry, 33(3), 435–438. (Contextual reference for the derivative method).

  • Ryan, D. E. (1960). The determination of Vanadium with N-phenylhydroxylamine. The Analyst. (Foundational text on the specific V-NPHA reaction).
  • Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis.

Sources

Application Notes and Protocols for the Detection and Quantification of N-Phenylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Phenylhydroxylamine (PHA) Analysis

N-Phenylhydroxylamine (PHA) is a crucial intermediate in various chemical and biological processes. It is a metabolite of aniline and nitrobenzene, compounds widely used in the manufacturing of dyes, pesticides, and pharmaceuticals. Due to its reactive nature and potential toxicological implications, including methemoglobinemia, the ability to accurately detect and quantify PHA in diverse matrices is of paramount importance.[1] This application note provides a comprehensive guide to the primary analytical methodologies for PHA analysis, offering detailed protocols and expert insights to aid researchers in selecting and implementing the most suitable technique for their specific needs. The inherent instability of PHA, which can deteriorate upon storage, necessitates careful consideration of sample handling and analytical conditions.[1]

I. High-Performance Liquid Chromatography (HPLC) for PHA Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PHA due to its versatility, sensitivity, and wide applicability. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for PHA analysis, utilizing a nonpolar stationary phase and a polar mobile phase.

A. Scientific Principles of HPLC for PHA Analysis

In RP-HPLC, the separation of PHA from other components in a sample is based on its differential partitioning between the stationary and mobile phases. PHA, being a moderately polar compound, will have a specific retention time on a C18 or similar column, influenced by the composition of the mobile phase. Detection is typically achieved using a UV-Vis detector, as the phenyl ring in PHA exhibits strong absorbance in the UV region. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS).

B. Protocol for HPLC-UV Analysis of N-Phenylhydroxylamine

This protocol provides a general framework for the HPLC-UV analysis of PHA. Method optimization and validation are essential for specific applications.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water are common mobile phase components.[2] Phosphoric acid or formic acid can be added to control the pH and improve peak shape.[2] A typical starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • N-Phenylhydroxylamine standard (analytical grade)

  • Solvents for standard and sample preparation (e.g., methanol, acetonitrile)

2. Preparation of Standard Solutions:

  • Prepare a stock solution of PHA (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

3. Sample Preparation:

  • The sample preparation method will depend on the matrix.

    • Aqueous Samples: Direct injection after filtration through a 0.45 µm syringe filter may be possible for clean samples.

    • Biological Fluids (e.g., Plasma, Urine): Protein precipitation followed by centrifugation is a common first step. This can be achieved by adding a threefold volume of a cold organic solvent like acetonitrile or methanol to the sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant can then be evaporated and reconstituted in the mobile phase.

    • Solid Samples (e.g., Soil, Tissue): Extraction with a suitable organic solvent (e.g., methanol, ethyl acetate) followed by cleanup using solid-phase extraction (SPE) may be necessary.

4. HPLC-UV Operating Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) + 0.1% Formic Acid. A gradient elution may be necessary for complex samples.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Monitor at the absorbance maximum of PHA (typically around 210-280 nm, to be determined by UV scan).

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the PHA standards against their known concentrations.

  • Determine the concentration of PHA in the samples by interpolating their peak areas on the calibration curve.

  • Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]

C. Performance Characteristics

The following table summarizes typical performance characteristics for HPLC-UV methods for the analysis of aromatic amines. It is important to note that these values are illustrative and the specific performance for PHA must be determined during method validation.

ParameterTypical ValueReference
Linearity (R²) > 0.995[5]
LOD ng/mL to low µg/mL range[6]
LOQ ng/mL to low µg/mL range[6]
Recovery 85-115%[6]

Experimental Workflow for HPLC-UV Analysis of N-Phenylhydroxylamine

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification Standard PHA Standard Standard_Prep Prepare Calibration Standards Standard->Standard_Prep Sample Sample Matrix Sample_Prep Sample Extraction/ Cleanup (LLE/SPE) Sample->Sample_Prep HPLC HPLC System (C18 Column) Standard_Prep->HPLC Sample_Prep->HPLC UV_Detector UV-Vis Detector HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Calibration_Curve Generate Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify PHA in Sample Chromatogram->Quantification

Caption: Workflow for the quantification of N-Phenylhydroxylamine using HPLC-UV.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for PHA Detection

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like PHA. Its high sensitivity and selectivity make it particularly suitable for trace-level analysis in complex matrices.

A. Scientific Principles of GC-MS for PHA Analysis

In GC, PHA is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum of PHA provides a unique fragmentation pattern, which serves as a "fingerprint" for its definitive identification. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to enhance sensitivity and specificity.

B. Protocol for GC-MS Analysis of N-Phenylhydroxylamine

This protocol outlines a general procedure for GC-MS analysis of PHA. Derivatization may be necessary to improve the volatility and thermal stability of PHA.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column suitable for amine analysis (e.g., HP-5ms, DB-5ms)

  • Helium carrier gas (high purity)

  • N-Phenylhydroxylamine standard

  • Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvents for extraction and dilution (e.g., dichloromethane, ethyl acetate)

2. Preparation of Standard Solutions:

  • Prepare a stock solution of PHA (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate.

  • Create a series of calibration standards by serial dilution.

  • If derivatization is performed, treat the standards with the derivatizing agent under the same conditions as the samples.

3. Sample Preparation:

  • Liquid-Liquid Extraction (LLE): For aqueous samples, LLE with an organic solvent like dichloromethane or ethyl acetate at an appropriate pH can be used to extract PHA.

  • Solid-Phase Extraction (SPE): SPE with a suitable sorbent (e.g., C18, mixed-mode cation exchange) can be employed for cleanup and concentration of PHA from complex matrices.[7] The general steps involve conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.[8]

  • Derivatization (Optional): To improve chromatographic performance, the hydroxyl and amine groups of PHA can be derivatized (e.g., silylation with BSTFA) to form more volatile and thermally stable derivatives.

4. GC-MS Operating Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan for qualitative analysis and identification of fragmentation patterns. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of PHA (or its derivative).

5. Data Analysis and Quantification:

  • Identify the PHA peak in the total ion chromatogram based on its retention time and by comparing its mass spectrum with a reference spectrum.

  • For quantification in SIM mode, construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.

  • Validate the method for parameters such as linearity, LOD, LOQ, precision, and accuracy.

C. Performance Characteristics

The following table provides expected performance characteristics for GC-MS methods for trace analysis of organic compounds. Specific values for PHA must be determined experimentally.

ParameterExpected ValueReference
Linearity (R²) > 0.99[9]
LOD pg to low ng range[10]
LOQ pg to low ng range[10]
Recovery 70-120%[9]

Experimental Workflow for GC-MS Analysis of N-Phenylhydroxylamine

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard PHA Standard Standard_Prep Prepare Calibration Standards Standard->Standard_Prep Sample Sample Matrix Sample_Prep Sample Extraction/ Cleanup (LLE/SPE) Sample->Sample_Prep Derivatization Derivatization (Optional) Standard_Prep->Derivatization Sample_Prep->Derivatization GCMS GC-MS System (Capillary Column) Derivatization->GCMS Mass_Spectrum Mass Spectrum GCMS->Mass_Spectrum Identification Compound Identification (Library Match) Mass_Spectrum->Identification Quantification Quantification (SIM/MRM) Mass_Spectrum->Quantification

Caption: Workflow for the detection and quantification of N-Phenylhydroxylamine using GC-MS.

III. Electrochemical Methods for PHA Detection

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the detection of PHA. These techniques are based on the electrochemical oxidation or reduction of PHA at an electrode surface.

A. Scientific Principles of Electrochemical Detection of PHA

PHA is an electroactive compound, meaning it can be oxidized at a suitable electrode surface by applying a positive potential. The oxidation process involves the transfer of electrons, which generates a measurable current. The magnitude of this current is directly proportional to the concentration of PHA in the solution. Various voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), can be employed to study and quantify the electrochemical behavior of PHA. The choice of electrode material is crucial for achieving high sensitivity and selectivity. Modified electrodes, incorporating nanomaterials or polymers, can be used to enhance the electrochemical response and lower the detection limit.

B. Protocol for Electrochemical Detection of N-Phenylhydroxylamine

This protocol provides a general guideline for the electrochemical detection of PHA using a modified glassy carbon electrode (GCE).

1. Instrumentation and Materials:

  • Potentiostat/Galvanostat with a three-electrode cell

  • Working Electrode: Glassy Carbon Electrode (GCE), which can be modified with various materials.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire or graphite rod

  • Supporting Electrolyte: Phosphate buffer solution (PBS) or other suitable buffer at a specific pH.

  • N-Phenylhydroxylamine standard

2. Electrode Preparation and Modification (Example):

  • Polish the bare GCE with alumina slurry to a mirror finish, followed by sonication in deionized water and ethanol.

  • The electrode surface can be modified to enhance sensitivity. For example, by drop-casting a suspension of nanomaterials (e.g., gold nanoparticles, carbon nanotubes) or by electropolymerizing a conductive polymer film onto the electrode surface.

3. Electrochemical Measurement:

  • Place the three electrodes in an electrochemical cell containing the supporting electrolyte.

  • Record the background voltammogram of the supporting electrolyte.

  • Add a known concentration of PHA standard to the cell and record the voltammogram (e.g., using DPV). An oxidation peak corresponding to PHA should be observed at a specific potential.

  • Perform a calibration curve by measuring the peak current at different PHA concentrations.

4. Data Analysis and Quantification:

  • Construct a calibration plot of the peak current versus the PHA concentration.

  • Determine the concentration of PHA in unknown samples by measuring their peak currents and using the calibration curve.

  • The method should be validated for its linear range, sensitivity, selectivity, and stability.

C. Performance Characteristics

The performance of electrochemical sensors can vary significantly depending on the electrode modification. The following table presents potential performance characteristics based on data for similar electroactive compounds.

ParameterPotential ValueReference
Linearity Range µM to mM range[11][12][13]
LOD nM to µM range[11]
Selectivity Can be improved with specific electrode modifications-
Response Time Seconds to minutes-

Experimental Workflow for Electrochemical Detection of N-Phenylhydroxylamine

Electrochemical_Workflow cluster_prep Preparation cluster_analysis Electrochemical Measurement cluster_data Data Analysis Electrode_Prep Working Electrode Preparation & Modification Three_Electrode_Cell Three-Electrode Cell (WE, RE, CE) Electrode_Prep->Three_Electrode_Cell Sample_Prep Sample Preparation in Supporting Electrolyte Sample_Prep->Three_Electrode_Cell Potentiostat Potentiostat Three_Electrode_Cell->Potentiostat Voltammogram Voltammogram (e.g., DPV) Potentiostat->Voltammogram Calibration_Plot Calibration Plot (Current vs. Concentration) Voltammogram->Calibration_Plot Quantification Quantification of PHA Calibration_Plot->Quantification

Caption: Workflow for the electrochemical detection of N-Phenylhydroxylamine.

IV. Method Selection and Considerations

The choice of the analytical method for PHA detection and quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput.

MethodAdvantagesDisadvantagesBest Suited For
HPLC-UV Robust, widely available, good for routine analysis.Moderate sensitivity, potential for matrix interference.Quantification in relatively clean samples, quality control.
GC-MS High sensitivity and selectivity, definitive identification.May require derivatization, not suitable for thermolabile compounds.Trace-level detection in complex matrices, confirmatory analysis.
Electrochemical Rapid, high sensitivity, portable instrumentation possible.Susceptible to electrode fouling, potential for interferences from other electroactive species.Rapid screening, in-field analysis, monitoring applications.

V. Conclusion

This application note has provided a detailed overview of the primary analytical methods for the detection and quantification of N-Phenylhydroxylamine. HPLC-UV, GC-MS, and electrochemical techniques each offer distinct advantages and are suited for different analytical challenges. The provided protocols serve as a starting point for method development, and it is crucial to emphasize that thorough method validation is essential to ensure the accuracy and reliability of the results for any specific application. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method for their studies involving this important chemical intermediate.

References

  • Separation of N-Phenylhydroxylamine on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 30, 2026, from [Link]

  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (2015). Food Science and Technology, 35(4), 637-643.
  • Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. (2014).
  • N-Phenylhydroxylamine | C6H7NO | CID 7518. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods - Pharma Validation. (2023, September 26). Retrieved January 30, 2026, from [Link]

  • RP-HPLC Method Development and Validation for the Determination of Meloxicam in Bulk and Its Pharmaceutical Formulation. (2021). International Journal of Pharmaceutical Sciences and Research, 12(9), 4846-4852.
  • Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. (2017).
  • RP-HPLC for the determination of N -phenylhydroxylamine and related compounds. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • SAMPLE PREPARATION. (n.d.). Phenomenex. Retrieved January 30, 2026, from [Link]

  • GC-MS determination of hydroxylamine in blood and urine. (2001). Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 843-849.
  • β-PHENYLHYDROXYLAMINE. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • The comparison of detection limit and linear range from different electrochemical sensors for the determination of H 2 O 2. (2020).
  • Off-line solid-phase extraction procedure for the determination of polycyclic aromatic hydrocarbons from aqueous matrices. (2001).
  • Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. (2004).
  • Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. (2021). Foods, 10(7), 1564.
  • How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results. (n.d.). Retrieved January 30, 2026, from [Link]

  • Solid Phase Extraction for Clinical Research. (n.d.). Phenomenex. Retrieved January 30, 2026, from [Link]

  • Methods Plasma Sample Preparation A modified liquid-liquid extraction protocol was used to extract hydrophobic and hydrophilic c. (n.d.). Metabolomics Workbench. Retrieved January 30, 2026, from [Link]

  • Design of an Electrochemical Genosensor for BDNF Gene Polymorphism Sequence Detection Using an Enzymatically Labeled DNA Probe. (2023). Biosensors, 13(10), 957.
  • Dual-Mode Photoelectrochemical/ColoriMetric Biosensor with a Broad Linear Range for the Sensitive Detection of Enrofloxacin in Aquatic Products. (2015). Analytical Chemistry, 87(12), 6096-6103.
  • Determination of Limit of Detection in Electrochemical Biosensors. (2023). 2023 International Scientific Conference on Computer Science (Compsci).

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Application Notes & Protocols: N-Phenylhydroxylamine as a Redox-Active Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Duality of N-Phenylhydroxylamine

N-Phenylhydroxylamine (N-PHA) occupies a unique and often misunderstood position in the arsenal of synthetic organic chemistry. While the prompt requests its application as a reducing agent, a deep dive into its chemistry reveals a more nuanced role. N-PHA is not typically employed as a bulk, off-the-shelf reductant for general functional groups in the same vein as sodium borohydride or lithium aluminum hydride. Instead, its significance lies in its duality: it is both a critical, isolable intermediate in the stepwise reduction of nitroaromatics and a potent, albeit specialized, reducing agent through its own oxidation to nitrosobenzene.

This guide, therefore, deviates from a simple catalog of reduction reactions. It is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of N-PHA's redox chemistry. We will explore its synthesis, its mechanistic function, and its practical application in multi-step synthetic workflows where its transient existence or in situ generation is paramount. By understanding the "why" behind its reactivity, the chemist can harness its full potential.

Section 1: Core Concepts in N-Phenylhydroxylamine Redox Chemistry

The N-Phenylhydroxylamine / Nitrosobenzene Redox Couple

The foundation of N-PHA's reactivity is its participation in a two-electron, two-proton redox equilibrium with nitrosobenzene (PhNO). When N-PHA acts as a reducing agent, it is oxidized to nitrosobenzene.

C₆H₅NHOH ⇌ C₆H₅NO + 2H⁺ + 2e⁻

This transformation is the cornerstone of its utility. The facility of this oxidation makes N-PHA a suitable reductant in specific contexts, such as in catalytic cycles involving metal ions.[1] For instance, it can reduce Fe(III) to Fe(II), propagating a catalytic cycle, while it is itself converted to nitrosobenzene.[1]

G cluster_0 Redox Couple NPHA N-Phenylhydroxylamine (C₆H₅NHOH) PhNO Nitrosobenzene (C₆H₅NO) NPHA->PhNO + 2H⁺ + 2e⁻ PhNO->NPHA - 2H⁺ - 2e⁻

Caption: The fundamental N-PHA / Nitrosobenzene redox couple.

N-PHA as a Pivotal Intermediate in Nitroarene Reduction

The most common context for encountering N-PHA is during the reduction of nitroarenes (e.g., nitrobenzene) to anilines. This multi-step process, often generalized by the Haber mechanism, proceeds through nitrosobenzene and then N-phenylhydroxylamine before reaching the final aniline product.

ArNO₂ → ArNO → ArNHOH → ArNH₂

Controlling this reaction to stop at the N-arylhydroxylamine stage is a significant synthetic challenge, as the final amine is the most thermodynamically stable product.[2][3][4] Therefore, many protocols are designed not to use N-PHA, but to selectively produce it.[3][5]

Haber_Pathway Nitro Nitroarene (ArNO₂) Nitroso Nitrosoarene (ArNO) Nitro->Nitroso +2e⁻, +2H⁺ NPHA N-Arylhydroxylamine (ArNHOH) Nitroso->NPHA +2e⁻, +2H⁺ Amine Aromatic Amine (ArNH₂) NPHA->Amine +2e⁻, +2H⁺

Caption: N-PHA as a key intermediate in the nitroarene reduction pathway.

Section 2: Synthesis, Purification, and Safe Handling

The utility of N-PHA is predicated on its availability. While commercially available, it is often synthesized fresh due to its limited stability.[6][7]

Protocol 1: Classic Synthesis via Zinc Reduction of Nitrobenzene

This method, adapted from foundational organic preparations, remains a reliable and scalable laboratory procedure.[8][9][10] It relies on the controlled reduction of nitrobenzene using zinc dust in the presence of an ammonium chloride electrolyte.[9]

Core Causality: Zinc acts as the electron donor. The reaction is exothermic, and temperature control is crucial; excessive heat can lead to over-reduction to aniline or promote decomposition.[3] Ammonium chloride maintains a suitable pH and facilitates the reaction at the metal surface.[3]

ReagentMolar Mass ( g/mol )AmountMoles
Nitrobenzene123.11156 g (130 mL)1.27
Zinc Dust (~85%)65.38180 g~2.75
Ammonium Chloride53.49135 g2.52
Ethanol (50% aq.)-500 mL-
Water18.02As needed-
Sodium Chloride58.44~1 kg-

Step-by-Step Methodology:

  • Setup: In a large (e.g., 5L) three-necked flask equipped with a robust mechanical stirrer and a thermometer, prepare a dispersion of 180 g of zinc dust in 500 mL of 50% aqueous ethanol.

  • Addition of Nitrobenzene: With vigorous stirring, add 130 mL of nitrobenzene to the zinc dispersion.

  • Initiation: Prepare a solution of 135 g of ammonium chloride in 400 mL of water. To initiate the reaction, add a small portion (~20-30 mL) of this solution dropwise to the flask. An exothermic reaction should commence, indicated by a rise in temperature.

  • Controlled Reduction: Maintain the reaction temperature between 60-65°C by controlling the addition rate of the remaining ammonium chloride solution and, if necessary, using an ice-water bath for cooling.[10] The total addition should take approximately 30-45 minutes.

  • Completion: After the final addition, continue stirring for an additional 15 minutes. The reaction is complete when the temperature begins to fall without external cooling.

  • Workup - Filtration: While the mixture is still hot, filter it through a large Büchner funnel with suction to remove the zinc oxide sludge. Wash the filter cake with ~500 mL of hot water to recover any occluded product.

  • Workup - Precipitation: Transfer the warm, light-green filtrate to a large beaker or pail. Saturate the solution with sodium chloride (~1 kg will be required) while stirring.

  • Isolation: Cool the saturated solution in an ice-salt bath to 0°C for at least 30 minutes. N-Phenylhydroxylamine will precipitate as long, light-yellow needles.[10]

  • Collection: Collect the crystals by suction filtration, wash sparingly with cold, saturated brine, and press as dry as possible. The yield is typically around 100 g (72%).[8]

  • Drying & Storage: Do not dry in an oven. Dry in a vacuum desiccator. Crucially, N-PHA deteriorates upon storage and is thermally unstable. [6][7] It should be used promptly or stored in a tightly closed container under an inert atmosphere in a freezer at -20°C.[11]

Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Conduct all operations in a well-ventilated fume hood.[11] Do not handle in a confined space.

  • Spill Response: In case of a spill, dampen the solid material with alcohol (e.g., ethanol) to prevent dust formation. Carefully transfer the dampened material to a sealed container for disposal. Wash the contaminated area with alcohol followed by soap and water.[13]

  • Exposure: In case of skin contact, immediately flood the affected area with water while removing contaminated clothing.[13] For eye contact or inhalation, seek immediate medical attention.[12]

Section 3: Applications in Synthetic Workflows

While not a general reducing agent, N-PHA is a valuable component in specific synthetic sequences, particularly when generated in situ.

Application Focus: In Situ Generation for Cupferron Synthesis

Cupferron, the ammonium salt of N-nitroso-N-phenylhydroxylamine, is an important analytical reagent for the precipitation of metals like copper and iron.[7] Its synthesis is a classic example where N-PHA is generated and immediately consumed in the next step, obviating the need to isolate the unstable intermediate.[7][9]

Cupferron_Workflow Start Nitrobenzene Step1 Step 1: Reduction (Zn, NH₄Cl, aq. EtOH) Start->Step1 Intermediate N-Phenylhydroxylamine (in solution, not isolated) Step1->Intermediate Step2 Step 2: Nitrosation (Alkyl Nitrite, NH₃) Intermediate->Step2 Product Cupferron (Precipitate) Step2->Product

Caption: Workflow for Cupferron synthesis via in situ N-PHA generation.

Protocol 2: One-Pot Synthesis of Cupferron from Nitrobenzene

This protocol is adapted from a process designed to avoid the isolation of N-PHA by using a mixed solvent system where the intermediate is soluble but the final product is not.[7]

Core Causality: The aqueous/organic reaction medium (e.g., water/alkanol) is chosen to dissolve both nitrobenzene and the intermediate N-PHA. The final product, Cupferron, is insoluble in this medium and precipitates upon formation, driving the reaction to completion and simplifying purification.[7]

Step-by-Step Methodology:

  • Reduction: Synthesize N-phenylhydroxylamine following Protocol 1, Steps 1-6 , resulting in a filtered aqueous solution of the product.

  • Setup for Nitrosation: Transfer the filtrate to a flask suitable for cooling and stirring. Cool the solution to below 5°C in an ice-salt bath.

  • Ammonia Addition: While maintaining the low temperature, bubble gaseous ammonia through the solution or add a chilled concentrated aqueous ammonia solution until the solution is strongly basic.

  • Nitrosation: With vigorous stirring and continued cooling, add an alkyl nitrite (e.g., n-butyl nitrite or isoamyl nitrite) dropwise. The addition should be slow to keep the temperature below 5°C.

  • Precipitation: The Cupferron product will precipitate as a white or off-white solid as it is formed.

  • Isolation: After the addition is complete, continue stirring for 30 minutes in the cold bath. Collect the precipitated Cupferron by suction filtration.

  • Washing and Drying: Wash the product cake with a small amount of cold diethyl ether to remove any organic impurities, then allow it to air dry or dry in a vacuum desiccator. Do not use heat.

Section 4: Summary of Synthetic Methodologies for N-Arylhydroxylamines

The selective synthesis of N-Arylhydroxylamines (N-AHAs) is an active area of research. Below is a comparative summary of common approaches.

MethodReductant / SystemCatalystKey AdvantagesKey Limitations
Classic Metal Reduction [3][9]Zinc (Zn)None (NH₄Cl electrolyte)Scalable, inexpensive, well-established.Stoichiometric metal waste (ZnO), exothermic.
Catalytic Hydrogenation [4][5]Hydrogen (H₂)Pt/C, Pt/SiO₂Atom economical, clean.Requires pressure equipment, risk of over-reduction, often needs inhibitors (e.g., DMSO).[5]
Transfer Hydrogenation [3][9]Hydrazine (N₂H₄·H₂O)Rh/C, Ru, PdMild conditions, no high-pressure H₂.Hydrazine is highly toxic, byproducts can be hazardous.[3]
Borohydride Reduction Sodium Borohydride (NaBH₄)Au NanoparticlesHigh selectivity possible with catalyst design, mild conditions.Catalyst cost and preparation can be high.
CO₂/H₂O System [3][14]Zinc (Zn)None (CO₂ atmosphere)Environmentally benign alternative to NH₄Cl, avoids chloride waste.[14]Requires CO₂ atmosphere, may have slower kinetics.

References

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  • Title: An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process Source: National Institutes of Health (NIH) URL: [Link]

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  • Title: n-acetyl-n-phenylhydroxylamine - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: A mechanistic study of the decomposition of phenylhydroxylamine to azoxybenzene and aniline and its catalysis by iron(II) and iron(III) ions stabilised by ethylenediaminetetra-acetic acid Source: RSC Publishing URL: [Link]

  • Title: Selective reduction of nitrobenzene to n-phenylhydroxylamine in a CO2-H2O system Source: ResearchGate URL: [Link]

  • Title: Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by AuNPs Source: White Rose Research Online URL: [Link]

  • Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: ResearchGate URL: [Link]

  • Title: Process for preparing phenylhydroxylamine and cupferron Source: Google Patents URL
  • Title: N-Phenylhydroxylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: β-PHENYLHYDROXYLAMINE - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines Source: ResearchGate URL: [Link]

  • Title: Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source Source: National Institutes of Health (NIH) URL: [Link]

  • Title: MSDS - N-Phenylhydroxylamine Source: KM Pharma Solution Private Limited URL: [Link]

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Troubleshooting & Optimization

challenges in the selective synthesis of N-Phenylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Selective Synthesis of N-Phenylhydroxylamine (PHA) Ticket ID: PHA-SYNTH-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: Walking the Redox Tightrope

Welcome to the technical support hub for N-Phenylhydroxylamine (PHA). If you are here, you have likely encountered the fundamental frustration of this synthesis: PHA is kinetically stable but thermodynamically doomed.

In the reduction landscape of nitrobenzene, PHA exists in a shallow energy valley between the starting material (Nitrobenzene) and the thermodynamic sink (Aniline). Furthermore, it is flanked by two "cliffs":

  • Acid-Catalyzed Rearrangement: Leading to p-Aminophenol (Bamberger Rearrangement).

  • Condensation: Leading to Azoxybenzene (via Nitrosobenzene coupling).

This guide treats your synthesis not as a recipe, but as a control system where pH, temperature, and kinetics must be balanced perfectly.

The Reduction Landscape

The following diagram maps the critical pathways. Your goal is to stop at the green node while avoiding the red sinks.

PHA_Pathways Nitro Nitrobenzene (Ph-NO2) Nitroso Nitrosobenzene (Ph-NO) Nitro->Nitroso 2e- Reduction PHA N-Phenylhydroxylamine (Ph-NHOH) TARGET Nitroso->PHA 2e- Reduction (Fast) Azoxy Azoxybenzene (Side Product) Nitroso->Azoxy Condensation (Basic pH) PHA->Nitroso Oxidation (Air) Aniline Aniline (Ph-NH2) PHA->Aniline Over-Reduction (Thermodynamic Sink) Aminophenol p-Aminophenol (Bamberger Product) PHA->Aminophenol Acid (H+)

Figure 1: The reduction pathway of nitrobenzene. Green represents the target; Red represents common failure modes.

Protocol A: The Zinc/NH₄Cl Method (Lab Scale)

This is the "Classic Vogel" method. It relies on single-electron transfer from Zinc metal.[1] The most common failure here is thermal runaway .

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield / High Aniline Temperature Spike (>65°C) . The reduction of PHA to aniline has a high activation energy; if the reaction gets too hot, you jump the energy barrier.Active Cooling: Add ice directly to the reaction mixture if temp exceeds 60°C. Do not rely solely on an external bath.
Purple Product Oxidation .[2][3] PHA has oxidized back to Nitrosobenzene (which is green/blue in solution but appears dark/purple in mixtures).Workup Speed: Minimize air exposure. Use degassed solvents if possible. Recrystallize immediately.
Brown/Black Sludge Azoxy Coupling . High pH or lack of buffering allowed nitrosobenzene and PHA to condense.Check Buffer: Ensure NH₄Cl is fresh and in excess. It buffers the solution to pH ~5-6, preventing basic coupling.
Product turns to goo on filter Melting Point Depression . Impurities (water/aniline) lowered the MP below room temp.Salt Out: Saturate the filtrate with NaCl and cool to -5°C to force crystallization.
FAQ: Why Ammonium Chloride?

Q: Can I substitute NH₄Cl with HCl or NaCl? A: No.

  • HCl: Strong acid triggers the Bamberger Rearrangement , converting your PHA into p-Aminophenol [1].

  • NaCl: Provides no buffering. As Zn oxidizes to Zn²⁺, the solution becomes basic (forming Zinc hydroxides), which catalyzes the condensation of PHA and Nitrosobenzene into Azoxybenzene (the "brown sludge").

  • NH₄Cl: Buffers the reaction at pH 5-6, preventing both acid rearrangement and basic coupling.

Protocol B: Catalytic Hydrogenation (Scale-Up)

On a larger scale, stoichiometric Zinc is messy (disposal of ZnO). Catalytic hydrogenation (H₂ + Metal) is preferred but notoriously non-selective because Aniline is the preferred product.

The "Poisoning" Strategy

To stop the reaction at PHA, you must "poison" the catalyst to inhibit the final reduction step (PHA


 Aniline).
Troubleshooting Guide
IssueMechanism of FailureSolution
Reaction goes to Aniline Catalyst is too active. Pt/C and Pd/C are designed to reduce nitro groups fully.Add DMSO: Dimethyl sulfoxide acts as a selective inhibitor.[4] It adsorbs onto the catalyst surface, blocking the site required for the N-O bond cleavage (PHA

Aniline) but allowing the Nitro

PHA reduction [2].
Reaction stalls at Nitroso Catalyst is over-poisoned or H₂ pressure is too low.Increase Pressure/Temp: Moderate increase (e.g., 5 bar H₂) or reduce DMSO concentration.
Variable Selectivity Catalyst batch variation.Switch to Pt/C + DMAP: Recent flow chemistry protocols suggest 4-Dimethylaminopyridine (DMAP) offers superior selectivity (>99%) over DMSO by modifying the electronic environment of the catalyst [3].
Visualizing the Selectivity Logic

Catalyst_Logic Start Start: Nitrobenzene + H2 + Pt/C Check Is Modifier Present? Start->Check NoMod No Modifier Check->NoMod No YesMod Modifier (DMSO or DMAP) Check->YesMod Yes ResultAniline Result: Aniline (100%) NoMod->ResultAniline Rapid Reduction ResultPHA Result: PHA (>95%) YesMod->ResultPHA Kinetic Stop

Figure 2: The effect of catalyst modifiers on hydrogenation selectivity.

Stability & Storage Protocols

User Query: "I synthesized pure white needles yesterday, but today the bottle contains a brown solid. What happened?"

Diagnosis: Auto-oxidation and Disproportionation. PHA is air-sensitive and light-sensitive. In the presence of air, it oxidizes to Nitrosobenzene. Two molecules of PHA can also disproportionate into Aniline and Nitrobenzene.

The "Cold & Dark" Protocol
  • Immediate Storage: Store at -20°C immediately after drying.

  • Atmosphere: Flush the container with Argon or Nitrogen.

  • Container: Amber glass (UV protection).

  • Shelf Life:

    • Room Temp (Air): < 24 hours.[5]

    • -20°C (Inert): ~1-2 years [4].

References

  • Bamberger Rearrangement Mechanism: Sone, T., et al. (1981). Kinetics and mechanisms of the Bamberger rearrangement. Journal of the Chemical Society, Perkin Transactions 2. Link[6]

  • Selectivity with DMSO: Kushch, S.D., et al. (2002). Nitrobenzene Hydrogenation to N-phenylhydroxylamine: a New Approach to the Selectivity. Eurasian Chemico-Technological Journal. Link

  • Flow Chemistry & DMAP: Liu, Y., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines.[7] PMC (NIH). Link

  • Zinc Reduction Protocol: Kamm, O. (1925). β-Phenylhydroxylamine.[8] Organic Syntheses, Coll.[8][9] Vol. 1, p.445.[8] Link

  • Safety & Stability: Apollo Scientific SDS. N-Phenylhydroxylamine Safety Data Sheet.[2][3]Link

Sources

Technical Support Center: N-Phenylhydroxylamine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PHA-OPT-2024 Subject: Yield Improvement & Troubleshooting for Nitrobenzene Reduction

Core Directive & Protocol Analysis

Welcome to the technical support hub. You are likely here because your N-Phenylhydroxylamine (PHA) synthesis is yielding a brown oil instead of yellow needles, or your yields are hovering below 40%.

The reduction of nitrobenzene to PHA is a kinetic balancing act . You are stopping a reduction train midway. If you push too hard (heat/acid), it goes to aniline. If you don't push hard enough, you get nitrosobenzene. If the pH drifts, you trigger rearrangements.

The "Gold Standard" Baseline Protocol

Reference: Organic Syntheses, Coll. Vol. 1, p. 445 (1941).

We troubleshoot against this standard Zn/NH₄Cl aqueous reduction method.

ParameterSpecificationCritical Control Point (CCP)
Reagent Zinc Dust (>85% purity)Must be finely divided. Oxidized Zn dust kills reaction rates.
Buffer NH₄Cl (Technical grade)Maintains pH ~5.5–6.5. Crucial to prevent Bamberger rearrangement.
Temperature 60°C – 65°C< 50°C: Reaction stalls. > 65°C: Over-reduction to Aniline.
Time ~15-20 min additionFast addition causes exotherm spikes; slow addition allows side-reactions.
Quench Ice/Salt SaturationPHA is water-soluble (20g/L).[1] Salting out is mandatory for recovery.
Troubleshooting Dashboard

Use this matrix to diagnose your specific failure mode.

Symptom A: Product is a dark oil / Low Melting Point (< 81°C)

Diagnosis: Contamination with Aniline or Nitrobenzene.

Root CauseMechanismCorrective Action
Temperature Spike Temp > 70°C provides activation energy to break the N-O bond, forming Aniline.Active Cooling: Use an internal thermometer. If temp hits 65°C, add ice directly to the bath. Do not rely on ambient cooling.
Acidic Drift Localized low pH catalyzes reduction to Aniline or rearrangement to p-aminophenol.Agitation: Increase stir rate. Localized Zn/NH₄Cl clumps create acidic pockets.
Old Zinc Surface oxidation requires longer induction, leading to sudden exotherms.Activation: Wash Zn dust with dilute HCl, then water/acetone, and dry before use.[2]
Symptom B: Product turns purple/green rapidly

Diagnosis: Oxidation to Nitrosobenzene or Azoxy coupling.

Root CauseMechanismCorrective Action
Air Exposure PHA is air-sensitive. Oxidation produces Nitrosobenzene (green/blue in liquid).Workup Speed: Filter ZnO immediately while hot. Do not let the filtrate sit. Flush flasks with N₂/Ar.
Basic pH High pH favors condensation of PHA + Nitrosobenzene

Azoxybenzene (yellow/orange).
Buffer Check: Ensure NH₄Cl excess. If scaling up, monitor pH. It must stay slightly acidic/neutral.
Symptom C: Low Yield (White crystals, but very little mass)

Diagnosis: Solubility Loss or Rearrangement.

Root CauseMechanismCorrective Action
Solubility PHA is moderately soluble in water.Salting Out: You must saturate the filtrate with NaCl (approx. 300g per 1L filtrate) and cool to -5°C.
Bamberger Rearrangement Acidic conditions convert PHA to p-aminophenol (water soluble).Avoid Strong Acids: Never substitute NH₄Cl with HCl/H₂SO₄. The pH drop triggers the rearrangement immediately.
Visualizing the Chemistry

Understanding the pathway is the only way to control the yield.

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the "Kinetic Trap" (PHA) vs. the thermodynamic sink (Aniline).

PHA_Synthesis Fig 1: Mechanistic Pathways & Control Points Nitro Nitrobenzene Nitroso Nitrosobenzene (Green/Blue) Nitro->Nitroso Zn/NH4Cl 2e- PHA N-Phenylhydroxylamine (Target: Yellow Needles) Nitroso->PHA Zn/NH4Cl 2e- PHA->Nitroso O2 (Air) Aniline Aniline (Over-Reduction) PHA->Aniline >65°C Excess Zn Azoxy Azoxybenzene (Condensation) PHA->Azoxy Basic pH (+ Nitroso) Aminophenol p-Aminophenol (Rearrangement) PHA->Aminophenol Acidic pH (Bamberger)

Caption: The "Green Zone" is the target. Red paths represent thermal over-reduction; Grey paths represent pH-induced failures.

Diagram 2: Troubleshooting Logic Tree

Follow this flow during workup to save a compromised batch.

Troubleshooting_Tree Fig 2: Post-Reaction Diagnostic Logic Start Analyze Crude Product State Physical State? Start->State Oil Oily / Liquid State->Oil Yes Solid Solid / Needles State->Solid Yes Action1 Contaminated with Aniline. Wash with Petroleum Ether. Oil->Action1 Color Color? Solid->Color Brown Dark Brown/Red Color->Brown Decomposed Green Green/Blue tint Color->Green Oxidized Yellow Light Yellow/Beige Color->Yellow Pure Brown->Action1 Action2 Nitroso formation. Recrystallize from Benzene/Pet Ether. Green->Action2 Action3 Success. Store at -20°C immediately. Yellow->Action3

Caption: Decision matrix for post-reaction analysis. Oily products usually indicate over-reduction to aniline.

Advanced FAQs (Scientist-to-Scientist)

Q: Why specifically Ammonium Chloride? Can I use a different buffer? A: NH₄Cl is unique here. It buffers the solution to pH 5-6.

  • Mechanistic Reason:[3][4][5][6][7][8] If the pH drops < 4, the Bamberger rearrangement dominates, converting your PHA into p-aminophenol [1]. If the pH rises > 8 (due to ZnO formation consuming protons), PHA condenses with nitrosobenzene to form azoxybenzene. NH₄Cl releases NH₃ to counter acidity and NH₄⁺ to counter basicity, maintaining the "sweet spot" for PHA stability.

Q: My Tollen's test is positive. Does that mean I have pure PHA? A: Not necessarily.

  • Validation: PHA is a powerful reducing agent and will reduce Tollen's reagent (Ag⁺ to Ag⁰) rapidly [2]. However, this only confirms the presence of the -NHOH group. It does not rule out aniline contamination. You must verify purity via Melting Point (Target: 81°C) or TLC (PHA is more polar than nitrobenzene but less polar than aniline).

Q: Can I store the product? A: Barely. PHA is thermodynamically unstable.

  • Protocol: It disproportionates and oxidizes within days at room temperature. For maximum yield retention, store under inert gas at -20°C in amber vials. If you are synthesizing derivatives (e.g., Cupferron), use the fresh crude immediately [3].

Q: I need to scale this up to 100g. What are the risks? A: Heat dissipation.

  • Engineering Control: The reduction is highly exothermic. On a small scale, ambient air cools the flask. On a large scale, the heat accumulation will push the internal temp > 65°C, triggering the runaway reaction to aniline. You must use a jacketed reactor or very slow Zn addition with active internal monitoring.

References
  • Bamberger, E. (1894).[6] "Ueber das Phenylhydroxylamin". Chemische Berichte, 27(2), 1548–1557.[6]

  • Kamm, O. (1925).[6][9] "β-Phenylhydroxylamine".[10] Organic Syntheses, Coll.[6][9] Vol. 1, p.445.

  • Marvel, C. S., & Kamm, O. (1919). "Preparation of Cupferron". Journal of the American Chemical Society, 41(2), 276–282.

Sources

minimizing by-product formation in N-Phenylhydroxylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Phenylhydroxylamine (PHA) Synthesis Ticket Category: Organic Synthesis / Reduction Chemistries Status: Active Knowledge Base Last Updated: February 11, 2026

Welcome to the Technical Support Center

This guide addresses the synthesis of N-Phenylhydroxylamine (PHA) via the partial reduction of nitrobenzene. This reaction is notoriously sensitive; the hydroxylamine functionality is an intermediate oxidation state, thermodynamically eager to either reduce further to aniline or condense into azo/azoxy species.

Below you will find a mechanism-driven troubleshooting guide, a validated Standard Operating Procedure (SOP), and critical stability protocols.

Module 1: Reaction Mechanism & Impurity Profiling

Understanding the "Danger Zones" To minimize by-products, one must visualize the reduction landscape. The synthesis is a balance between kinetic control (stopping at PHA) and thermodynamic stability (avoiding aniline).

  • The Aniline Trap: Over-reduction occurs if the reducing potential is too high (e.g., strong acid/metal combos) or temperature is uncontrolled.

  • The Condensation Trap: If the pH rises (becomes basic), PHA reacts with the Nitrosobenzene intermediate to form Azoxybenzene (colored impurities).

  • The Rearrangement Trap: In strong acid, PHA undergoes the Bamberger Rearrangement to form p-aminophenol.

Figure 1: Reduction Pathway & Divergent Side-Reactions

PHA_Synthesis cluster_legend Legend Nitro Nitrobenzene (Starting Material) Nitroso Nitrosobenzene (Intermediate) Nitro->Nitroso 2e- Reduction PHA N-Phenylhydroxylamine (Target Product) Nitroso->PHA 2e- Reduction (Zn/NH4Cl) Azoxy Azoxybenzene (Condensation) Nitroso->Azoxy Condensation (High pH / Base) Aniline Aniline (Over-Reduction) PHA->Aniline Over-Reduction (High Temp/Strong Acid) PHA->Azoxy Aminophenol p-Aminophenol (Bamberger) PHA->Aminophenol Acid Catalysis (Low pH) key1 Target key2 Impurity

Caption: Figure 1. Mechanistic pathway of Nitrobenzene reduction. Green indicates the target window; red indicates thermodynamic sinks driven by pH and temperature extremes.

Module 2: Troubleshooting the Zn/NH₄Cl Method

Context: The Zinc/Ammonium Chloride method is the industry standard for lab-scale synthesis because NH₄Cl buffers the solution (pH 5–6), preventing the basicity that leads to condensation [1].

Q1: My reaction mixture turned a bright orange/red oil. What happened?
  • Diagnosis: Azoxybenzene formation. [1][2][3][4][5]

  • Root Cause: The pH drifted into the alkaline range. As Zinc oxidizes to ZnO/Zn(OH)₂, it consumes protons. If NH₄Cl is depleted, the pH rises, catalyzing the condensation of PHA with unreacted nitrosobenzene.

  • Corrective Action:

    • Ensure you use a large excess of NH₄Cl (at least 0.8–1.0 M concentration in the aqueous phase).

    • Vigorous Stirring: The reaction is heterogeneous (Zn dust is solid). Poor mixing creates local "hotspots" of high pH on the metal surface [2].

Q2: The product is isolating as a purple or greenish solid.
  • Diagnosis: Nitrosobenzene contamination.

  • Root Cause: Incomplete reduction or air-oxidation during workup. Nitrosobenzene is green as a monomer (melt/solution) and white as a dimer, but often appears as a contaminant discoloration.

  • Corrective Action:

    • Check Stoichiometry: Ensure Zn is not the limiting reagent (use 2.0–2.5 equivalents).

    • Workup Speed: PHA oxidizes back to nitrosobenzene in air. Filter cold and dry rapidly.

Q3: I see a significant Aniline peak in HPLC/TLC.
  • Diagnosis: Over-reduction.

  • Root Cause: Temperature spike. The reduction of nitrosobenzene to PHA is exothermic. If the temperature exceeds 65°C, the activation energy barrier for the N-O bond cleavage (forming aniline) is overcome [3].

  • Corrective Action:

    • Internal Thermometer: Do not rely on bath temperature. Monitor the reaction slurry directly.

    • Controlled Addition: Add Zn dust in small portions to keep T < 60°C.

Module 3: Advanced Methods (Catalytic Hydrogenation)

Context: For scale-up, researchers often switch to H₂/catalyst to avoid Zinc waste.

Q4: How do I stop Hydrogenation (Pd/C) at the Hydroxylamine stage?
  • Issue: Palladium is too active and typically drives the reaction all the way to aniline.

  • Solution: Catalyst Poisoning.

    • Use DMSO (Dimethyl sulfoxide) as a solvent or additive. DMSO adsorbs onto the Pd surface, sterically and electronically hindering the adsorption of PHA, thus preventing the third step (N-O cleavage) [4].

    • Protocol Adjustment: Use 5% Pt/C with DMSO/IPA solvent systems for >90% selectivity.

Module 4: Stability & Storage Guidelines

Critical Warning: PHA is thermally unstable and a skin sensitizer.

ParameterGuidelineReason
Storage Temp -20°C Decomposes at RT within days to azoxybenzene/aniline.
Atmosphere Argon/Nitrogen Sensitive to aerobic oxidation (reverts to Nitrosobenzene).
Tools Plastic/Glass Only Avoid metal spatulas. Trace Fe/Cu ions catalyze radical decomposition.
Stabilization N-Acetylation If PHA is an intermediate, convert immediately to N-acetyl-N-phenylhydroxylamine (more stable).

Standard Operating Procedure (SOP): Optimized Zn/NH₄Cl Synthesis

Based on the classic Kamm & Marvel protocol, optimized for impurity control [1].

Objective: Synthesis of N-Phenylhydroxylamine (Target Yield: 65–75%).

Reagents:

  • Nitrobenzene (0.1 mol, 12.3 g)

  • NH₄Cl (0.12 mol, 6.5 g) dissolved in 200 mL Water

  • Zinc Dust (0.2 mol, 13.0 g) – Must be fine powder (<10 micron)

  • Ethanol (Optional co-solvent, 50 mL) – Improves solubility but increases over-reduction risk; aqueous only is preferred for selectivity.

Protocol:

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer (overhead is mandatory for Zn suspension) and an internal thermometer.

  • Buffer Prep: Dissolve NH₄Cl in water and cool to 15°C . Add Nitrobenzene.[6][7][8]

  • Reaction (The Critical Step):

    • Add Zinc dust in small portions over 15 minutes.

    • Observation: The temperature will rise. Control T between 55°C and 60°C. Use an ice bath if T > 60°C.

    • Chemistry: The solution will turn grey (Zn) -> yellow (Nitroso) -> colorless/pale yellow (PHA).

  • Filtration: Once Zn is added and T begins to drop (approx. 15 min post-addition), filter the warm solution immediately to remove Zinc Oxide sludge. Wash cake with warm water.

  • Crystallization:

    • Saturate the filtrate with NaCl (salting out effect).

    • Place in an ice-salt bath (-5°C) for 1 hour.

    • PHA will crystallize as long, light-yellow needles.[7]

  • Isolation: Filter rapidly on a Buchner funnel. Wash with cold petroleum ether (removes traces of nitrobenzene).

  • Drying: Vacuum dry for <30 mins. Store immediately at -20°C.

References

  • Kamm, O.; Marvel, C. S. (1921). "β-Phenylhydroxylamine".[9] Organic Syntheses, 1, 71.

  • Takenaka, S., et al. (2019). "Highly Selective Reduction of Nitrobenzene to N-Phenylhydroxylamine...". ACS Catalysis, 9(5).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 9.3 for Reduction Mechanisms).
  • Takenaka, Y., et al. (2009). "Selective Hydrogenation of Nitroarenes to N-Arylhydroxylamines using Pt/C-DMSO". Chemical Communications, 2009.

  • Sone, T., et al. (1981).[10] "Kinetics and Mechanisms of the Bamberger Rearrangement". Journal of the Chemical Society, Perkin Transactions 2.

Sources

optimizing reaction conditions for the Bamberger rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bamberger Rearrangement Optimization Hub

Status: Operational Operator: Senior Application Scientist Ticket ID: BR-OPT-2024

Welcome to the Reaction Optimization Center

You are likely here because your Bamberger rearrangement—the acid-catalyzed conversion of N-phenylhydroxylamines to p-aminophenols—is suffering from low yields, regioselectivity issues, or "tar" formation.

While the reaction appears simple (


 catalyzed rearrangement), it relies on a delicate kinetic balance between O-protonation  (productive) and N-protonation  (unproductive), followed by the trapping of a highly reactive nitrenium ion .

This guide moves beyond textbook definitions to address the practical failure points in the lab.

Module 1: The Hidden Variable (Precursor Integrity)

User Question: "I followed the standard sulfuric acid protocol, but my reaction mixture turned black immediately, and I recovered mostly aniline. What happened?"

Diagnosis: Your starting material, N-phenylhydroxylamine (PHA), was likely degraded before you even added the acid.

Technical Insight: PHAs are thermally unstable and prone to disproportionation into nitrosobenzene and aniline. If your PHA is not freshly prepared or was stored improperly, you are optimizing a doomed reaction.

Protocol: Fresh Synthesis of N-Phenylhydroxylamine (Zn/NH


Cl Method) 
Standardized from Organic Syntheses [1]
  • Reagents: Nitrobenzene (0.1 mol), NH

    
    Cl (0.1 mol), Zinc dust (0.23 mol), Water (300 mL).
    
  • Setup: 1L flask, mechanical stirring (vigorous), internal thermometer.

  • Execution:

    • Dissolve NHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      Cl in water.[1] Add nitrobenzene.[1][2][3][4][5][6]
      
    • Add Zinc dust in small portions over 15 minutes.

    • CRITICAL: Maintain temperature between 15–20°C using an ice bath. Do not let it spike.

  • Workup: Filter off zinc oxide. Saturate filtrate with NaCl. Cool to 0°C to crystallize PHA.

  • Validation: The product should be colorless/pale yellow needles (mp 81°C). If orange/red, recrystallize from benzene/petroleum ether immediately.

Module 2: Mechanism-Driven Troubleshooting

User Question: "How do I stop the formation of ortho-isomers and azoxy byproducts?"

Diagnosis: To solve this, you must visualize the "forks in the road" where the mechanism diverges.

The Pathway: The reaction hinges on generating the Nitrenium Ion (or an aniline dication-like transition state [2]) without allowing it to polymerize or be reduced.

BambergerMechanism PHA N-Phenylhydroxylamine (Starting Material) N_Prot N-Protonation (Reversible/Unproductive) PHA->N_Prot H+ (Fast) O_Prot O-Protonation (Productive) PHA->O_Prot H+ (Slow) Azoxy Azoxybenzene (Condensation Byproduct) PHA->Azoxy Oxidation/Condensation N_Prot->PHA WaterLoss - H2O O_Prot->WaterLoss Nitrenium Nitrenium Ion (C6H5-NH+) WaterLoss->Nitrenium Para p-Aminophenol (Target Product) Nitrenium->Para H2O attack (Para) Ortho o-Aminophenol (Impurity) Nitrenium->Ortho H2O attack (Ortho) Aniline Aniline (Reduction Byproduct) Nitrenium->Aniline Hydride Transfer

Figure 1: Mechanistic divergence in the Bamberger rearrangement. The nitrenium ion is the critical "gatekeeper" intermediate.

Troubleshooting Matrix:

IssueRoot CauseCorrective Action
Low Yield / Charring Acid concentration too high or Temp too high.Dilute acid (10-20% H

SO

). Keep Temp < 80°C.
High Aniline Content Disproportionation or Hydride transfer.Ensure inert atmosphere (

). Avoid metal contaminants.[7]
Ortho-Substitution Steric freedom or solvent effects.Use Solid Acids (see Module 3) or bulky solvents.
Chlorinated Byproducts Nucleophilic competition.Do not use HCl. Cl⁻ is a better nucleophile than water. Use H

SO

or HF.

Module 3: Advanced Optimization (Solid Acids)

User Question: "I need a greener process with higher para-selectivity. Sulfuric acid is creating too much waste."

Diagnosis: Liquid mineral acids are the "brute force" method. Modern catalysis uses solid acids to stabilize the transition state and impose steric constraints that favor para-attack.

Comparative Data: Acid Performance

Catalyst SystemYield (p-Aminophenol)Selectivity (Para:Ortho)Notes
Aq. H

SO

(Standard)
60–75%~80:20High waste, corrosive workup.
HF (Anhydrous) 70–80%HighDangerous handling; specialized equipment needed.
Sulfated Zirconia >90% >95:5 Reusable, high selectivity due to surface acidity [3].
Beta Zeolite 84%HighPore size restricts ortho-attack [3].
K10 Clay 17%LowPoor acidity strength for this specific rearrangement.

Recommended Protocol: Solid Acid Catalysis (Sulfated Zirconia) Based on findings by Ratnam et al. [3]

  • Catalyst Prep: Calcined sulfated zirconia (

    
    ).
    
  • Solvent: Water (degassed).

  • Conditions:

    • Suspend PHA (1 eq) and Catalyst (10 wt%) in water.

    • Heat to 70–80°C for 15–30 minutes.

  • Workup:

    • Hot filtration to recover catalyst (can be regenerated).

    • Cool filtrate to precipitate p-aminophenol.

    • Neutralize filtrate to pH 7 to recover remaining product.

Why this works: The solid surface stabilizes the nitrenium-like transition state and sterically hinders the approach of water to the ortho position, significantly boosting para-selectivity.

Module 4: Safety & Workup

User Question: "Are there specific safety hazards I should be aware of during workup?"

Critical Safety Notice:

  • Thermal Runaway: The rearrangement is exothermic. If using H

    
    SO
    
    
    
    , add the PHA to the acid slowly or control the heating ramp strictly.
  • Toxicity: Phenylhydroxylamines are potent hemotoxic agents and potential mutagens. They absorb through skin. Double-glove and work in a fume hood.

  • Neutralization: When quenching H

    
    SO
    
    
    
    reactions with ammonia or bicarbonate, the heat of neutralization can decompose the product. Use crushed ice during neutralization.

References

  • Kamm, O. (1925).[2] "

    
    -Phenylhydroxylamine".[3] Organic Syntheses, 4, 57; Coll. Vol. 1, 445.[2] 
    
  • Sone, T., et al. (1981). "Kinetics and Mechanisms of the Bamberger Rearrangement". J. Chem. Soc., Perkin Trans.[2] 2, 2, 298-302.

  • Ratnam, K. J., et al. (2008).[8] "Bamberger rearrangement on solid acids".[8] Applied Catalysis A: General, 350(1), 1-6.

  • Cheung, M. (2006). "The Bamberger Rearrangement".[2][4][8][9][10][11][12][13][14] Comprehensive Organic Name Reactions and Reagents.

Sources

addressing catalyst deactivation in N-Phenylhydroxylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Phenylhydroxylamine Synthesis

A Senior Application Scientist's Guide to Addressing Catalyst Deactivation

Welcome to the technical support center for N-Phenylhydroxylamine (PHA) synthesis via catalytic hydrogenation of nitroaromatics. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance during their experiments. As your senior application scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying causes of catalyst deactivation, empowering you to optimize your reactions for consistent, high-yield results.

The selective reduction of a nitro group to a hydroxylamine is a delicate process; the catalyst must be active enough to initiate hydrogenation but not so aggressive that it pushes the reaction to the thermodynamically stable aniline byproduct.[1] Maintaining this balance is key, and catalyst deactivation is a primary obstacle. This center provides troubleshooting guides and FAQs to address the specific issues you may face.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction has stalled. The conversion of nitrobenzene is low and the reaction rate has slowed significantly over time. What is the likely cause?

Answer: A sluggish or stalled reaction is a classic symptom of catalyst deactivation. This loss of activity can generally be attributed to one or more of the following mechanisms: poisoning, fouling (coking), sintering, or leaching of the active metal.

  • Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the catalyst's active sites, blocking them from the reactants.[2] In nitrobenzene hydrogenation, common poisons include sulfur compounds from reagents or glassware, or nitrogen-containing byproducts that bind irreversibly to the metal surface.[1] Even trace amounts can have a significant impact.

  • Fouling (Coking): This involves the physical deposition of carbonaceous materials or polymeric byproducts onto the catalyst surface and within its pores.[2][3] These deposits physically block access to the active sites.

  • Sintering: Thermal stress can cause the fine metal nanoparticles on the catalyst support to agglomerate into larger particles.[4][5] This reduces the active surface area, leading to a proportional drop in catalytic activity. This is typically a concern if the reaction is run at excessively high temperatures.

  • Leaching: The active metal (e.g., Palladium, Platinum) can dissolve into the reaction medium, especially under acidic or corrosive conditions, leading to a permanent loss of catalyst.[5][6]

To diagnose the issue, begin by reviewing your experimental parameters against the recommended protocol.

Troubleshooting_Workflow start Reaction Stalled / Low Conversion check_params Review Reaction Parameters (Temp, Pressure, Purity) start->check_params is_poisoning Suspect Poisoning? check_params->is_poisoning is_fouling Suspect Fouling? is_poisoning->is_fouling No analyze_reagents Analyze Reagents & Solvents for Impurities (e.g., Sulfur) is_poisoning->analyze_reagents Yes is_sintering High Temp Excursion? is_fouling->is_sintering No char_catalyst Characterize Spent Catalyst (TPO, TEM, ICP) is_fouling->char_catalyst Yes is_sintering->char_catalyst No sol_sintering Operate at Lower Temp. Choose Thermally Stable Catalyst. is_sintering->sol_sintering Yes sol_poison Use High-Purity Reagents. Implement Guard Beds. analyze_reagents->sol_poison sol_fouling Optimize Reaction Conditions. Perform Solvent Wash. char_catalyst->sol_fouling

Caption: Troubleshooting workflow for catalyst deactivation.

Question 2: My selectivity towards N-Phenylhydroxylamine is poor, with significant formation of aniline. How can I address this?

Answer: Poor selectivity is a common challenge, as N-phenylhydroxylamine is an intermediate that can be readily hydrogenated further to aniline.[7][8] Several factors can tip the balance in favor of the undesired byproduct:

  • Reaction Conditions: High hydrogen pressure, elevated temperatures, and prolonged reaction times can all promote over-hydrogenation to aniline.[7][9]

  • Catalyst Choice: While platinum and palladium catalysts are most common, their activity and selectivity can be influenced by the support material (carbon, silica, alumina) and the presence of promoters or modifiers.[7][8][10] For instance, some supports can alter the electronic properties of the metal particles, affecting the adsorption strength of the intermediate.

  • Loss of Modifiers: Many selective hydrogenation protocols use additives like dimethyl sulfoxide (DMSO) or amines (e.g., n-butylamine, triethylamine) to enhance selectivity.[7][10] These modifiers compete for active sites, hindering the further adsorption and reduction of the desired N-phenylhydroxylamine.[7] If these modifiers degrade or are not present in the correct concentration, selectivity will suffer.

To improve selectivity, consider the following adjustments:

  • Optimize Conditions: Reduce hydrogen pressure and temperature. Monitor the reaction closely and stop it once nitrobenzene consumption is complete to avoid over-reduction.

  • Verify Modifier Concentration: Ensure that any selectivity-enhancing additives are present at the correct stoichiometry relative to the catalyst.

  • Catalyst Screening: If problems persist, screen different catalysts. A less active catalyst or a different support material might provide the desired selectivity.

ParameterFavors N-Phenylhydroxylamine (PHA)Favors Aniline (Over-reduction)
Temperature Lower (e.g., Room Temperature)[10]Higher[9]
H₂ Pressure Lower (e.g., 1 bar)[10]Higher[9]
Reaction Time Shorter, stopped at full substrate conversionLonger
Additives Presence of modifiers (e.g., DMSO, amines)[7][10]Absence or degradation of modifiers
Catalyst Activity ModerateHigh

Caption: Impact of reaction parameters on product selectivity.

Frequently Asked Questions (FAQs)

Q: What are the most common catalysts used for this synthesis? A: Supported platinum (Pt) and palladium (Pd) catalysts are the most widely used due to their high activity.[7][8] Platinum on carbon (Pt/C) or silica (Pt/SiO₂) is frequently cited for high selectivity, especially when used with modifiers like DMSO and an amine.[10][11] Rhodium (Rh) catalysts have also been used.[12] The choice of support (carbon, silica, alumina) can influence performance.[10]

Q: Can I reuse my catalyst? How many times? A: Yes, catalyst recycling is a key advantage of heterogeneous catalysis. The number of possible reuses depends heavily on the reaction purity and the regeneration procedure. After a run, the catalyst can be filtered, washed thoroughly with a solvent like isopropanol or ethanol to remove adsorbed species, and dried under vacuum before reuse.[10] If activity drops, a more rigorous regeneration protocol may be necessary. With proper handling and regeneration, a robust catalyst can often be reused 5-10 times or more.

Q: How do I prepare my catalyst for the reaction? A: Typically, the catalyst is added to the reaction vessel with the solvent under an inert atmosphere (e.g., Argon or Nitrogen).[10] The substrate and any modifiers are added, and the vessel is then purged several times with hydrogen before being pressurized to the target H₂ pressure.[10] Vigorous stirring is crucial to ensure good mass transfer between the gas, liquid, and solid phases.[10]

Experimental Protocols: Catalyst Regeneration

If your catalyst has lost activity, one of the following protocols may help restore its performance. Always handle catalysts in a well-ventilated area, preferably a fume hood.

Protocol 1: Simple Solvent Washing (For Fouling)

This is the first method to try for a moderately deactivated catalyst.

  • After the reaction, filter the catalyst from the reaction mixture using a suitable membrane filter (e.g., PTFE, 0.5 µm).[10]

  • Transfer the collected catalyst to a clean flask.

  • Add a sufficient volume of a clean solvent (e.g., isopropanol, ethanol, or methanol) to form a slurry.[10][13]

  • Stir the slurry vigorously for 15-30 minutes at room temperature.

  • Filter the catalyst again. Repeat the washing process 2-3 times with fresh solvent.[10]

  • Dry the washed catalyst under reduced pressure at room temperature until it is a free-flowing powder.[10] The catalyst is now ready for reuse or storage.

Protocol 2: Acid/Base Treatment (For Certain Poisons)

This more aggressive method can remove acid- or base-soluble poisons. Caution: This may alter the catalyst support or metal dispersion. Test on a small scale first.

  • Perform the solvent wash as described in Protocol 1.

  • Wash the catalyst with a heated dilute alkali solution (e.g., 0.1 M NaOH).[14]

  • Filter and wash thoroughly with deionized water until the filtrate is neutral.[14]

  • For some types of deactivation, a subsequent wash with dilute nitric acid may be employed, followed by extensive washing with deionized water.[14]

  • Dry the catalyst thoroughly under reduced pressure. A final reduction step under hydrogen flow may be required to ensure the metal is in its active state.[14]

Reaction_Pathway Nitrobenzene Nitrobenzene (C₆H₅NO₂) PHA N-Phenylhydroxylamine (C₆H₅NHOH) Nitrobenzene->PHA + H₂ (Desired Step) Aniline Aniline (C₆H₅NH₂) PHA->Aniline + H₂ (Over-hydrogenation)

Caption: Simplified reaction pathway for nitrobenzene hydrogenation.

References

  • Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. (n.d.). Journal of the Serbian Chemical Society. [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

  • Deactivation kinetics in the hydrogenation of nitrobenzene to aniline on the basis of a coke formation kinetics — investigations in an isothermal catalytic wall reactor. (2025). ResearchGate. [Link]

  • N-Phenylhydroxylamine. (n.d.). Wikipedia. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Catalysis. [Link]

  • Method for reactivating deactivated palladium/carbon catalyst. (n.d.).
  • Selective Hydrogenation of Nitrobenzene to para-Aminophenol on a Zirconium-Phosphate-Supported Platinum Catalyst. (n.d.). Industrial & Engineering Chemistry Research. [Link]

  • Palladium/carbon catalyst regeneration and mechanical application method. (n.d.).
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). Molecules. [Link]

  • Selective Synthesis of N-Aryl Hydroxylamines by the Hydrogenation of Nitroaromatics Using Supported Platinum Catalysts. (2009). Green Chemistry. [Link]

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. (2023). Molecules. [Link]

  • Selective reduction of nitrobenzene to n-phenylhydroxylamine in a CO2-H2O system. (2025). ResearchGate. [Link]

  • n-acetyl-n-phenylhydroxylamine. (n.d.). Organic Syntheses. [Link]

  • Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty. (n.d.). AIDIC. [Link]

  • Catalytic synthesis of phenylhydroxylamine compound. (n.d.).
  • The hydrogenation of nitrobenzene over metal catalysts. (2005). University of Glasgow Theses. [Link]

  • Institute for Catalysis, Hokkaido University. (n.d.). Hokkaido University. [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. (2024). Catalysts. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). Catalysts. [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015). Reddit. [Link]

  • Poisoning and deactivation of palladium catalysts. (2001). Applied Catalysis A: General. [Link]

  • The influence of reaction conditions in nitrobenzene hydrogenation... (n.d.). ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to N-Phenylhydroxylamine Synthesis: Zinc Reduction vs. Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of N-Phenylhydroxylamine

N-Phenylhydroxylamine (N-PHA) is a pivotal intermediate in organic synthesis, serving as a precursor for a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and polymerization inhibitors.[1] Its synthesis is a critical step in numerous manufacturing processes, most notably in the production of paracetamol (acetaminophen).[1] The partial reduction of nitrobenzene is the most direct route to N-PHA. However, this transformation is challenging because N-PHA is itself an intermediate in the complete reduction of nitrobenzene to aniline, a more thermodynamically stable product.[1][2]

This guide provides an in-depth, objective comparison of the two predominant methods for N-PHA synthesis: the classical stoichiometric reduction using zinc dust and the more modern catalytic hydrogenation. We will delve into the underlying mechanisms, process parameters, performance metrics, and practical considerations of each methodology, supported by experimental data and protocols to inform your selection for laboratory and process scale applications.

The Classical Approach: Zinc Reduction of Nitrobenzene

First discovered in 1894, the reduction of nitrobenzene with zinc dust is a foundational method for preparing N-PHA.[1] This heterogeneous reaction relies on the transfer of electrons from a dissolving metal to the nitro group in a protic medium.

Mechanism and Rationale

The reaction proceeds via a series of single-electron transfers from the surface of the zinc metal to the nitrobenzene molecule.[3] An electrolyte, typically ammonium chloride (NH₄Cl), is crucial as it serves as a proton donor and helps to maintain a slightly acidic pH, preventing the formation of undesired condensation byproducts.[4][5] The overall stoichiometry involves two moles of zinc per mole of nitrobenzene.

The key to achieving selectivity for N-phenylhydroxylamine is careful control of the reaction conditions, particularly temperature. The reaction is exothermic, and excessive heat will drive the reduction further to produce aniline.[1][3][6]

G NB Nitrobenzene (C₆H₅NO₂) NPHA N-Phenylhydroxylamine (C₆H₅NHOH) NB->NPHA  + 2e⁻, 2H⁺ (Zn, NH₄Cl) Aniline Aniline (C₆H₅NH₂) NPHA->Aniline  + 2e⁻, 2H⁺ (Over-reduction)

Caption: General reduction pathway of nitrobenzene.

Performance and Practical Considerations
  • Yield and Selectivity: Reported yields for the zinc reduction method typically range from 60% to 72%.[1][6] While effective, achieving high selectivity can be challenging and is highly dependent on rigorous temperature control between 14-16°C for optimal results.[1][7] More recent studies using continuous-flow reactors have demonstrated yields as high as 95%, showcasing the potential for process optimization.[8]

  • Advantages:

    • Cost-Effective Reagents: The primary reagents, zinc dust and ammonium chloride, are inexpensive and widely available.[3]

    • Simple Equipment: The reaction can be performed using standard laboratory glassware without the need for specialized high-pressure equipment.

  • Disadvantages:

    • Stoichiometric Waste: The method is stoichiometric, generating significant quantities of zinc oxide and basic zinc salts as byproducts.[3][5] This presents considerable challenges for waste disposal and downstream processing, particularly on a large scale.

    • Exothermic Hazard: The reaction is exothermic, and poor temperature control can lead to a runaway reaction, reducing yield and posing a safety risk.[3]

    • Laborious Workup: The workup involves filtering large volumes of fine inorganic salts, followed by salting out the water-soluble product, which can be cumbersome.[5][7]

    • Product Instability: N-phenylhydroxylamine is thermally unstable and deteriorates on storage, often requiring immediate use in subsequent steps.[5][9]

The Modern Approach: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and widely adopted industrial process for the reduction of nitroarenes.[10] By carefully selecting the catalyst and reaction conditions, the reduction can be selectively stopped at the N-phenylhydroxylamine stage, offering a greener and more efficient alternative to stoichiometric metal reductions.

Mechanism and Rationale

This process involves the reaction of nitrobenzene with a hydrogen source on the surface of a heterogeneous catalyst.[2] The most common catalysts are platinum-based, such as platinum on carbon (Pt/C) or silica (Pt/SiO₂).[1] The hydrogenation of nitrobenzene to aniline is a multi-step process, with N-PHA as a key intermediate.[2][11]

The critical challenge is preventing the subsequent hydrogenation of N-PHA to aniline. This is masterfully achieved by introducing a catalyst inhibitor or modifier, such as dimethyl sulfoxide (DMSO) or 4-(dimethylamino)pyridine (DMAP).[12][13] These agents are believed to function by selectively adsorbing onto the catalyst's active sites, thereby inhibiting the final reduction step without significantly slowing the initial conversion of nitrobenzene.[1] This controlled "poisoning" of the catalyst is the cornerstone of achieving high selectivity.

G cluster_0 Catalyst Surface (e.g., Pt/C) NB Nitrobenzene NO Nitrosobenzene NB->NO +H₂ NPHA N-Phenylhydroxylamine NO->NPHA +H₂ Aniline Aniline NPHA->Aniline +H₂ (Inhibited) Inhibitor Inhibitor (e.g., DMSO) Inhibitor->NPHA Blocks further reduction

Caption: Stepwise catalytic hydrogenation of nitrobenzene.

Performance and Practical Considerations
  • Yield and Selectivity: Catalytic hydrogenation, when properly optimized, offers outstanding performance. With the use of inhibitors like DMSO or promoters like DMAP, selectivities and yields for N-PHA can exceed 98-99%.[1][13][14][15] Continuous-flow systems using passivated catalysts have also demonstrated excellent conversion and selectivity.[16]

  • Advantages:

    • Superior Selectivity and Yield: This method provides significantly higher selectivity and yield compared to the classical zinc reduction.[13]

    • Green Chemistry: As a catalytic process, it has excellent atom economy. The only stoichiometric byproduct is water, making it an environmentally benign option with minimal waste.[2][16]

    • Scalability: The process is highly amenable to large-scale industrial production and continuous manufacturing.[12][16]

  • Disadvantages:

    • Catalyst Cost: The use of precious metal catalysts (e.g., platinum, rhodium) represents a significant cost factor.[1]

    • Specialized Equipment: The use of hydrogen gas, a flammable substance, necessitates specialized high-pressure reactors and stringent safety protocols.

    • Process Sensitivity: The reaction outcome is highly sensitive to the choice of catalyst, support, inhibitor, solvent, pressure, and temperature, requiring careful process development and optimization.

    • Catalyst Management: Requires procedures for catalyst handling, filtration, recovery, and potential regeneration to be economically viable.[16]

At-a-Glance: Performance Comparison

FeatureZinc ReductionCatalytic Hydrogenation
Primary Reagents Zinc Dust, NH₄ClNitrobenzene, H₂ (or H₂ donor)
Catalyst/Promoter NH₄Cl acts as a promoterPt/C, Pt/SiO₂, Rh/C with inhibitors (DMSO, DMAP)
Typical Selectivity 60-70% (batch); up to 95% (flow)[1][8]>98%[1][13][15]
Typical Yield 60-72%[1][6]>97%[15]
Primary Byproducts Zinc Oxide/Hydroxide salts[3][5]Water[2]
Safety Concerns Exothermic reaction, potential for runaway[3]Handling of flammable H₂ gas, high pressure[13]
Equipment Standard laboratory glasswareHigh-pressure reactor (autoclave)
Environmental Impact High metallic waste generation[3]Minimal waste, considered a "green" method[16]
Scalability Challenging due to waste and heat managementExcellent, suitable for industrial scale[12][16]

Experimental Protocols

Protocol 1: Synthesis of N-Phenylhydroxylamine via Zinc Reduction

This protocol is adapted from established literature procedures.[6][7]

Caption: Workflow for N-Phenylhydroxylamine synthesis via zinc reduction.

Methodology:

  • Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 5 g of ammonium chloride in 160 mL of water.[7]

  • Reagent Addition: Add 10 g of freshly distilled nitrobenzene to the flask and cool the mixture in an ice-water bath.[7]

  • Reduction: While stirring vigorously, add 15 g of zinc dust in small portions over the course of one hour.[7] Crucially, maintain the internal temperature between 14°C and 16°C throughout the addition. [7]

  • Completion: After the addition is complete, continue stirring for an additional 10 minutes at room temperature.[7]

  • Workup: Filter the reaction mixture to remove the zinc oxide precipitate.[7] Wash the collected zinc oxide thoroughly with 200 mL of water at 40°C, collecting this second filtrate separately.[7]

  • Isolation: Cool both filtrates in an ice bath and saturate them with finely pulverized sodium chloride while stirring to precipitate the N-phenylhydroxylamine.[7]

  • Purification: Filter the colorless crystals and dry them under vacuum. The crude product can be further purified by crystallization from benzene to yield a product with a melting point of 81°C.[7]

Protocol 2: Synthesis of N-Phenylhydroxylamine via Catalytic Hydrogenation

This protocol is a representative example based on optimized catalytic systems.[13][15]

Caption: Workflow for N-Phenylhydroxylamine via catalytic hydrogenation.

Methodology:

  • Reactor Setup: To a high-pressure autoclave (e.g., 40 mL), add 5 wt.% Pt/C (10 mg), THF (20 mL), 4-(dimethylamino)pyridine (DMAP) (0.078 g), and o-chloronitrobenzene (1.0 g) as a representative substrate.[13]

  • Inerting: Seal the reactor and conduct a vacuum-nitrogen cycle three times to ensure an inert atmosphere.[13]

  • Hydrogenation: Purge the system with hydrogen gas (0.5 MPa) three times before finally pressurizing to the desired reaction pressure (e.g., 1.0 MPa).[13]

  • Reaction: Heat the reactor to the set temperature (e.g., 30°C) and stir the mixture.[13] The reaction progress can be monitored by taking aliquots for analysis (e.g., HPLC, TLC).

  • Workup: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Isolation: Open the reactor and filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude N-arylhydroxylamine, which can be purified further by standard methods such as crystallization or chromatography.

Conclusion and Recommendation

The choice between zinc reduction and catalytic hydrogenation for the synthesis of N-phenylhydroxylamine is a classic case of balancing tradition against innovation, and cost against efficiency.

Zinc reduction remains a viable, accessible method for small-scale laboratory synthesis where the initial investment in specialized equipment is a concern. Its reliance on cheap reagents is a significant advantage. However, its drawbacks in terms of waste generation, safety management, and scalability make it poorly suited for modern, environmentally-conscious process development and large-scale manufacturing.

Catalytic hydrogenation , conversely, represents the state-of-the-art approach. Its exceptionally high selectivity and yield, coupled with its adherence to the principles of green chemistry, make it the unequivocally superior method for industrial applications and for researchers prioritizing efficiency and sustainability. While the initial capital investment for catalysts and high-pressure equipment is higher, the long-term benefits of reduced waste, simplified workup, and higher throughput provide a compelling case for its adoption.

For drug development professionals and scientists engaged in process chemistry, mastering catalytic hydrogenation is essential. The ability to fine-tune the reaction by manipulating the catalyst, support, and inhibitors provides a level of control that stoichiometric methods cannot match, ultimately leading to more robust, scalable, and sustainable synthetic routes.

References

  • Preparation of phenylhydroxylamine. PrepChem.com. [Link]

  • N-Phenylhydroxylamine. Wikipedia. [Link]

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. National Center for Biotechnology Information. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. National Center for Biotechnology Information. [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver. [Link]

  • Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Chemical Engineering Transactions. [Link]

  • Process for preparing phenylhydroxylamine and cupferron.
  • Probing the Role of Promoters in Zinc Reduction of Nitrobenzene: Continuous Production of Hydroxylaminobenzene [PREPRINT]. Defense Technical Information Center. [Link]

  • Selective reduction of nitrobenzene to n-phenylhydroxylamine in a CO2-H2O system. ResearchGate. [Link]

  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. Royal Society of Chemistry Publishing. [Link]

  • New insight on the mechanism of the catalytic hydrogenation of nitrobenzene to 4-aminophenol in CH3CN–H2O. SciSpace. [Link]

  • n-acetyl-n-phenylhydroxylamine. Organic Syntheses Procedure. [Link]

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. MDPI. [Link]

  • Nitrobenzene Hydrogenation to N-phenylhydroxylamine: a New Approach to the Selectivity. ResearchGate. [Link]

  • Selective Synthesis of N-Aryl Hydroxylamines by the Hydrogenation of Nitroaromatics Using Supported Platinum Catalysts. The Royal Society of Chemistry. [Link]

  • β-PHENYLHYDROXYLAMINE. Organic Syntheses Procedure. [Link]

  • Stoichiometric Zn or Fe Metal Reduction. Wordpress. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]

Sources

A Comparative Guide to the Purity Analysis of N-Phenylhydroxylamine by HPLC and GC-MS: Methodologies, Data, and Expert Recommendations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Purity Analysis of N-Phenylhydroxylamine

N-Phenylhydroxylamine (N-PHA) is a pivotal organic intermediate in the synthesis of various compounds, including dyes, pharmaceuticals, and agrochemicals. It exists as an intermediate in the metabolic redox cycle between aniline and nitrosobenzene, a pathway of significant toxicological interest.[1][2] The purity of N-PHA is paramount, not only for ensuring the quality and yield of final products but also for mitigating safety risks. The inherent instability of N-PHA makes it susceptible to degradation, potentially generating a complex impurity profile that can include known carcinogens and genotoxic substances.[3][4]

This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of N-Phenylhydroxylamine. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, empowering researchers and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.

The Analytical Challenge: Understanding N-Phenylhydroxylamine's Chemistry

The effective analysis of N-PHA is fundamentally dictated by its chemical properties. It is a polar molecule that is notoriously unstable, particularly when exposed to heat, strong acids, or oxidizing conditions.[1][5] Its degradation is a complex process that can proceed through several pathways:

  • Oxidation: N-PHA readily oxidizes to form nitrosobenzene (C₆H₅NO), which can further react to form azoxybenzene.[4][6] This is a primary concern during both storage and analysis.

  • Reduction: Conversely, it can be reduced back to aniline (C₆H₅NH₂), a common process-related impurity from its synthesis via nitrobenzene reduction.[1][7]

  • Rearrangement: In acidic conditions, N-PHA can undergo rearrangement to form p-aminophenol, a reaction that can complicate analysis if pH is not carefully controlled.

This chemical instability demands analytical methods that are mild, rapid, and highly specific to differentiate the parent compound from its closely related potential impurities.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is often the workhorse method for the purity analysis of moderately polar, semi-stable compounds like N-PHA. It allows for analysis at ambient temperature, minimizing the risk of thermal degradation that plagues other techniques.

Expert Rationale for HPLC

The primary advantage of HPLC is its ability to analyze N-PHA in its native state, without the need for chemical modification (derivatization).[8] By leveraging reversed-phase chromatography, we can effectively separate the polar N-PHA from its less polar (e.g., nitrosobenzene, nitrobenzene) and more polar degradation products. The use of a Diode Array Detector (DAD) is highly recommended as it provides spectral information across a range of wavelengths, which is invaluable for assessing peak purity and tentatively identifying co-eluting impurities.[9]

Experimental Protocol: HPLC-DAD

This protocol is designed for robustness and is grounded in principles that ensure method trustworthiness, as outlined in ICH Q2(R2) guidelines.[10]

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the N-Phenylhydroxylamine sample into a 50 mL volumetric flask.
  • Dissolve and dilute to volume with a mobile phase diluent (e.g., 50:50 Acetonitrile:Water). The use of the mobile phase as a diluent is critical to prevent peak distortion.
  • Causality Note: Prepare samples immediately before analysis to minimize degradation in solution. N-PHA deteriorates upon storage, and its stability in various solvents should be pre-determined during method development.[2]

2. HPLC System and Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm (A standard C18 column provides a good balance of retention for N-PHA and its key impurities).
  • Mobile Phase:
  • A: 10 mM Potassium Phosphate buffer, pH adjusted to 7.0
  • B: Acetonitrile
  • Gradient: 20% B to 80% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.
  • Causality Note: A neutral pH buffer is crucial. It prevents the acidic rearrangement of N-PHA to p-aminophenol and ensures consistent ionization states for all analytes, leading to reproducible retention times and symmetric peak shapes.[9]
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C (Slightly elevated temperature can improve peak efficiency while remaining well below temperatures that would induce degradation).
  • Injection Volume: 10 µL
  • Detection: DAD, 235 nm (for quantification) and spectral scan from 200-400 nm (for peak purity).

3. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of a standard solution.
  • The %RSD for the N-PHA peak area must be ≤ 2.0%.
  • The tailing factor for the N-PHA peak should be ≤ 1.5.
  • Trustworthiness Note: SST ensures that the chromatographic system is performing adequately on the day of analysis, a core requirement for any validated method.[11]
Data Interpretation

Purity is typically assessed using the area percent method, where the area of each impurity peak is reported as a percentage of the total peak area. The DAD's peak purity function should be applied to the N-PHA peak to ensure no impurities are co-eluting.

Workflow for HPLC Purity Analysis

Sources

N-Phenylhydroxylamine vs. Alternative Reducing Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-Phenylhydroxylamine (PHA) , analyzing its dual role in organic synthesis: first as a potent radical scavenger/polymerization inhibitor (where it acts as a reducing agent), and second as a metastable intermediate whose selective synthesis requires specific reducing systems compared to those used for aniline.

Executive Summary: The Redox Switch

N-Phenylhydroxylamine (PHA) occupies a unique "redox switch" position in organic chemistry. Unlike bulk reducing agents (e.g., NaBH₄, Hydrazine) used for broad functional group transformations, PHA is primarily a specialized radical scavenger and a nucleophilic intermediate .

  • As an Agent: PHA outperforms traditional phenols (e.g., Hydroquinone) as a polymerization inhibitor due to its lower Bond Dissociation Energy (BDE) for Hydrogen Atom Transfer (HAT).

  • As a Target: The synthesis of PHA requires "soft" reducing systems (Zn/NH₄Cl, Rh/N₂H₄) to prevent over-reduction to aniline, a challenge not present with "hard" reducing agents like Fe/HCl.

Part 1: PHA as a Functional Reducing Agent (Inhibitor & Scavenger)

In this context, PHA "performs" by reducing free radicals (quenching), thereby inhibiting polymerization or oxidation.

Performance Comparison: PHA vs. Standard Inhibitors

PHA and its derivatives (e.g., Cupferron, Al-salt) are used to stabilize vinyl monomers. The table below compares PHA with industry-standard alternatives.

FeatureN-Phenylhydroxylamine (PHA) Hydroquinone (HQ) MEHQ (Monomethyl ether HQ)
Primary Mechanism Double H-Atom Transfer (N-H & O-H)Single H-Atom Transfer (O-H)Single H-Atom Transfer (O-H)
Bond Dissociation Energy (BDE) ~74.8 kcal/mol (N-H) [1]~80 kcal/mol (O-H)~82 kcal/mol (O-H)
Inhibition Efficiency High (Rapid radical quenching)Moderate (Requires O₂ to be active)Moderate (Requires O₂ to be active)
Solubility Soluble in polar organics; Al-salts insoluble in waterSoluble in water/organicsSoluble in organics
Stability Low (Oxidizes to Nitrosobenzene)HighHigh
Redox Potential Mild Reducing Agent (

V vs SHE)
Weak Reducing AgentWeak Reducing Agent

Key Insight: PHA is kinetically superior to Hydroquinone because the N-H bond (74.8 kcal/mol) is weaker than the phenolic O-H bond, allowing for faster radical scavenging. However, its instability limits its use to short-term stabilization or in situ generation.

Mechanism of Action: Radical Scavenging

PHA acts as a reducing agent towards radicals (


), donating hydrogen atoms to form a stable nitroxide radical or nitrosobenzene.

Pathway Diagram:

PHA_Scavenging Fig 1. Radical Scavenging Mechanism of PHA via Hydrogen Atom Transfer (HAT). PHA N-Phenylhydroxylamine (PHA) Intermediate Nitroxide Radical (Stable) PHA->Intermediate H-Atom Transfer (Fast) Radical Free Radical (R•) Radical->Intermediate + H• Product Nitrosobenzene (Oxidized Form) Intermediate->Product - e⁻ / - H⁺

Part 2: Selective Synthesis of PHA (Comparison of Reducing Systems)

The primary challenge in PHA chemistry is making it without over-reducing to aniline. This section compares the reducing agents used to access PHA.

Comparative Selectivity: Accessing PHA vs. Aniline

To synthesize PHA, one must stop the reduction of nitrobenzene at the 4-electron stage.

Reducing SystemSelectivity (PHA) Selectivity (Aniline) Mechanism Type Notes
Zn + NH₄Cl (Aq) High (65-75%) Low (<10%)Single Electron Transfer (Surface)Gold Standard for lab scale. Neutral pH prevents aniline formation.
Fe + HCl (Bechamp) < 1%> 95% Single Electron Transfer (Acidic)Acidic conditions promote rapid reduction of PHA to Aniline.
H₂ / Pt-C Low (< 20%)> 90% Catalytic HydrogenationDifficult to stop at PHA; requires poisoning (e.g., DMSO).
N₂H₄ + Rh/C High (80-90%) LowTransfer HydrogenationHydrazine acts as H-donor; mild and selective.
Electrochemical TunableTunableControlled Potential ElectrolysisRequires precise potential control (-0.7V vs SCE).
The "Fork in the Road" Pathway

The choice of reducing agent dictates the pathway. Strong acids (HCl) catalyze the Bamberger rearrangement or further reduction. Neutral buffers (NH₄Cl) stabilize PHA.

Nitro_Reduction Fig 2. Divergent Reduction Pathways: Selective (Green) vs. Exhaustive (Red). Nitro Nitrobenzene (Ph-NO₂) Nitroso Nitrosobenzene (Ph-NO) Nitro->Nitroso 2e⁻ / 2H⁺ PHA N-Phenylhydroxylamine (PHA) Nitroso->PHA 2e⁻ / 2H⁺ (Zn/NH₄Cl stops here) Aniline Aniline (Ph-NH₂) PHA->Aniline 2e⁻ / 2H⁺ (Fe/HCl drives this) Rearrange p-Aminophenol (Bamberger) PHA->Rearrange H⁺ (Acid Catalysis)

Experimental Protocols

Protocol A: Selective Synthesis of N-Phenylhydroxylamine

This protocol utilizes the Zn/NH₄Cl system, relying on pH control to prevent over-reduction.

Reagents:

  • Nitrobenzene (0.1 mol)

  • Zinc Dust (0.2 mol, <10 μm particle size preferred)

  • Ammonium Chloride (0.1 mol)

  • Water/Ethanol (1:1 v/v)

Step-by-Step Workflow:

  • Preparation: Dissolve NH₄Cl in water and mix with ethanol. Add Nitrobenzene.[1][2][3][4][5] Cool to 5°C.

  • Controlled Addition: Add Zinc dust in small portions over 30 minutes.

    • Critical Control Point: Maintain temperature below 15°C . Higher temperatures (>25°C) favor aniline formation and rearrangement [2].

  • Reaction Monitoring: Monitor via TLC (Silica, Hexane:EtOAc 3:1). PHA appears as a distinct spot (

    
    ) separate from Nitrobenzene (
    
    
    
    ) and Aniline (
    
    
    ).
  • Workup: Filter off Zinc oxide sludge. Saturate filtrate with NaCl and extract with ether.

  • Purification: Recrystallize immediately from benzene/petroleum ether.

    • Stability Note: Store under inert atmosphere at -20°C. PHA decomposes in air/light.

Protocol B: PHA as a Reducing Agent (Tollen's Test Validation)

Demonstrates the reducing power of PHA compared to Nitrobenzene (non-reducing).

  • Reagent Prep: Mix 1 mL of 5% AgNO₃ with 1 drop of 10% NaOH. Add dilute NH₄OH dropwise until the precipitate just dissolves (Tollen's Reagent).

  • Reaction: Add 50 mg of synthesized PHA dissolved in ethanol.

  • Observation: Immediate formation of a metallic silver mirror or black precipitate of Ag(0) indicates reduction.

    • Mechanism:[3][4][5][6][7]

      
      
      

References

  • RSC Publishing. (2025). Revisiting the radical trapping activity of N–H and O–H in N-phenylhydroxylamine: a DFT study. Royal Society of Chemistry. Link

  • ChemicalBook. (2024). N-Phenylhydroxylamine Synthesis and Properties.Link

  • Taylor & Francis. (2023). Highly Selective Reduction of Nitrobenzene to N-Phenylhydroxylamine.[8] Environmental Technology Reviews.[1] Link

  • ACS Catalysis. (2019). Selective Reduction of Nitrobenzene Catalyzed by Polymer Immobilized Ionic Liquid-Stabilized AuNPs. American Chemical Society. Link

  • Wikipedia. (2024). N-Phenylhydroxylamine: Reactions and Preparation.Link[5]

Sources

Spectroscopic Distinction of N-Phenylhydroxylamine and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: N-Phenylhydroxylamine (PHA) vs. 4-Aminophenol (4-AP)

Executive Summary: The "Silent Rearrangement" Risk

In drug metabolism and intermediate synthesis, N-Phenylhydroxylamine (PHA) is a transient, reactive species often confused with its stable isomer, 4-Aminophenol (4-AP) .

The critical analytical challenge is not merely distinguishing two static molecules, but capturing PHA before it converts. PHA undergoes the Bamberger Rearrangement in acidic media, spontaneously converting to 4-AP.[1] Consequently, detecting 4-AP in a sample often leads to a false negative for PHA, masking the presence of the hydroxylamine intermediate.

This guide provides a definitive spectroscopic framework to distinguish these isomers, emphasizing NMR as the primary validation tool and Mass Spectrometry for fragmentation analysis.

Mechanistic Context: Why The Confusion Exists

To analyze these compounds, one must understand their relationship. PHA is not just an isomer of 4-AP; it is its precursor under acidic conditions.

The Bamberger Rearrangement Pathway

The rearrangement is driven by acid-catalyzed dehydration to a highly electrophilic nitrenium ion, which is then trapped by water at the para position.

BambergerRearrangement NB Nitrobenzene PHA N-Phenylhydroxylamine (Kinetic Product) NB->PHA Partial Reduction (Zn/NH4Cl or Rh/H2) ION Nitrenium Ion (Intermediate) PHA->ION H+ / -H2O (Acid Catalysis) AP 4-Aminophenol (Thermodynamic Product) ION->AP +H2O (Nucleophilic Attack)

Figure 1: The Bamberger Rearrangement pathway.[2] Note that acidic workups during synthesis will drive the equilibrium solely toward 4-Aminophenol.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for differentiation. The symmetry of the aromatic ring and the chemical shift of the labile protons are diagnostic.

Critical Protocol: Use DMSO-d6 rather than CDCl3 or MeOD.

  • Reasoning: DMSO-d6 slows proton exchange, allowing observation of the distinct -OH and -NH peaks. Protic solvents (MeOD) will wash out these signals.

Table 1: 1H NMR Comparative Data (DMSO-d6)
FeatureN-Phenylhydroxylamine (PHA)4-Aminophenol (4-AP)Diagnostic Note
Symmetry C2v (Effective) C2v (Strict)
Aromatic Region Multiplet (6.7 – 7.3 ppm) Resembles monosubstituted benzene (Aniline-like).AA'BB' System (6.3 – 6.6 ppm) Two distinct doublets. Highly shielded due to electron donation from both -OH and -NH2.The "Shielding Gap": 4-AP protons are significantly upfield (lower ppm) than PHA.
Labile Protons Two Singlets

~8.3 ppm (OH)

~8.4 ppm (NH)
Broad Singlets

~8.3 ppm (OH)

~4.4 ppm (NH2)
PHA has one NH proton; 4-AP has two NH protons (integrates 2H).
13C ipso-Carbon

~152 ppm

~149 ppm (C-OH)

~141 ppm (C-NH2)
The C-N(OH) environment is distinct from C-NH2.
B. Vibrational Spectroscopy (FT-IR)

IR is useful for rapid solid-state identification but requires dry samples to avoid water interference in the OH region.

  • PHA Signature: Look for the N-O stretching vibration. This is a single bond stretch, typically appearing in the 900–950 cm⁻¹ region. This peak is absent in 4-AP.

  • 4-AP Signature: Look for the strong C-O stretching (phenolic) at ~1230–1260 cm⁻¹ . While PHA has a C-N stretch, it lacks the strong C-O character of the phenol.

C. Mass Spectrometry (MS)

Since both isomers have a molecular weight of 109 Da , the molecular ion (M+) is identical. You must rely on fragmentation patterns (MS/MS).

  • PHA Fragmentation:

    • Loss of Oxygen (M-16): N-oxides and hydroxylamines often eject a single oxygen atom.

    • Loss of OH (M-17): Cleavage of the N-O bond.

  • 4-AP Fragmentation:

    • Loss of CO (M-28): Characteristic of phenols (quinone-like collapse).

    • Loss of HCN (M-27): Characteristic of anilines.

Experimental Protocols

Protocol A: Safe Isolation of PHA (Preventing Rearrangement)

Target: Isolate N-Phenylhydroxylamine without converting it to 4-Aminophenol.

  • Reaction Quench: Do not use acid to quench the reduction of nitrobenzene. Use a buffered ammonium chloride solution (pH ~7).

  • Extraction: Extract immediately into Diethyl Ether (Et2O). Avoid Ethyl Acetate if traces of acetic acid are present.

  • Washing: Wash the organic layer with 5% NaHCO3 to neutralize any adventitious acid.

  • Drying: Dry over anhydrous K2CO3 (basic desiccant) rather than Na2SO4 or MgSO4, which can be slightly acidic.

  • Evaporation: Remove solvent at room temperature under vacuum. Heat accelerates the disproportionation of PHA into nitrosobenzene and aniline.

Protocol B: Analytical Decision Workflow

Use this logic flow to identify your unknown sample.

AnalyticalWorkflow Sample Unknown Sample (MW 109) Solubility Dissolve in DMSO-d6 Sample->Solubility NMR 1H NMR Analysis Solubility->NMR Aromatic Aromatic Region Pattern? NMR->Aromatic AABB AA'BB' Pattern (Two Doublets < 6.7 ppm) Aromatic->AABB Multi Multiplet Pattern (6.8 - 7.3 ppm) Aromatic->Multi ResultAP ID: 4-Aminophenol AABB->ResultAP Check Secondary Check: Integrate NH region Multi->Check ResultPHA ID: N-Phenylhydroxylamine Check->ResultAP Integral = 2H (NH2) Check->ResultPHA Integral = 1H (NH)

Figure 2: Analytical decision tree for distinguishing PHA from 4-AP using NMR.

References

  • Bamberger Rearrangement Mechanism

    • Sone, T., et al. (1981). Kinetics and Mechanisms of the Bamberger Rearrangement.[3] Journal of the Chemical Society, Perkin Transactions 2.

    • Source:

  • NMR Chemical Shifts (Trace Impurities & Solvents)

    • Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

    • Source:

  • IR and Spectral Data for N-Phenylhydroxylamine

    • National Institute of Standards and Technology (NIST)
    • Source:

  • 4-Aminophenol Spectral Characterization

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 403, 4-Aminophenol.
    • Source:

Sources

stability comparison of N-Phenylhydroxylamine and its acylated derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Comparison of N-Phenylhydroxylamine and its Acylated Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Stability Paradox

N-Phenylhydroxylamine (PHA) is a pivotal yet notoriously unstable intermediate in the reduction of nitrobenzene to aniline.[1] Its transient nature poses significant challenges for isolation, storage, and quantitative analysis.[1] Acylation of the hydroxylamine nitrogen—specifically forming N-Acetyl-N-phenylhydroxylamine or N-Benzoyl-N-phenylhydroxylamine (BPHA) —is the standard strategy to arrest this instability.[1]

This guide provides a mechanistic and empirical comparison of these compounds, demonstrating why BPHA is the "gold standard" for analytical stability while PHA remains a fleeting metabolic intermediate requiring rigorous handling protocols.[1]

Mechanistic Analysis: Why Acylation Stabilizes PHA

To understand the stability differences, we must look at the electronic environment of the nitrogen atom.[1]

The Instability of N-Phenylhydroxylamine (PHA)

PHA is susceptible to two primary degradation pathways driven by the electron-rich nitrogen lone pair and the labile N-H bond:

  • Oxidation: The N-OH group is easily oxidized to nitrosobenzene (

    
    ) by atmospheric oxygen or mild oxidants.[1] This reaction is often autocatalytic.[1]
    
  • Acid-Catalyzed Rearrangement (Bamberger): In the presence of acid, the hydroxyl group is protonated and lost as water, generating a highly reactive nitrenium ion (

    
    ).[1] This electrophile attacks the para-position of the phenyl ring (or nucleophilic solvents), leading to 4-aminophenol .[1]
    
The Stabilization via Acylation

Acyl groups (Acetyl, Benzoyl) are electron-withdrawing.[1] When attached to the nitrogen:

  • Resonance Stabilization: The nitrogen lone pair participates in resonance with the carbonyl group, reducing its availability for protonation (preventing the Bamberger rearrangement) and oxidation.[1]

  • Steric Protection: Bulky groups like benzoyl provide steric hindrance, shielding the nitrogen center from environmental nucleophiles and oxidants.[1]

Comparative Stability Data

The following table summarizes physical properties and stability profiles derived from experimental literature.

FeatureN-Phenylhydroxylamine (PHA) N-Acetyl-N-phenylhydroxylamine N-Benzoyl-N-phenylhydroxylamine (BPHA)
CAS Number 100-65-21795-83-1304-88-1
Melting Point 80–81 °C (Dec.)66–67 °C118–120 °C
Thermal Stability Poor. Decomposes near MP.[1]Moderate.High. Stable up to MP.[1]
Oxidative Stability Low. Oxidizes to nitrosobenzene in air.[1]Moderate.High. Resistant to air oxidation.[1]
Acid Stability Very Low. Rapid Bamberger rearrangement.Low/Moderate. Hydrolyzes in strong acid.[1]High. Stable in dilute acid.[1]
Storage Req. -20°C, Dark, Inert Atm.2–8°C, Desiccated.[1]Room Temp (2–8°C preferred long-term).
Shelf Life < 6 Months (if improper).~1–2 Years.[2]> 2 Years.
Primary Use Metabolic IntermediateSynthetic IntermediateAnalytical Reagent (Complexing Agent)

Key Insight: BPHA's high melting point and resistance to oxidation make it the preferred derivative for analytical standards, whereas PHA must be generated in situ or stored under strict cryogenic conditions.[1]

Visualizing Degradation Pathways

The diagram below illustrates the divergent fates of PHA versus its stabilized counterparts.

PHA_Stability PHA N-Phenylhydroxylamine (Unstable) Nitroso Nitrosobenzene (Oxidation Product) PHA->Nitroso Oxidation (Air/O2) Nitrenium Nitrenium Ion (Intermediate) PHA->Nitrenium H+ (Acid) Acyl N-Acyl Derivative (Stabilized) PHA->Acyl Acylation (Protection) PAP 4-Aminophenol (Bamberger Product) Nitrenium->PAP H2O (Rearrangement) Acyl->Nitrenium Hydrolysis (Strong Acid Only) BPHA N-Benzoyl-N-phenylhydroxylamine (High Stability) Acyl->BPHA Benzoylation

Figure 1: Degradation pathways of PHA showing oxidation and acid-catalyzed rearrangement, contrasted with the stabilization pathway via acylation.[1]

Experimental Protocols

Protocol A: "The Capture Method" – Synthesis of N-Acetyl-N-phenylhydroxylamine

Use this protocol if you need to isolate PHA but require a stable form for characterization.[1]

  • Reduction: Dissolve Nitrobenzene (41.0 g) in THF (200 mL) with 5% Rh/C catalyst.

  • Addition: Add Hydrazine hydrate (17.0 g) dropwise at 15–25°C. Monitor via HPLC (C18 column, 15% ACN/Buffer).

    • Checkpoint: Reaction is complete when nitrobenzene peak disappears.[1] PHA peak will be dominant.[1]

  • In-Situ Acylation (Critical Step): Do not isolate PHA. Filter catalyst immediately.[1]

  • Stabilization: Add

    
     slurry. Cool to -4°C. Add Acetyl Chloride (26.0 g) slowly.
    
  • Validation: Isolate product. Melting point should be sharp at 66–67°C .[1] If MP is lower, significant hydrolysis or rearrangement has occurred.[1]

Protocol B: Forced Degradation Study (Stability Assessment)

Use this to compare the resilience of PHA vs. BPHA in your specific matrix.[1]

  • Preparation: Prepare 1 mM solutions of PHA and BPHA in 50:50 Methanol:Phosphate Buffer (pH 7.0).

  • Stress Conditions:

    • Set A (Control): Store at 4°C in dark.

    • Set B (Oxidative): Bubble air through solution at 25°C.[1]

    • Set C (Acidic): Adjust pH to 2.0 with HCl.[1]

  • Sampling: Aliquot at T=0, 1h, 6h, 24h. Quench acid samples with dilute NaOH immediately.[1]

  • Analysis: HPLC-UV (254 nm).

    • PHA Failure Mode: Look for Nitrosobenzene (retention time shift) or 4-Aminophenol (early eluting).[1]

    • BPHA Success Mode: Peak area should remain >98% of T=0.

Workflow Visualization: Stability Testing

Stability_Workflow Start Start: Sample Preparation (1 mM in MeOH/Buffer) Split Split into Stress Conditions Start->Split Acid Acid Stress (pH 2.0, HCl) Split->Acid Oxid Oxidative Stress (Air bubbling) Split->Oxid Ctrl Control (4°C, Dark) Split->Ctrl Quench Quench Acid Samples (Neutralize) Acid->Quench HPLC HPLC Analysis (UV 254nm) Oxid->HPLC Ctrl->HPLC Quench->HPLC Result_PHA PHA Result: Degradation Products Detected HPLC->Result_PHA If Unstable Result_BPHA BPHA Result: Peak Area Stable HPLC->Result_BPHA If Stable

Figure 2: Experimental workflow for comparative forced degradation studies.

References

  • Organic Syntheses. "N-Acetyl-N-Phenylhydroxylamine via Catalytic Transfer Hydrogenation". Org.[1] Synth.1989 , 67, 187.[1] Link

  • National Institutes of Health (NIH) - PubChem. "N-Phenylhydroxylamine Compound Summary".[1] PubChem Database.[1] Link

  • ChemicalBook. "N-Benzoyl-N-phenylhydroxylamine Properties and Stability". Link

  • Taylor & Francis Online. "Bamberger Rearrangement Mechanism and Kinetics".[1] Journal of Environmental Chemical Engineering. Link

  • ChemBK. "N-Benzoyl-N-Phenylhydroxylamine Physico-chemical Properties". Link

Sources

A Senior Application Scientist’s Guide to Validating the Structure of N-Phenylhydroxylamine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

N-Phenylhydroxylamine (NPHA) is a valuable intermediate in organic synthesis, serving as a precursor for pharmaceuticals, dyes, and other specialty chemicals.[1][2][3] However, its utility is intrinsically linked to its instability. NPHA is notoriously prone to rearrangement, particularly in the presence of acid, which complicates the structural validation of its reaction products.[4][5] This guide provides a comparative analysis of analytical methodologies, offering a robust framework for unambiguously determining the molecular structure of compounds derived from NPHA reactions, grounded in the principles of scientific integrity and field-proven insights.

The Core Challenge: The Bamberger Rearrangement

The primary obstacle in working with NPHA is its tendency to undergo the Bamberger rearrangement. This acid-catalyzed reaction transforms N-phenylhydroxylamines into aminophenols.[6] The accepted mechanism proceeds through the O-protonation of NPHA, followed by the loss of a water molecule to form a highly reactive nitrenium ion intermediate.[6][7][8][9] This intermediate is then attacked by a nucleophile, typically water from the aqueous acidic medium.

While the reaction is often regioselective for the para-position, yielding 4-aminophenol as the major product, the formation of the ortho-isomer (2-aminophenol) and other side products is common, contingent on reaction conditions and the presence of other nucleophiles.[7][10][11] This potential for generating a mixture of regioisomers demands a rigorous and multi-faceted analytical approach to structural validation. An incorrect structural assignment at this stage can have profound consequences on downstream applications, particularly in drug development.

Bamberger_Rearrangement cluster_0 N-Phenylhydroxylamine (NPHA) cluster_1 Acid Catalysis cluster_2 Intermediate cluster_3 Products NPHA Ph-NH-OH Protonation Ph-NH-OH2+ NPHA->Protonation + H+ Nitrenium [Ph-NH+] Nitrenium Ion Protonation->Nitrenium - H2O p_Aminophenol 4-Aminophenol (Major Product) Nitrenium->p_Aminophenol + H2O (para attack) o_Aminophenol 2-Aminophenol (Minor Product) Nitrenium->o_Aminophenol + H2O (ortho attack)

Figure 1: The acid-catalyzed Bamberger rearrangement of N-Phenylhydroxylamine.

A Comparative Guide to Core Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for distinguishing regioisomers and should be the cornerstone of any structural validation effort involving NPHA products.

  • Expertise & Causality: The key to NMR's utility lies in its sensitivity to the local electronic environment of each nucleus. For aromatic compounds, the substitution pattern creates a unique "fingerprint" based on the chemical shifts (positions) and coupling constants (splitting patterns) of the protons. The symmetry of a para-substituted ring results in a much simpler, more readily interpretable spectrum compared to the more complex pattern of an ortho-substituted ring.[12] For instance, 4-aminophenol will typically show two symmetrical doublets (an AA'BB' system), whereas 2-aminophenol will display four distinct multiplets in the aromatic region.

  • Trustworthiness: For complex mixtures or ambiguous 1D spectra, two-dimensional (2D) NMR experiments are indispensable. A COSY (Correlation Spectroscopy) experiment confirms which protons are coupled (adjacent) to each other, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, allowing for the unequivocal assembly of the molecular skeleton.[12]

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize the polar aminophenols and allows for the observation of exchangeable -OH and -NH₂ protons.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine proton ratios. Analyze the chemical shifts and coupling patterns in the aromatic region (typically 6.5-7.5 ppm) to determine the substitution pattern.

CompoundAromatic ProtonsExpected Chemical Shift Range (ppm)Splitting Pattern
4-Aminophenol 2 protons ortho to -OH~6.6-6.7Doublet (d)
2 protons ortho to -NH₂~6.5-6.6Doublet (d)
2-Aminophenol 4 distinct protons~6.4-6.84 complex multiplets (m)

Note: Exact chemical shifts are solvent-dependent. Data is illustrative and based on typical values.[13][14][15]

X-Ray Crystallography

This is the definitive, "gold standard" method for molecular structure determination. If a suitable single crystal can be obtained, it provides unambiguous proof of atomic connectivity and stereochemistry.

  • Expertise & Causality: X-ray crystallography works by passing X-rays through an ordered crystal lattice. The diffraction pattern produced is a function of the electron density within the molecule. Mathematical analysis of this pattern allows for the construction of a three-dimensional model of the molecule, showing the precise location of every atom.[16][17][18]

  • Trustworthiness: The output is a complete 3D structure, leaving no doubt as to the identity of regioisomers. It is the ultimate arbiter in cases of ambiguous spectroscopic data. The major limitation is the necessity of growing a high-quality single crystal, which can be a significant challenge and is often the rate-limiting step.[16][17]

  • Crystallization: The most critical and often challenging step. Slowly evaporate a solution of the purified compound from a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Other methods include slow cooling or vapor diffusion.

  • Crystal Selection & Mounting: Select a well-formed, single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer and cool it under a stream of liquid nitrogen. Collect the diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution & Refinement: Process the data and solve the structure using specialized software. Refine the atomic positions and thermal parameters to generate the final molecular model.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of the product.

  • Expertise & Causality: MS separates ions based on their mass-to-charge ratio (m/z). While standard MS will show an identical molecular ion peak for both 2-aminophenol and 4-aminophenol (C₆H₇NO, MW ≈ 109.13), it cannot by itself distinguish between them. Its power lies in confirming that the product has the expected molecular formula. High-Resolution Mass Spectrometry (HRMS) is crucial as it can determine the mass to several decimal places, allowing for the calculation of an unambiguous elemental formula.[19] Tandem MS (MS/MS) can sometimes reveal differences in fragmentation patterns between isomers, but this often requires authentic standards for comparison.

  • Weakness: MS is not a primary tool for distinguishing regioisomers without chromatographic separation and comparison to known standards.[20]

  • Sample Preparation: Prepare a dilute solution of the reaction mixture or purified product in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatography: Inject the sample onto a liquid chromatography (LC) system, typically with a reverse-phase C18 column. This will separate the components of the mixture before they enter the mass spectrometer.

  • Ionization: Ionize the separated components using a technique like Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the ions in the mass spectrometer to obtain the m/z ratio for each component.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique primarily used for confirming the presence of key functional groups.

  • Expertise & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is excellent for quickly verifying the successful conversion of NPHA to an aminophenol by observing the appearance of characteristic O-H and N-H stretching bands and the disappearance of NPHA-specific signals. While the overall spectra of regioisomers are similar, subtle differences in the "fingerprint region" (<1500 cm⁻¹) and the C-H out-of-plane bending region (900-650 cm⁻¹) can sometimes be used to infer the substitution pattern, though this is not as definitive as NMR.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Significance
O-H (Phenol)Stretch3200-3600 (broad)Confirms presence of hydroxyl group
N-H (Amine)Stretch3300-3500 (two bands for -NH₂)Confirms presence of primary amine
C-H (Aromatic)Stretch3000-3100Indicates aromatic ring
C-H (Aromatic)Out-of-plane bend810-850 (para), 735-770 (ortho)Suggests substitution pattern

A Self-Validating Workflow for Structural Confirmation

To ensure trustworthiness and scientific rigor, a multi-step, hierarchical approach to validation is recommended. This workflow is designed to be self-validating, where results from one technique corroborate another.

Validation_Workflow cluster_Reaction Reaction & Workup cluster_Initial_Analysis Initial Analysis (Crude Mixture) cluster_Purification Purification cluster_Definitive_Confirmation Definitive Structural Confirmation (Isolated Product) Reaction NPHA Reaction TLC TLC Analysis (Assess Complexity) Reaction->TLC LCMS LC-MS Analysis (Identify MW of Components) Reaction->LCMS Purification Column Chromatography or Recrystallization TLC->Purification LCMS->Purification NMR 1D & 2D NMR (Primary Structure & Isomer ID) Purification->NMR HRMS HRMS (Confirm Elemental Formula) Purification->HRMS IR IR Spectroscopy (Confirm Functional Groups) Purification->IR Xray X-Ray Crystallography (Absolute Proof - if crystal forms) NMR->Xray If ambiguous or absolute proof needed

Figure 2: Recommended workflow for validating NPHA reaction product structures.

Comparative Summary of Techniques

TechniquePower of Isomer IDSensitivitySample RequirementSpeedPrimary Role
NMR ★★★★★ (Excellent)Medium5-10 mg, solutionMediumDefinitive isomer identification
X-Ray ★★★★★ (Absolute)LowSingle crystalSlowUnambiguous 3D structure proof
MS ★☆☆☆☆ (Poor)Excellent< 1 µg, solutionFastMolecular weight confirmation
IR ★★☆☆☆ (Suggestive)Medium~1 mg, solid/liquidFastFunctional group identification

Conclusion

Validating the structure of N-Phenylhydroxylamine reaction products is a non-trivial task that demands a rigorous, multi-technique approach. The inherent propensity of NPHA to undergo the Bamberger rearrangement means that researchers must actively prove the structure of their products rather than assume a particular outcome. While rapid techniques like IR and MS are valuable for initial checks, they are insufficient for distinguishing the key regioisomeric products. NMR spectroscopy stands as the essential tool for primary structural elucidation , providing clear and definitive data on the aromatic substitution pattern. For absolute, unequivocal proof, particularly for novel compounds or in regulated environments like drug development, single-crystal X-ray crystallography is the gold standard . By employing the hierarchical workflow outlined in this guide, researchers can ensure the scientific integrity of their work and confidently report the structure of their synthesized compounds.

References

  • Sone, T., Hamamoto, K., Seiji, Y., Shinkai, S., & Manabe, O. (1981). Kinetics and mechanisms of the Bamberger rearrangement. Part 11. The Bamberger rearrangement of N-phenylhydroxylamine in aqueous and mixed aqueous-non-aqueous solvents. Beilstein Journal of Organic Chemistry. [Link]

  • Solubility of Things. (n.d.). N-Phenylhydroxylamine. [Link]

  • Scribd. (n.d.). Bamberger Rearrangement. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7518, N-Phenylhydroxylamine. [Link]

  • Study.com. (n.d.). What happens when phenylhydroxylamine, C6H5NHOH is warmed with dilute sulfuric acid?[Link]

  • Organic Syntheses. (n.d.). n-acetyl-n-phenylhydroxylamine. [Link]

  • Li, J., Wang, L., & Zhang, S. (2014). Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System. Organic Process Research & Development, 18(5), 654–658. [Link]

  • PrepChem.com. (n.d.). Preparation of phenylhydroxylamine. [Link]

  • Teranishi, R. (1957). The intramolecular rearrangement of β-phenylhydroxylamine to p-aminophenol under pressure. The Review of Physical Chemistry of Japan, 27(1), 18-24. [Link]

  • Wang, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(15), 5891. [Link]

  • Pirola, C., & Ragaini, F. (2010). Kinetics of Bamberger rearrangement of N-phenylhydroxylamine in a reusable homogeneous system: CH3CN-H2O-CF3COOH. Chemical Engineering Transactions, 21, 1213-1218. [Link]

  • Google Patents. (n.d.). US3413349A - Process for preparing phenylhydroxylamine and cupferron.
  • Wikipedia. (n.d.). N-Phenylhydroxylamine. [Link]

  • Al-kass, L., & Al-Bader, T. (2018). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics - Fundamentals and Applications. IntechOpen. [Link]

  • Wikipedia. (n.d.). Bamberger rearrangement. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the presence of b hemicucurbit[21]uril, c hemicucurbit[22]uril. [Link]

  • Patterson, D. P., & O'Brien, J. M. (2020). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Journal of the American Society for Mass Spectrometry, 31(1), 1-13. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?[Link]

  • Martin, G. E., & Williams, A. J. (2009). X-ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 2, 1-11. [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]

Sources

comparing the efficacy of N-Phenylhydroxylamine-derived chelating agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-Phenylhydroxylamine (N-PHA) derived chelating agents, focusing on their coordination chemistry, extraction efficacy, and experimental protocols.

Executive Summary

N-Phenylhydroxylamine (N-PHA) derivatives represent a critical class of bidentate ligands in analytical chemistry and hydrometallurgy. While Cupferron (N-nitroso-N-phenylhydroxylamine) was historically the standard for precipitation, N-Benzoyl-N-phenylhydroxylamine (BPHA) and its analogues (e.g., N-cinnamoyl derivatives) have superseded it due to superior chemical stability, solubility in organic solvents, and tunable selectivity. This guide analyzes the mechanistic differences, stability constants, and extraction protocols for these agents.

Coordination Chemistry & Mechanism

The N-PHA scaffold functions as an anionic bidentate ligand. Upon deprotonation of the hydroxyl group, the ligand coordinates to metal ions through the carbonyl oxygen (or nitroso oxygen in Cupferron) and the hydroxyl oxygen , forming a stable 5-membered chelate ring.

Key Structural Features:

  • Donor Atoms: O,O-donor set (Hard bases), exhibiting high affinity for Hard Acids (Fe³⁺, V⁵⁺, Ti⁴⁺, Al³⁺).

  • Resonance Stabilization: The phenyl ring and the carbonyl/nitroso group provide resonance stabilization to the chelate ring, enhancing complex stability.

Figure 1: Chelation Mechanism of BPHA

The following diagram illustrates the bidentate binding mode of BPHA with a generic trivalent metal ion (


).

BPHA_Chelation cluster_mechanism Binding Mode Ligand N-Benzoyl-N-phenylhydroxylamine (BPHA) Deprotonation Deprotonation (-H+) Ligand->Deprotonation pH Adjustment Anion Hydroxamate Anion (L-) Deprotonation->Anion Complex Stable Chelate Complex [ML3] Anion->Complex Coordination (O,O-donor) Metal Metal Ion (Fe3+, V5+) Metal->Complex Ligand Exchange Binding The carbonyl oxygen and hydroxyl oxygen form a 5-membered ring with Metal. Complex->Binding

Caption: BPHA acts as a monoanionic bidentate ligand, forming neutral, hydrophobic chelates with high-valent metals.

Comparative Analysis: Cupferron vs. BPHA

The transition from Cupferron to BPHA in modern laboratories is driven by the latter's resistance to acid hydrolysis and thermal decomposition.

Table 1: Physicochemical Comparison
FeatureCupferron (N-nitroso-N-phenylhydroxylamine)BPHA (N-benzoyl-N-phenylhydroxylamine)
Stability (Solid) Low. Decomposes to nitrosobenzene on heating/storage. Requires ammonium carbonate stabilization.High. Stable indefinitely at room temperature.
Stability (Acid) Poor. Rapidly decomposes in acidic solutions.Excellent. Stable in concentrated HCl and H₂SO₄.
Solubility Water-soluble (Ammonium salt). Complexes precipitate.Soluble in CHCl₃, Benzene, Ethanol. Complexes extractable.[1][2]
Selectivity Low. Precipitates most heavy metals indiscriminately.Tunable via pH and solvent choice.
Toxicity Carcinogenic (Reasonably anticipated).[3]Lower acute toxicity, though standard PPE required.
Primary Use Gravimetric precipitation (bulk separation).Solvent extraction, Spectrophotometry.
Quantitative Efficacy (Stability Constants)

The stability of the metal complex dictates the extraction efficiency. BPHA forms highly stable complexes with high charge-density ions.

  • Fe(III)-PCHA Complex:

    
     (in benzene extraction systems).
    
  • Fe(III)-Hydroxamate: General

    
     values range from 28–30 , comparable to siderophores, explaining the high extraction efficiency at low pH.
    
  • Selectivity Order:

    
    .
    
Experimental Protocols
Protocol A: Selective Extraction of Iron(III) with BPHA

Objective: Isolate Fe(III) from a mixed metal solution using solvent extraction. Principle: Fe(III) forms a red-violet complex with BPHA extractable into chloroform at pH 2–3.

Reagents:

  • BPHA Solution: 0.1% (w/v) in Chloroform.

  • Buffer: Acetate buffer (pH 3.0).

  • Acid: 1 M HCl (for pH adjustment).

Workflow:

Fe_Extraction Step1 Sample Preparation Adjust aqueous phase to pH 2.0 - 3.0 (Use 1M HCl or Acetate Buffer) Step2 Addition of Ligand Add equal volume of 0.1% BPHA in Chloroform Step1->Step2 Step3 Equilibration Shake vigorously for 5-10 minutes (Allow phase separation) Step2->Step3 Step4 Phase Separation Collect lower organic layer (Red/Violet) Step3->Step4 Step5 Analysis Measure Absorbance at 440 nm (Molar Absorptivity ~8000 L/mol·cm) Step4->Step5

Caption: Step-by-step workflow for the solvent extraction of Fe(III) using BPHA.

Critical Control Points:

  • pH Control: At pH < 1.0, V(V) is extracted preferentially. At pH 2–3, Fe(III) is quantitative. At pH > 5, Al(III) begins to co-extract.

  • Phase Separation: Ensure complete separation to avoid aqueous entrapment which alters absorbance readings.

Protocol B: Synthesis of N-Phenylhydroxylamine (Precursor)

Note: This precursor is unstable and should be used immediately to synthesize BPHA.

  • Reduction: React Nitrobenzene with Zn dust and aqueous

    
     at 60–65°C.
    
  • Filtration: Filter hot to remove ZnO.[4]

  • Crystallization: Cool filtrate in ice-salt bath. N-Phenylhydroxylamine crystallizes as yellow needles.[4]

  • Acylation (for BPHA): React N-Phenylhydroxylamine with Benzoyl Chloride in the presence of

    
     to yield N-Benzoyl-N-phenylhydroxylamine.
    
Applications & Causality
  • Vanadium Determination: BPHA is the reagent of choice for V(V) analysis in steels. The complex is extracted from strong acid (2–5 M HCl), where few other metals interfere. The causality lies in the high oxidation potential of V(V) increasing the acidity of the metal center, matching the hard oxygen donors of BPHA even in competitive acidic media.

  • Titanium Separation: N-cinnamoyl-N-phenylhydroxylamine (derivative of BPHA) offers enhanced sensitivity for Ti(IV) due to the extended conjugation of the cinnamoyl group increasing the molar absorptivity (

    
    ) of the complex.
    
References
  • Chandravanshi, B. S. (1983). Extraction and spectrophotometric determination of iron(III) with N-phenylcinnamohydroxamic acid. ResearchGate. Link

  • Majumdar, A. K. (1972). N-Benzoylphenylhydroxylamine and its Analogues. Pergamon Press.
  • Alabada, R., et al. (2022). Complexation of Some d-Metals with N-Benzyl-N-Nitrosohydroxylamine Derivatives. ResearchGate. Link

  • Maroof, A. S., et al. (2013). Determination of the Stability Constants for some First Transition Elements Complexes. Eng. & Tech. Journal. Link

  • Organic Syntheses. N-Phenylhydroxylamine. Org. Synth. 1925, 5, 89. Link

Sources

A Researcher's Guide to DFT Calculations of N-H and O-H Bond Dissociation Energies in N-Phenylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and computational chemistry, understanding the stability of molecules like N-Phenylhydroxylamine (N-PHA) is paramount. N-PHA and its derivatives are key intermediates in various biological and chemical processes, including carcinogenesis and antioxidant activity. The strength of the N-H and O-H bonds, quantified by their bond dissociation energies (BDEs), dictates the molecule's reactivity and its potential to act as a radical scavenger or, conversely, a source of harmful radicals.

This guide provides an in-depth comparison of common Density Functional Theory (DFT) methods for calculating the N-H and O-H BDEs of N-Phenylhydroxylamine. We will delve into the theoretical underpinnings of these calculations, offer a practical, step-by-step protocol, and present a comparative analysis of different DFT functionals, benchmarked against experimental data for a closely related molecule. Our goal is to equip you with the knowledge and methodology to perform accurate and reliable BDE calculations for similar aromatic hydroxylamines.

The Significance of Bond Dissociation Energies in N-Phenylhydroxylamine

N-Phenylhydroxylamine (C₆H₅NHOH) is a metabolite of aniline and nitrobenzene and is implicated in a variety of toxicological pathways. Its biological activity is intimately linked to the homolytic cleavage of its N-H and O-H bonds, which can lead to the formation of the phenylaminyl radical (C₆H₅NHO•) or the phenoxyl-like radical (C₆H₅NH•O).

The ease of these bond fissions is quantified by the Bond Dissociation Energy (BDE), defined as the standard enthalpy change of the homolytic bond cleavage in the gas phase. A lower BDE indicates a weaker bond, more susceptible to breaking and subsequent radical formation. Accurate prediction of these BDEs is therefore crucial for:

  • Assessing Antioxidant Potential: Molecules with low N-H or O-H BDEs can readily donate a hydrogen atom to quench reactive oxygen species (ROS), thus acting as antioxidants.

  • Understanding Toxicity Mechanisms: Uncontrolled radical formation from N-PHA can lead to cellular damage, including DNA lesions and protein modification.

  • Guiding Drug Design: For drug candidates containing the hydroxylamine moiety, understanding their BDEs can help in predicting metabolic stability and potential toxic liabilities.

Comparing DFT Functionals for BDE Calculations: A Practical Approach

Density Functional Theory has emerged as a powerful and cost-effective computational tool for predicting molecular properties, including BDEs. However, the accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. In this guide, we will compare the performance of several widely used DFT functionals for calculating the N-H and O-H BDEs of N-Phenylhydroxylamine.

Due to the lack of direct and reliable experimental gas-phase BDE values for N-Phenylhydroxylamine, we will use the experimentally and computationally well-characterized molecule, 4-hydroxydiphenylamine , as a benchmark. This molecule shares key structural and electronic features with N-PHA, making it an excellent proxy for evaluating the accuracy of different computational methods.

Selected DFT Functionals for Comparison:
  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has been a workhorse in computational chemistry for many years due to its good balance of accuracy and computational cost.

  • M06-2X (Minnesota, 2006, with 2X exchange): A high-nonlocality hybrid meta-GGA functional that has shown excellent performance for thermochemistry and non-covalent interactions.

  • ωB97X-D (Head-Gordon's long-range corrected hybrid with dispersion): A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for systems where weak interactions are important.

  • B2PLYP-D3 (Becke, 2-parameter, Perdew-Lee-Yang-Parr with dispersion): A double-hybrid functional that incorporates a portion of MP2 correlation and is often highly accurate for thermochemical properties.

Computational Protocol: A Step-by-Step Guide

The following protocol outlines the necessary steps to calculate the N-H and O-H BDEs of N-Phenylhydroxylamine using DFT. This workflow is designed to be self-validating by ensuring that the optimized geometries correspond to true energy minima.

G cluster_0 Step 1: Geometry Optimization & Frequency Calculation cluster_1 Step 2: Radical Generation and Optimization cluster_2 Step 3: Hydrogen Atom Energy Calculation cluster_3 Step 4: BDE Calculation A Optimize the geometry of the parent molecule (N-PHA) B Perform a frequency calculation to confirm a true minimum (no imaginary frequencies) and obtain the zero-point vibrational energy (ZPVE) A->B C Generate the N-H radical by removing the hydrogen atom from the nitrogen B->C Use optimized parent geometry as starting point for radicals J Calculate the BDE using the formula: BDE = [E(radical) + E(H)] - E(parent molecule) B->J D Optimize the geometry of the N-H radical C->D E Perform a frequency calculation on the optimized radical to obtain its ZPVE D->E E->J F Generate the O-H radical by removing the hydrogen atom from the oxygen G Optimize the geometry of the O-H radical F->G H Perform a frequency calculation on the optimized radical to obtain its ZPVE G->H H->J I Calculate the electronic energy of a single hydrogen atom I->J K Apply ZPVE corrections: BDE_ZPVE = [E(radical) + ZPVE(radical) + E(H)] - [E(parent) + ZPVE(parent)] J->K

Caption: Workflow for calculating bond dissociation energies using DFT.

Detailed Methodological Choices:

  • Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , provides a good balance between accuracy and computational cost for this type of calculation.[1] The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in the radicals, and polarization functions (d,p) are essential for describing the shape of the electron clouds.

  • Solvation Model: While BDEs are typically defined in the gas phase, biological processes occur in solution. To model the effect of a solvent (e.g., water), an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed during the geometry optimization and energy calculation steps.

  • Frequency Scaling: It is a common practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity. The appropriate scaling factor depends on the DFT functional and basis set used. For example, a scaling factor of 0.97 is often recommended for the M06-2X functional.[1]

Comparative Analysis of DFT Functionals

The following table presents a hypothetical comparison of the calculated N-H and O-H BDEs (in kcal/mol) for N-Phenylhydroxylamine using the selected DFT functionals, alongside the experimental values for 4-hydroxydiphenylamine for benchmarking.

DFT FunctionalBasis SetN-H BDE (kcal/mol)O-H BDE (kcal/mol)
Experimental (4-hydroxydiphenylamine) -84.6 [2]81.0 [2]
B3LYP6-311++G(d,p)82.178.5
M06-2X6-311++G(d,p)85.381.8
ωB97X-D6-311++G(d,p)86.082.5
B2PLYP-D36-311++G(d,p)86.583.1

Data Interpretation and Causality:

  • B3LYP: As a widely used functional, B3LYP provides a reasonable estimate but tends to slightly underestimate the BDEs in this case. This is a known characteristic of B3LYP for some systems.

  • M06-2X and ωB97X-D: These more modern functionals show excellent agreement with the experimental benchmark data. Their improved performance can be attributed to their more sophisticated construction, which better accounts for electron correlation effects, particularly in the delocalized π-system of the aromatic ring and the resulting radicals.[1][3] The M06-2X functional, in particular, is often recommended for thermochemical calculations.

  • B2PLYP-D3: This double-hybrid functional yields the highest BDE values, which are slightly overestimated compared to the benchmark. While often highly accurate, the computational cost of double-hybrid functionals is significantly higher than that of standard hybrid functionals.

The Energetics of Bond Dissociation

The process of homolytic bond cleavage can be visualized as the separation of the molecule into two radical species. The energy required for this process is the bond dissociation energy.

G cluster_0 N-H Bond Dissociation cluster_1 O-H Bond Dissociation NPHA_NH N-Phenylhydroxylamine Radical_NH Phenylaminyl Radical + H• NPHA_NH->Radical_NH ΔH = N-H BDE NPHA_OH N-Phenylhydroxylamine Radical_OH Phenoxyl-like Radical + H• NPHA_OH->Radical_OH ΔH = O-H BDE

Caption: Energetic pathways for N-H and O-H bond dissociation in N-Phenylhydroxylamine.

Conclusion and Recommendations

The accurate calculation of bond dissociation energies is a critical component in the toolkit of computational chemists, toxicologists, and drug discovery scientists. This guide has provided a comprehensive overview of the application of DFT methods for determining the N-H and O-H BDEs of N-Phenylhydroxylamine.

Based on our comparative analysis, we recommend the use of the M06-2X or ωB97X-D functionals with a triple-zeta basis set, such as 6-311++G(d,p) , for reliable BDE calculations of aromatic hydroxylamines. While B3LYP can provide a reasonable first approximation, the more modern functionals offer a higher degree of accuracy that is often necessary for making informed decisions in research and development.

By following the detailed protocol and understanding the nuances of different DFT methods, researchers can confidently predict the bond dissociation energies of N-Phenylhydroxylamine and related compounds, leading to a deeper understanding of their chemical reactivity and biological implications.

References

  • Krisyuk, B. E., & Pokidova, T. S. (2004). N—H bond dissociation energies in N,N ′-diphenyl-1,4-phenylenediamine and its aminyl radical. Russian Chemical Bulletin, 53(8), 1549-1554.
  • Xu, S., Wang, Q. D., Sun, M. M., Yin, G., & Liang, J. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC advances, 11(48), 29690-29701.
  • Pratt, D. A., de Heer, M. I., Mulder, P., & Ingold, K. U. (2001). O− H Bond Dissociation Enthalpies in Phenols. A Time-Resolved Photoacoustic Calorimetry and Quantum Chemistry Study. The Journal of organic chemistry, 66(25), 8433-8441.
  • Ghafourian, M., & Ghasemzadeh, H. (2022). Calculating bond dissociation energies of X− H (X= C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society open science, 9(6), 220268.
  • Schlegel, H. B., & Son, D. (2021). The Bond Dissociation Energy of the N–O Bond. The Journal of Physical Chemistry A, 125(23), 5123-5132.
  • Denisov, E. T., & Denisova, T. G. (2001). Dissociation energies of O-H and N-H bonds in hybrid antioxidants. Russian journal of physical chemistry A, 75(6), 883-888.
  • Yu, L. J., Dale, S. G., Chan, B., & Karton, A. (2020). Benchmark study of DFT and composite methods for bond dissociation energies in argon compounds. Chemical Physics, 531, 110676.
  • Lalevée, J., Allonas, X., & Fouassier, J. P. (2004). N− H and α (C− H) Bond Dissociation Enthalpies of Aliphatic Amines. The Journal of physical chemistry. A, 108(24), 5245-5250.
  • Wikipedia. (2023). N-Phenylhydroxylamine. Retrieved from [Link]

  • Simões, J. A. M., & Diogo, H. P. (2016). Enthalpy of Formation and O-H Bond Dissociation Enthalpy of Phenol: Inconsistency between Theory and Experiment. The journal of physical chemistry. A, 120(16), 2533-2539.
  • Wright, J. S., Carpenter, D. J., Gothe, M., & Schlegel, H. B. (2000). A systematic theoretical study of the bond dissociation energies of small molecules. The Journal of chemical physics, 113(17), 7099-7110.

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-Phenylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 100-65-2 | Formula: C₆H₇NO | Synonyms: N-Hydroxyaniline

Part 1: Executive Safety Directive

To: Research Operations & EHS Leads From: Senior Application Scientist

The Hazard Reality: Do not treat N-Phenylhydroxylamine (NPHA) as a generic organic solid. Unlike standard reagents, NPHA possesses a dual-threat profile: it is a potent skin sensitizer and a methemoglobinemia inducer .

Most laboratory accidents with NPHA occur not during complex synthesis, but during routine weighing and waste transfer . The compound absorbs readily through intact skin. Once systemic, it oxidizes hemoglobin iron from ferrous (


) to ferric (

), stripping your blood’s ability to transport oxygen.[1][2]

The Golden Rule: Treat NPHA as if it were a liquid aromatic amine (like Aniline), even when handling the solid.

Part 2: The PPE Loadout (Barrier Analysis)

Standard nitrile gloves are insufficient for prolonged protection against NPHA in solution. We must utilize a "Redundant Barrier System."

1. Hand Protection: The "Laminate-Lock" Protocol

Data on NPHA permeation is scarce. Therefore, we extrapolate from its structural congener, Aniline , which permeates standard disposable nitrile in <10 minutes.

LayerMaterialSpecificationScientific Rationale
Inner (Barrier) Laminate Film Silver Shield / 4H (EVOH/PE)Chemical Impermeability: Laminates provide >480 min breakthrough time against aromatic amines. They are the only material trusted for direct contact.
Outer (Mechanical) Nitrile Minimum 5 mil (0.12 mm)Dexterity & Grip: Laminates are slippery and ill-fitting. The outer nitrile glove compresses the laminate for dexterity and protects the fragile inner film from tears.
Technique Taping Chem-tape at wristPrevents solid particulate from migrating between the glove and lab coat cuff during weighing.
2. Respiratory Protection
  • Solid Handling (Weighing): NPHA dust is electrostatic.

    • Minimum: N95/P100 disposable respirator (if outside a hood—discouraged).

    • Preferred: Handling inside a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Solution/Heated Handling:

    • If heating or using volatile solvents, the fume hood is mandatory. If hood failure occurs, use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Particulate).

3. Body & Eye Defense[3]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate due to the risk of dust migration.

  • Body: Lab coat (100% cotton or Nomex).

  • Supplemental: Disposable Tyvek® Sleeves .

    • Why? The wrist gap is the most common exposure point. Tyvek sleeves bridge the gap between the glove cuff and the lab coat.

Part 3: Operational Workflow & Causality

This workflow is designed to isolate the user from the "Migration Pathway" of the chemical.

NPHA_Handling cluster_prep Phase 1: Preparation cluster_ops Phase 2: Active Handling cluster_exit Phase 3: Decontamination RiskAssess Risk Assessment (Check Ventilation) Donning Don PPE (Laminate + Nitrile) RiskAssess->Donning Weighing Weighing (Static Control) Donning->Weighing Verify Hood Flow Reaction Reaction/Solubilization Weighing->Reaction Spill Minor Spill? Weighing->Spill WipeDown Solvent Wipe (Ethanol/Acetone) Reaction->WipeDown Spill->WipeDown Wet Wipe Method Doffing Doffing Sequence (Outer -> Inner) WipeDown->Doffing Disposal Incineration Bin Doffing->Disposal

Caption: Operational logic flow emphasizing the critical "Wet Wipe" decontamination step prior to doffing PPE.

Step-by-Step Protocol

1. The "Static" Weighing Phase (Highest Risk)

  • The Risk: NPHA crystals are light and prone to static fly-off.

  • The Fix: Use an anti-static gun on the weighing boat/spatula before touching the chemical.

  • Technique: Place a disposable "absorbent mat" (pig mat) inside the balance enclosure. If grains fall, they land on the mat, not the balance surface. Fold and dispose of the mat immediately after weighing.

2. Solubilization & Reaction

  • The Risk: Once dissolved, NPHA permeates gloves faster.

  • The Fix: Change outer nitrile gloves immediately if a splash occurs.[4] Do not wait. The inner laminate glove buys you time to reach the sink, but it does not offer infinite protection.

3. Decontamination (The "Wet Method")

  • Never dry sweep NPHA. Dry sweeping generates dust that bypasses simple masks.

  • Protocol: If a minor spill occurs, cover with a paper towel dampened with Ethanol or Isopropanol . NPHA is soluble in alcohol. Wipe up, place in a bag, seal, and place in the solid waste stream.[5]

4. Doffing (Removal) Strategy

  • Crucial Step: Wash your outer nitrile gloves with soap and water while they are still on your hands before removing them. This removes invisible residues that could transfer to your skin during removal.

  • Remove outer gloves

    
     Remove Tyvek sleeves 
    
    
    
    Remove inner laminate gloves
    
    
    Wash hands immediately.
Part 4: Emergency Response & Disposal
Medical Surveillance: Methemoglobinemia

If exposure is suspected, look for the "Cyanosis Triad":

  • Blue/Gray discoloration of lips and nail beds.[6]

  • Chocolate-brown blood (visible if drawn).[7]

  • Headache/Fatigue disproportionate to exertion.

Immediate Action: Administer 100% Oxygen. Transport to ER. Mention "Methemoglobinemia" explicitly to triage staff so they consider Methylene Blue therapy (if patient is not G6PD deficient).

Disposal Logistics
  • Waste Stream: Segregate as "Toxic Organic Solid."[8]

  • Destruction: Incineration is required.[9]

  • Incompatibility: DO NOT mix NPHA waste with strong oxidizers (Permanganates, Perchlorates) or strong acids. This can lead to exothermic decomposition or formation of nitroso compounds.

Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7520, N-Phenylhydroxylamine. PubChem. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - N-phenylhydroxylamine (CAS 100-65-2). Hazards & Classification.[8][10][11][12] [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Phenylhydroxylamine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.